molecular formula C6H14O6 B15556727 D-Sorbitol-13C

D-Sorbitol-13C

カタログ番号: B15556727
分子量: 183.16 g/mol
InChIキー: FBPFZTCFMRRESA-NENHMXJQSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

D-Sorbitol-13C is a useful research compound. Its molecular formula is C6H14O6 and its molecular weight is 183.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C6H14O6

分子量

183.16 g/mol

IUPAC名

(2S,3R,4R,5R)-(213C)hexane-1,2,3,4,5,6-hexol

InChI

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m1/s1/i3+1/t3-,4+,5+,6+/m0

InChIキー

FBPFZTCFMRRESA-NENHMXJQSA-N

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to D-Sorbitol-¹³C: Chemical Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of D-Sorbitol-¹³C, a stable isotope-labeled form of the sugar alcohol D-sorbitol. This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and analysis, and illustrates key workflows for its application in research and development.

Core Chemical and Physical Properties

D-Sorbitol-¹³C is chemically identical to its unlabeled counterpart, with the exception of the isotopic substitution of one or more carbon atoms with the stable isotope ¹³C. This labeling provides a distinct mass signature, making it an invaluable tool for tracing metabolic pathways and as an internal standard in quantitative analyses.

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of D-Sorbitol-¹³C. Note that some properties may vary slightly depending on the position and number of ¹³C labels.

PropertyValueReferences
Chemical Formula ¹³CₓC₆₋ₓH₁₄O₆
Molecular Weight Approx. 183.16 g/mol (for single ¹³C label)
Appearance White crystalline powder, flakes, or granules[1]
Melting Point 98-100 °C[1]
Solubility Soluble in water and DMSO.[1]
Isotopic Purity Typically ≥98 atom % ¹³C[1]
Optical Activity [α]₂₅/D +101°, c = 0.5 in acidified ammonium (B1175870) molybdate

Synthesis of D-Sorbitol-¹³C

The most common method for the synthesis of D-Sorbitol-¹³C is the reduction of ¹³C-labeled D-glucose. This can be achieved through catalytic hydrogenation or with a chemical reducing agent such as sodium borohydride (B1222165). The following protocol details the synthesis of D-Sorbitol-1-¹³C from D-Glucose-1-¹³C using sodium borohydride.

Experimental Protocol: Synthesis and Purification

Materials:

  • D-Glucose-1-¹³C

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Dowex® 50WX8 cation exchange resin

  • Ethanol (B145695)

  • Hydrochloric acid (HCl), dilute

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Chromatography column

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) supplies

Procedure:

  • Dissolution of Labeled Glucose: In a round-bottom flask equipped with a magnetic stirrer, dissolve D-Glucose-1-¹³C (1 equivalent) in deionized water at room temperature.

  • Reduction Reaction: Cool the glucose solution in an ice bath. Slowly and portion-wise, add a solution of sodium borohydride (0.3 equivalents) in a small amount of cold deionized water to the stirring glucose solution. Monitor the reaction progress using TLC to confirm the consumption of the starting material. The reaction is typically allowed to stir at room temperature for 2-4 hours.

  • Quenching the Reaction: After the reaction is complete, carefully quench the excess sodium borohydride by the slow addition of dilute hydrochloric acid until effervescence ceases and the pH of the solution is neutral (pH ~7).

  • Purification via Ion Exchange Chromatography: Pack a chromatography column with Dowex® 50WX8 cation exchange resin. Pass the reaction mixture through the column to remove sodium ions. Collect the eluate containing the D-Sorbitol-1-¹³C.

  • Solvent Removal: Concentrate the collected eluate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Recrystallization: Further purify the D-Sorbitol-1-¹³C by recrystallization from an aqueous ethanol solution to yield the final product as a white solid.

  • Quality Control: The isotopic and chemical purity of the synthesized D-Sorbitol-1-¹³C should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Analytical Methodologies

Accurate analysis of D-Sorbitol-¹³C is crucial for its application in quantitative studies. The following are detailed protocols for its analysis using NMR and Mass Spectrometry.

Experimental Protocol: NMR Spectroscopy

Objective: To confirm the identity, structure, and isotopic enrichment of D-Sorbitol-¹³C.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Accurately weigh 10-20 mg of the D-Sorbitol-¹³C sample.

  • Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire a standard proton spectrum to verify the overall structure and chemical purity.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. The position of the enriched carbon will show a significantly enhanced signal intensity compared to the natural abundance signals of the other carbons. This confirms the position of the ¹³C label.

  • Heteronuclear Single Quantum Coherence (HSQC): This 2D NMR experiment can be used to confirm the connectivity between the ¹³C-labeled carbon and its attached proton(s).

Experimental Protocol: Mass Spectrometry

Objective: To determine the molecular weight and confirm the isotopic purity of D-Sorbitol-¹³C.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with a suitable ionization source (e.g., Electrospray Ionization - ESI).

Sample Preparation:

  • Prepare a stock solution of D-Sorbitol-¹³C in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.

  • Further dilute the stock solution to a working concentration of 1-10 µg/mL in the mobile phase to be used for analysis.

Data Acquisition:

  • Ionization Mode: ESI in negative ion mode is often suitable for sugar alcohols, detecting the [M-H]⁻ ion.

  • Mass Analyzer: Operate in full scan mode to acquire the mass spectrum.

  • Data Analysis: Determine the monoisotopic mass of the parent ion. The mass shift corresponding to the number of ¹³C labels will be observed. For example, D-Sorbitol-1-¹³C will have a mass approximately 1.00335 Da higher than unlabeled D-Sorbitol. The relative intensities of the labeled and unlabeled isotopic peaks can be used to calculate the isotopic enrichment.

Visualizing Pathways and Workflows

Synthesis of D-Sorbitol-¹³C

The following diagram illustrates the chemical synthesis of D-Sorbitol-1-¹³C from D-Glucose-1-¹³C via reduction with sodium borohydride.

G Synthesis of D-Sorbitol-1-¹³C cluster_reactants Reactants cluster_process Process cluster_products Products D-Glucose-1-13C D-Glucose-1-13C Reduction Reduction D-Glucose-1-13C->Reduction NaBH4 Sodium Borohydride (NaBH₄) NaBH4->Reduction D-Sorbitol-1-13C D-Sorbitol-1-13C Reduction->D-Sorbitol-1-13C

Caption: Chemical synthesis pathway of D-Sorbitol-1-¹³C.

Experimental Workflow: Metabolic Flux Analysis

D-Sorbitol-¹³C is frequently used as a tracer in metabolic flux analysis to study the polyol pathway. The following diagram outlines a typical experimental workflow.

G Metabolic Flux Analysis using D-Sorbitol-¹³C Cell_Culture Cell Culture/ In Vivo Model Incubation Incubation with D-Sorbitol-13C Cell_Culture->Incubation Metabolite_Extraction Metabolite Extraction Incubation->Metabolite_Extraction LC_MS_Analysis LC-MS/MS Analysis Metabolite_Extraction->LC_MS_Analysis Data_Analysis Data Analysis & Flux Calculation LC_MS_Analysis->Data_Analysis Biological_Interpretation Biological Interpretation Data_Analysis->Biological_Interpretation

Caption: Experimental workflow for metabolic flux analysis.

References

A Technical Guide to D-Sorbitol-13C: Physical and Chemical Properties for the Modern Researcher

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the physical and chemical properties of D-Sorbitol-13C, an isotopically labeled sugar alcohol crucial for advancements in metabolic research and drug development. Tailored for researchers, scientists, and professionals in drug development, this document compiles essential quantitative data, detailed experimental protocols, and visual representations of metabolic pathways and experimental workflows.

Core Physical and Chemical Properties

This compound, a non-radioactive, stable isotope-labeled form of sorbitol, serves as a vital tracer in metabolic studies.[1] Its physical and chemical characteristics are fundamental to its application in experimental settings.

Physical Properties

This compound is a white, solid, odorless, and crystalline powder.[2] Key physical parameters are summarized in Table 1.

PropertyValueSource(s)
Molecular Formula C₅¹³CH₁₄O₆[3]
Molecular Weight 183.16 g/mol [4]
Melting Point 98-100 °C
Boiling Point Very high (decomposes before boiling at atmospheric pressure)[2]
Solubility Very soluble in water; sparingly soluble in ethanol; soluble in DMSO.[5][6]
Appearance White solid

Table 1: Physical Properties of this compound

Chemical Properties

The chemical properties of this compound are largely identical to its unlabeled counterpart, with the key difference being the presence of the ¹³C isotope, which allows for its use as a tracer in mass spectrometry and NMR studies.

PropertyValueSource(s)
Isotopic Purity Typically ≥99 atom % ¹³C
Chemical Purity ≥98%[7]

Table 2: Chemical and Isotopic Properties of this compound

Spectroscopic Data

Spectroscopic analysis is critical for the identification and quantification of this compound in experimental samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure and metabolism of this compound. The presence of the ¹³C isotope provides a distinct signal for tracking its metabolic fate.

¹H NMR (600 MHz, H₂O): The proton NMR spectrum of D-Sorbitol exhibits a complex pattern of overlapping multiplets in the range of 3.5-4.0 ppm, corresponding to the methine and methylene (B1212753) protons of the sugar alcohol backbone.

¹³C NMR (125 MHz, H₂O): The carbon-13 NMR spectrum shows distinct peaks for each of the six carbon atoms. The position of the ¹³C label will result in a significantly enhanced signal for that specific carbon. For D-Sorbitol-1-¹³C, the C1 signal will be prominent. The chemical shifts for unlabeled D-Sorbitol are approximately: C1/C6: ~64 ppm, C2/C5: ~72-74 ppm, C3/C4: ~70-71 ppm.[8]

Mass Spectrometry (MS)

Mass spectrometry is a primary technique for tracing the incorporation of this compound into various metabolic pathways. The mass difference between the labeled and unlabeled compound allows for their unambiguous identification.

The electron ionization (EI) mass spectrum of sorbitol is characterized by the absence of a molecular ion peak due to its instability.[9] The fragmentation pattern is dominated by ions resulting from C-C bond cleavages and the loss of water and formaldehyde (B43269) molecules.[9] For D-Sorbitol-¹³C, the corresponding fragment ions containing the labeled carbon will exhibit a mass shift of +1 amu.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of D-Sorbitol is characterized by a broad absorption band in the region of 3600-3200 cm⁻¹ due to the O-H stretching vibrations of the multiple hydroxyl groups.[10] Strong C-H stretching vibrations are observed around 2900 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) contains a complex pattern of C-O stretching and O-H bending vibrations.[10][11]

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible use of this compound in research.

Quantification of Sorbitol in Biological Samples using Isotope Dilution Mass Spectrometry

This protocol outlines the use of D-Sorbitol-¹³C₆ as an internal standard for the accurate quantification of sorbitol in biological matrices.

Sample Preparation:

  • To 50 µL of plasma or serum, add a known amount of D-Sorbitol-¹³C₆ internal standard.[12]

  • Precipitate proteins by adding 200 µL of ice-cold methanol.[12]

  • Vortex the mixture and incubate at -20°C for 20 minutes.[12]

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[12]

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.[12]

  • Reconstitute the dried extract in a suitable solvent for LC-MS analysis or proceed with derivatization for GC-MS analysis.[12]

GC-MS Analysis (after derivatization):

  • Derivatization (Silylation): To the dried extract, add 50 µL of pyridine (B92270) and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Incubate at 70°C for 30 minutes.[13]

  • Gas Chromatography:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[12]

    • Carrier Gas: Helium.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 300°C at 10°C/min, and hold for 5 minutes.[14]

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI).[12]

    • Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for sorbitol-TMS derivatives and their ¹³C-labeled counterparts.[12]

NMR Sample Preparation for Isotopically Labeled Sugars

Proper sample preparation is crucial for obtaining high-quality NMR data.

  • Dissolve the this compound sample in a deuterated solvent (e.g., D₂O, DMSO-d₆) to a final concentration of 1-10 mM.

  • For samples in D₂O, add a small amount of a reference standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) for chemical shift referencing.

  • Transfer the solution to a clean NMR tube.

  • Acquire NMR spectra using appropriate pulse sequences for ¹H and ¹³C detection.

Metabolic Pathway and Experimental Workflows

Visualizing the metabolic context and experimental applications of this compound is essential for a comprehensive understanding.

The Polyol Pathway

D-Sorbitol is a key intermediate in the polyol pathway, which converts glucose to fructose.[15] This pathway is particularly relevant in hyperglycemic conditions and is implicated in diabetic complications.

Polyol_Pathway Glucose Glucose Sorbitol D-Sorbitol Glucose->Sorbitol Fructose Fructose Sorbitol->Fructose NADPH NADPH AR Aldose Reductase NADPH->AR NADP NADP+ NAD NAD+ SDH Sorbitol Dehydrogenase NAD->SDH NADH NADH + H+ AR->NADP SDH->NADH

Caption: The Polyol Pathway of Glucose Metabolism.

Experimental Workflow for Metabolic Flux Analysis

This compound is used as a tracer to study metabolic flux through the polyol pathway and connected metabolic networks.

Metabolic_Flux_Workflow start Cell Culture/ In Vivo Model labeling Introduction of This compound start->labeling incubation Time-Course Incubation labeling->incubation quenching Metabolic Quenching incubation->quenching extraction Metabolite Extraction quenching->extraction analysis LC-MS or GC-MS Analysis extraction->analysis data Data Processing & Isotopomer Analysis analysis->data flux Metabolic Flux Calculation data->flux

Caption: Workflow for Tracing Sorbitol Metabolism.

Conclusion

This compound is an indispensable tool for researchers investigating metabolic pathways, particularly in the context of diabetes and related disorders. This guide provides a foundational understanding of its properties and applications, enabling scientists to design and execute robust and insightful experiments. The detailed protocols and visual workflows serve as practical resources for the effective utilization of this powerful isotopic tracer.

References

A Technical Guide to D-Sorbitol-13C for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: D-Sorbitol, a sugar alcohol, plays a significant role in various biological processes and is widely used in the pharmaceutical industry as an excipient. The stable isotope-labeled version, D-Sorbitol-13C, serves as a valuable tool for researchers in metabolic studies, pathway analysis, and pharmacokinetic assessments. This guide provides an in-depth overview of this compound, focusing on its chemical properties, and applications.

Chemical and Physical Properties

This compound is a form of D-Sorbitol where one or more carbon atoms are replaced with the stable isotope carbon-13. This labeling allows for the tracing of sorbitol's metabolic fate without the use of radioactive isotopes. The properties of different labeled versions are summarized below.

PropertyD-Sorbitol-1-13CThis compoundD-Sorbitol (U-13C6)
CAS Number 132144-93-5[1][2][3][4]287100-73-6[5]121067-66-1
Molecular Formula C₆H₁₄O₆C₅CH₁₄O₆HOCH₂(CHOH)₄CH₂OH
Molecular Weight 183.16 g/mol Not specified188.13 g/mol
Appearance SolidWhite to off-white solidNot specified
Purity 99 atom % 13C98.0%98%
Melting Point 98-100 °CNot specifiedNot specified
Synonyms D-Glucitol-1-13C, 13C Labeled D-sorbitolSorbitol-13C, D-Glucitol-13CD-Glucitol-1,2,3,4,5,6-13C6, D-Glucitol-13C6

Experimental Applications and Protocols

This compound is primarily utilized as a tracer in metabolic research to investigate the polyol pathway. This pathway is implicated in diabetic complications. Below is a generalized workflow for a metabolic tracing experiment using this compound.

Logical Workflow for a Metabolic Tracing Experiment

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Synthesize or Procure This compound B Prepare Dosing Solution A->B C Administer this compound to Model System (e.g., cell culture, animal) B->C D Collect Samples (e.g., plasma, tissue) C->D E Extract Metabolites D->E F Analyze by Mass Spectrometry or NMR Spectroscopy E->F G Quantify 13C-labeled Metabolites F->G H Determine Metabolic Fate and Pathway Flux G->H Interpret Data

Caption: Generalized workflow for a metabolic tracing study using this compound.

Signaling and Metabolic Pathways

D-Sorbitol is a key intermediate in the polyol pathway. The conversion of glucose to sorbitol and then to fructose (B13574) is a critical area of study, particularly in the context of diabetes.

The Polyol Pathway

Glucose Glucose Sorbitol D-Sorbitol Glucose->Sorbitol Aldose Reductase NADPH -> NADP+ Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase NAD+ -> NADH

Caption: The two-step conversion of glucose to fructose via the polyol pathway.

References

A Technical Guide to D-Sorbitol-13C for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available D-Sorbitol-13C, a stable isotope-labeled sugar alcohol crucial for a variety of research applications. This document details the specifications of this compound from various suppliers, outlines key experimental protocols for its use, and provides visualizations to clarify complex biological and experimental workflows.

Commercial Suppliers of this compound

The selection of a suitable commercial supplier for this compound is a critical first step in ensuring the accuracy and reproducibility of experimental results. Key parameters to consider include isotopic purity, chemical purity, available formulations, and packaging sizes. The following table summarizes the product specifications for this compound from several prominent suppliers.

SupplierProduct NameLabeling Position(s)Isotopic PurityChemical PurityFormatCAS Number
Sigma-Aldrich D-Sorbitol-1-¹³C1-¹³C≥99 atom % ¹³C[1]≥98%Solid132144-93-5
D-Sorbitol-2-¹³C2-¹³C≥99 atom % ¹³C[1]≥98%Solid-
D-Sorbitol-¹³C₆Uniformly labeled≥99 atom % ¹³C[1]≥98%Solid121067-66-1
Cambridge Isotope Laboratories, Inc. D-Sorbitol (U-¹³C₆, 98%)Uniformly labeled98%98%[2]Solid121067-66-1
Santa Cruz Biotechnology, Inc. D-Sorbitol-1-¹³C1-¹³C--Solid132144-93-5
MedChemExpress D-Sorbitol-¹³CNot specified≥98.0%≥98.0%Solid287100-73-6[3]
Alfa Chemistry D-Sorbitol-¹³C-11-¹³C--Solid132144-93-5
D-Sorbitol-¹³C-22-¹³C--Solid-

Key Applications and Experimental Protocols

This compound is a valuable tracer for studying the polyol pathway and its downstream metabolic fate. Two primary applications are in metabolic flux analysis and breath tests for diagnosing small intestinal bacterial overgrowth (SIBO).

Metabolic Flux Analysis (MFA)

Introduction: ¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique to quantify intracellular metabolic fluxes. By introducing a ¹³C-labeled substrate like D-Sorbitol-¹³C, researchers can trace the carbon backbone through metabolic pathways. The resulting labeling patterns in downstream metabolites are measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, and this data is used to calculate the rates of metabolic reactions.

Experimental Protocol (Adapted for D-Sorbitol-¹³C):

This protocol is adapted from established ¹³C-MFA procedures using labeled glucose.

a. Cell Culture and Isotope Labeling:

  • Culture cells of interest to mid-exponential phase in standard culture medium.

  • Prepare the labeling medium by replacing the standard carbon source (e.g., glucose) with a known concentration of D-Sorbitol-¹³C. The specific labeling pattern of the sorbitol (e.g., 1-¹³C, 2-¹³C, or U-¹³C₆) should be chosen based on the specific pathways of interest.

  • Switch the cells to the labeling medium and continue the culture. Collect cell samples at various time points to achieve a metabolic and isotopic steady state.

b. Metabolite Extraction:

  • Quench metabolic activity by rapidly aspirating the labeling medium and washing the cells with an ice-cold quenching solution (e.g., phosphate-buffered saline).

  • Extract metabolites using a cold solvent mixture, such as 80% methanol.

  • Centrifuge the samples to pellet cell debris and collect the supernatant containing the metabolites.

c. Sample Analysis:

  • Analyze the extracted metabolites using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to determine the mass isotopomer distributions of key metabolites (e.g., fructose, glucose, lactate, and intermediates of the pentose (B10789219) phosphate (B84403) pathway and TCA cycle).

  • Alternatively, ¹³C NMR spectroscopy can be used to determine the positional labeling of metabolites.

d. Data Analysis and Flux Calculation:

  • Correct the raw mass spectrometry data for the natural abundance of ¹³C.

  • Use a metabolic network model and specialized software (e.g., INCA, Metran) to fit the measured mass isotopomer distributions to the model and estimate the intracellular metabolic fluxes.

Metabolic_Flux_Analysis_Workflow cluster_experimental Experimental Phase cluster_computational Computational Phase A Cell Culture with This compound B Metabolite Quenching & Extraction A->B C LC-MS/MS or NMR Analysis B->C D Mass Isotopomer Distribution Data C->D Data Input F Flux Estimation Software D->F E Metabolic Network Model E->F G Metabolic Flux Map F->G SIBO_Breath_Test_Logic cluster_patient Patient cluster_process Physiological Process cluster_analysis Analysis Ingestion Ingests this compound SIBO_Present SIBO Present? Ingestion->SIBO_Present Exhalation Exhales Breath Collection Breath Sample Collection Exhalation->Collection Metabolism Bacterial Metabolism of this compound SIBO_Present->Metabolism Yes No_Metabolism No Significant Metabolism SIBO_Present->No_Metabolism No CO2_Production Production of 13CO2 Metabolism->CO2_Production No_Metabolism->Exhalation Absorption 13CO2 Absorption into Bloodstream CO2_Production->Absorption Lungs Transport to Lungs Absorption->Lungs Lungs->Exhalation IRMS IRMS Analysis Collection->IRMS Result Result IRMS->Result Elevated 13CO2: Positive for SIBO

References

A Technical Guide to the Safe Handling of D-Sorbitol-13C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling protocols for D-Sorbitol-13C, a stable isotope-labeled sugar alcohol utilized as a tracer in metabolic research and for quantitative analysis by NMR, GC-MS, or LC-MS.[1][2] Given that specific safety and toxicological data for the 13C-labeled compound are limited, the guidelines for the unlabeled D-Sorbitol are adopted, as their properties are expected to be similar.[3]

Product Identification and Properties

This compound is a white, solid, odorless powder.[4][5] It is a stable, non-radioactive isotopologue of D-Sorbitol, where one or more carbon atoms have been replaced with the carbon-13 isotope. It is soluble in water.[4]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₅¹³CH₁₄O₆ (for single label)[2]
Molecular Weight ~183.16 g/mol (for single label)[6][7]
Appearance White solid/powder[4][5][7]
Melting Point 98-100 °C[7][8]
Solubility Soluble in water[4]
Storage Temperature Room temperature, away from light and moisture[9]
Hygroscopicity Hygroscopic[10][11]

Hazard Identification and Toxicological Data

This compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS). However, it may cause mild irritation upon contact with eyes, skin, or the respiratory tract.[3][11] Ingestion of large amounts of sorbitol can lead to abdominal pain, gas, and diarrhea.[12]

Table 2: Toxicological Data for D-Sorbitol (Unlabeled)

TestResultSpeciesSource
Oral LD50 15,900 mg/kgRat[11][12]
Oral TDLo 1700 mg/kg/dWoman[12]

To the best of current knowledge, the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[3] Researchers should handle this compound with the care appropriate for any laboratory chemical.

Safe Handling and Personal Protective Equipment (PPE)

Adherence to good laboratory practices is essential when handling this compound.

Engineering Controls:

  • Use in a well-ventilated area.[12]

  • Provide appropriate exhaust ventilation at places where dust is formed.[10][13]

Personal Protective Equipment:

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[4][11]

  • Skin Protection: Wear impervious gloves and protective clothing to prevent skin exposure.[4][12]

  • Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[4] If dust is generated, use a NIOSH-approved respirator.

Hygiene Measures:

  • Avoid contact with skin, eyes, and clothing.[4][5]

  • Do not eat, drink, or smoke when handling the product.[12]

  • Wash hands thoroughly with soap and water after handling.[12]

  • Launder work clothes separately.[12]

G Safe Handling Workflow for this compound cluster_0 Preparation cluster_1 Handling cluster_2 Post-Handling cluster_3 Emergency Response Receipt Receive and Inspect Container Storage Store in Cool, Dry, Well-Ventilated Area Receipt->Storage Intact Container PPE Don Appropriate PPE (Gloves, Goggles) Storage->PPE Weighing Weigh in Ventilated Area or Fume Hood PPE->Weighing Dissolution Prepare Solution as per Experimental Protocol Weighing->Dissolution Decontamination Clean Work Area and Equipment Dissolution->Decontamination Waste_Disposal Dispose of Waste in Sealed, Labeled Container Decontamination->Waste_Disposal Hand_Washing Wash Hands Thoroughly Waste_Disposal->Hand_Washing Spill Spill Occurs Cleanup Follow Spill Cleanup Protocol Spill->Cleanup Exposure Personal Exposure First_Aid Administer First Aid Exposure->First_Aid

References

An In-depth Technical Guide to the Stability and Storage of D-Sorbitol-¹³C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for D-Sorbitol-¹³C. Given the limited availability of stability data specifically for the ¹³C labeled version, this document leverages data from its unlabeled counterpart, D-Sorbitol. The chemical properties and stability profiles are expected to be analogous due to the isotopic substitution not significantly impacting the molecule's chemical reactivity under typical storage and handling conditions.

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity and purity of D-Sorbitol-¹³C. The following conditions are recommended based on manufacturer guidelines and safety data sheets.

Table 1: Recommended Storage Conditions for D-Sorbitol-¹³C

FormConditionTemperatureHumidityLightInert Atmosphere
Solid (Neat) StandardRoom TemperatureDry/Low HumidityProtect from LightRecommended for long-term storage
Solution (Aqueous) Short-term-20°CN/AProtect from LightRecommended
Solution (Aqueous) Long-term-80°CN/AProtect from LightRecommended
  • Solid Form: D-Sorbitol-¹³C as a solid is hygroscopic and should be stored in a tightly sealed container in a dry and well-ventilated place, protected from light.[1] Storing under an inert gas is also recommended to prevent potential oxidation over extended periods.[1]

  • Solutions: For stock solutions, storage at -20°C is suitable for up to one month, while for storage up to six months, -80°C is recommended.[2] If water is used as the solvent for a stock solution, it is advised to filter and sterilize the solution before use.[2]

Chemical Stability and Degradation Pathways

D-Sorbitol is a chemically stable polyol under standard ambient conditions.[3] However, exposure to harsh conditions can lead to degradation. The primary degradation pathways for sorbitol are enzymatic in biological systems and thermal or oxidative under chemical stress.

Thermal Degradation

Studies on the thermal decomposition of D-Sorbitol indicate that it is stable up to approximately 200-250°C. The main thermal degradation process is a deep and continuous dehydration. A significant degradation product upon heating is isosorbide, formed through the loss of two water molecules.

Thermal_Degradation_of_Sorbitol Sorbitol D-Sorbitol-¹³C Heat Heat (>200°C) Sorbitol->Heat Isosorbide Isosorbide-¹³C Heat->Isosorbide - 2 H₂O Water 2 H₂O

Hydrolytic and Photolytic Degradation

D-Sorbitol is not expected to undergo hydrolysis under environmental conditions due to the lack of functional groups that are susceptible to hydrolysis. Similarly, D-Sorbitol does not contain chromophores that absorb light at wavelengths greater than 290 nm, making it not susceptible to direct photolysis by sunlight.

Oxidative Degradation

While specific studies on the oxidative degradation of D-Sorbitol-¹³C under storage conditions are limited, as a polyol, it can be susceptible to oxidation, especially in the presence of metal ions. This can lead to the formation of various oxidation products, including aldehydes and ketones. Therefore, storage in a tightly sealed container, potentially under an inert atmosphere, is advisable.

Experimental Protocols for Stability Assessment

To ensure the quality and reliability of research data, the stability of D-Sorbitol-¹³C, particularly when used as an internal standard in quantitative analysis, should be verified. A forced degradation study is a common approach to identify potential degradation products and establish a stability-indicating analytical method.

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study on D-Sorbitol-¹³C.

Objective: To evaluate the stability of D-Sorbitol-¹³C under various stress conditions and to identify potential degradation products.

Materials:

  • D-Sorbitol-¹³C

  • HPLC grade water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a suitable detector (e.g., Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD))

  • pH meter

  • Thermostatic oven

  • Photostability chamber

Methodology:

  • Sample Preparation: Prepare a stock solution of D-Sorbitol-¹³C in HPLC grade water at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample solution with 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the sample solution with 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid sample to 80°C in a thermostatic oven for 48 hours. Dissolve the stressed solid in water before analysis.

    • Photolytic Degradation: Expose the sample solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

  • Neutralization: After the specified stress period for acid and base hydrolysis, neutralize the samples to an appropriate pH before analysis.

  • Analysis: Analyze the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method. An isocratic HPLC method with an RID or ELSD detector can be suitable for the analysis of sorbitol.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with the unstressed control.

    • Calculate the percentage degradation of D-Sorbitol-¹³C.

    • Identify and quantify any significant degradation products.

    • Assess the mass balance to account for all the material.

Stability_Study_Workflow cluster_stress Forced Degradation Stress Conditions Acid Acid Hydrolysis Analysis Analyze via Stability-Indicating HPLC Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photolytic Photolytic Photolytic->Analysis Start Prepare D-Sorbitol-¹³C Solution Stress Apply Stress Conditions Start->Stress Stress->Acid Stress->Base Stress->Oxidation Stress->Thermal Stress->Photolytic Evaluation Evaluate Data (Degradation %, Impurity Profile) Analysis->Evaluation

Handling and Safety Precautions

When handling D-Sorbitol-¹³C, it is important to follow standard laboratory safety practices.

Table 2: Handling Precautions for D-Sorbitol-¹³C

PrecautionDescription
Ventilation Use in a well-ventilated area to avoid dust inhalation.
Personal Protective Equipment (PPE) Wear appropriate protective clothing, gloves, and eye protection.
Hygiene Avoid eating, drinking, or smoking when handling. Wash hands thoroughly after handling.
Container Handling Keep containers securely sealed when not in use to prevent moisture absorption and contamination.
Spill Cleanup For solid spills, sweep or vacuum up the material, avoiding dust generation. Place in a sealed container for disposal.

Conclusion

D-Sorbitol-¹³C is a stable compound when stored under appropriate conditions. As a solid, it should be protected from light and moisture. For solutions, refrigerated or frozen storage is recommended to maintain long-term stability. While generally stable, exposure to high temperatures can cause dehydration to form isosorbide. It is recommended to perform stability verification for critical applications, and the provided forced degradation protocol can serve as a starting point for such studies. Adherence to proper storage and handling guidelines will ensure the integrity and purity of D-Sorbitol-¹³C for research and development applications.

References

An In-depth Technical Guide to the Natural Abundance of ¹³C and its Relevance to D-Sorbitol-¹³C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stable, non-radioactive isotope of carbon, ¹³C, has become an indispensable tool in the fields of metabolic research, drug development, and clinical diagnostics. Its low natural abundance and unique nuclear properties allow it to be used as a tracer to elucidate complex biochemical pathways and quantify metabolic fluxes without the safety concerns associated with radioactive isotopes. This technical guide provides a comprehensive overview of the natural abundance of Carbon-13, its key properties, and its specific application in the form of D-Sorbitol-¹³C, a labeled compound of significant interest in studying the polyol pathway and its implications in various disease states.

The ¹³C Isotope: Properties and Natural Abundance

Carbon, the fundamental element of life, exists primarily as two stable isotopes: ¹²C and ¹³C. The key distinction between them lies in the number of neutrons in their atomic nucleus, which imparts differing physical properties that are harnessed in scientific research.

Table 1: Comparison of ¹²C and ¹³C Isotopes

Property¹²C¹³C
Protons 66
Neutrons 67
Natural Abundance ~98.93%~1.07%[1]
Nuclear Spin (I) 01/2
NMR Activity InactiveActive

The most significant property of ¹³C for the purposes of this guide is its non-zero nuclear spin, which makes it detectable by Nuclear Magnetic Resonance (NMR) spectroscopy.[2] This allows for the structural elucidation of carbon-containing compounds and the tracking of metabolic pathways. The low natural abundance of ¹³C is also advantageous, as it provides a low background against which ¹³C-enriched tracers can be easily detected and quantified.

D-Sorbitol-¹³C: A Labeled Metabolic Probe

D-Sorbitol-¹³C is an isotopically labeled form of D-Sorbitol, a six-carbon sugar alcohol. In this labeled compound, one or more of the carbon atoms in the sorbitol molecule are replaced with the ¹³C isotope. This isotopic enrichment allows researchers to track the metabolic fate of sorbitol in biological systems.

Table 2: Properties of D-Sorbitol-¹³C₆

PropertyValue
Chemical Formula ¹³C₆H₁₄O₆
Molecular Weight ~188.13 g/mol [3]
Isotopic Enrichment Typically ≥98%
Applications Tracer in metabolic studies, internal standard for quantitative analysis (NMR, GC-MS, LC-MS)[4][5]
Synthesis of D-Sorbitol-¹³C

The synthesis of D-Sorbitol-¹³C typically involves the reduction of ¹³C-labeled glucose. A common laboratory-scale method utilizes a deuterated reducing agent, though for ¹³C labeling, the starting material is the key.

Experimental Protocol: Synthesis of D-Sorbitol-¹³C₆ from D-Glucose-¹³C₆

Objective: To synthesize D-Sorbitol-¹³C₆ by the reduction of D-Glucose-¹³C₆.

Materials:

Methodology:

  • Dissolution: Dissolve a known quantity of D-Glucose-¹³C₆ in deionized water in a round-bottom flask.

  • Reduction: Cool the solution in an ice bath. Slowly add a molar excess of sodium borohydride in small portions with continuous stirring. The reaction is allowed to proceed for several hours at room temperature.

  • Cation Removal: After the reaction is complete, add Dowex 50W-X8 resin to the solution to remove sodium ions. Stir the mixture for approximately one hour.

  • Filtration: Filter the solution to remove the resin.

  • Borate (B1201080) Removal: Evaporate the filtrate to dryness using a rotary evaporator. Add ethanol to the residue and re-evaporate. Repeat this step multiple times to remove borate as volatile ethyl borate.

  • Purification and Isolation: The resulting residue is the ¹³C-labeled D-Sorbitol. For further purification, the product can be recrystallized from an ethanol-water mixture.

  • Lyophilization: The purified D-Sorbitol-¹³C₆ is lyophilized to obtain a stable, dry powder.

Note: This is a generalized protocol. Reaction conditions, such as temperature, reaction time, and purification methods, may need to be optimized for specific applications and desired purity levels.

Quality Control of D-Sorbitol-¹³C

Ensuring the isotopic and chemical purity of D-Sorbitol-¹³C is critical for its use in research and clinical applications. The primary analytical techniques for quality control are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 3: Quality Control Parameters for D-Sorbitol-¹³C

ParameterAnalytical MethodSpecification
Chemical Purity HPLC, GC≥98%
Isotopic Enrichment Mass Spectrometry (e.g., GC-MS, LC-MS)≥98 atom % ¹³C
Structural Integrity ¹H and ¹³C NMR SpectroscopyConforms to the structure of D-Sorbitol

Experimental Protocol: Determination of Isotopic Enrichment by GC-MS

Objective: To determine the isotopic enrichment of D-Sorbitol-¹³C₆ using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • D-Sorbitol-¹³C₆ sample

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)

  • Anhydrous pyridine

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Methodology:

  • Derivatization: Accurately weigh a small amount of the D-Sorbitol-¹³C₆ sample and dissolve it in anhydrous pyridine. Add the derivatizing agent and heat the mixture at a specific temperature (e.g., 70°C) for a set time to form the trimethylsilyl (B98337) (TMS) derivative.

  • GC Separation: Inject an aliquot of the derivatized sample into the GC-MS system. The GC oven temperature program should be optimized to achieve good separation of the D-Sorbitol-TMS derivative from any impurities.

  • MS Analysis: Operate the mass spectrometer in full-scan mode to obtain the mass spectrum of the eluting D-Sorbitol-TMS peak.

  • Data Analysis: Analyze the mass spectrum to determine the relative abundance of the molecular ion and its isotopologues. The isotopic enrichment is calculated based on the intensity of the peak corresponding to the fully labeled molecule (all six carbons as ¹³C) relative to the intensities of peaks corresponding to molecules with fewer ¹³C atoms.

Relevance of D-Sorbitol-¹³C in Metabolic Research: The Polyol Pathway

D-Sorbitol-¹³C is a crucial tool for studying the polyol pathway, a two-step metabolic pathway that converts glucose to fructose. This pathway is particularly relevant in the context of diabetes mellitus, where hyperglycemia can lead to an overactivation of this pathway, contributing to diabetic complications.

Polyol_Pathway

Caption: The Polyol Pathway showing the conversion of D-Glucose-¹³C to D-Fructose-¹³C via D-Sorbitol-¹³C.

By administering D-Sorbitol-¹³C and tracking the appearance of ¹³C in downstream metabolites like fructose, researchers can quantify the flux through the polyol pathway under various physiological and pathological conditions.

Application of D-Sorbitol-¹³C in Breath Tests

¹³C-labeled compounds are widely used in non-invasive breath tests to assess metabolic function. While a specific, standardized D-Sorbitol-¹³C breath test is not as common as others (e.g., the urea (B33335) breath test), the principle can be applied to study sorbitol metabolism and malabsorption.

Experimental Workflow: D-Sorbitol-¹³C Breath Test

Objective: To assess the metabolism and absorption of D-Sorbitol by measuring the exhalation of ¹³CO₂.

Materials:

  • D-Sorbitol-¹³C (single, oral dose)

  • Breath collection bags or tubes

  • Isotope-Ratio Mass Spectrometer (IRMS) or Non-dispersive Infrared Spectrometer (NDIRS)

Methodology:

  • Baseline Breath Sample: The subject provides a baseline breath sample by exhaling into a collection bag.

  • Substrate Administration: The subject ingests a precisely weighed dose of D-Sorbitol-¹³C dissolved in water.

  • Post-Dose Breath Samples: Breath samples are collected at regular intervals (e.g., every 15-30 minutes) for a period of 2-3 hours.

  • Sample Analysis: The collected breath samples are analyzed by IRMS or NDIRS to determine the ratio of ¹³CO₂ to ¹²CO₂.

  • Data Interpretation: The change in the ¹³CO₂/¹²CO₂ ratio over time is calculated and plotted. The rate and extent of ¹³CO₂ exhalation provide information about the rate of sorbitol metabolism. A rapid and high peak may indicate efficient absorption and metabolism, while a delayed or low peak could suggest malabsorption.

Breath_Test_Workflow

Caption: Logical workflow for a D-Sorbitol-¹³C breath test.

Conclusion

The stable isotope ¹³C is a powerful tool in modern scientific research, offering a safe and effective means to trace metabolic pathways. D-Sorbitol-¹³C, as a labeled probe, is of particular importance for investigating the polyol pathway and its role in health and disease. The methodologies outlined in this guide for the synthesis, quality control, and application of D-Sorbitol-¹³C provide a foundation for researchers, scientists, and drug development professionals to effectively utilize this valuable compound in their studies. The continued development of ¹³C-based methodologies promises to further unravel the complexities of human metabolism and aid in the development of novel therapeutic strategies.

References

A Technical Guide to Stable Isotope Labeling with D-Sorbitol-¹³C: Principles, Protocols, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes within biological systems. The use of non-radioactive, heavy isotopes of elements such as carbon (¹³C) allows for the tracing of atoms through biochemical reactions, providing a dynamic view of cellular metabolism. D-Sorbitol, a six-carbon sugar alcohol, plays a significant role in various physiological and pathophysiological processes, notably through the polyol pathway. This technical guide provides an in-depth overview of the principles, experimental protocols, and applications of stable isotope labeling using D-Sorbitol-¹³C for researchers, scientists, and professionals in drug development. While D-Sorbitol-¹³C is commercially available, its primary application in published research has been as an internal standard for quantitative analysis; this guide will also extrapolate from established ¹³C-tracing methodologies to present a comprehensive framework for its use as a metabolic tracer.

Core Principles of Stable Isotope Labeling with D-Sorbitol-¹³C

Stable isotope tracing with D-Sorbitol-¹³C involves introducing sorbitol molecules containing one or more ¹³C atoms into a biological system, such as cell culture or an in vivo model. The ¹³C label allows for the differentiation of the exogenously supplied sorbitol and its downstream metabolites from the endogenous, unlabeled pools. By using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can track the incorporation of ¹³C into various metabolites, thereby mapping the metabolic fate of sorbitol.

The primary metabolic route for sorbitol is the polyol pathway, a two-step process that converts glucose to fructose (B13574).[1] In this pathway, aldose reductase reduces glucose to sorbitol, which is then oxidized to fructose by sorbitol dehydrogenase.[1] This pathway is particularly relevant in the context of diabetes, where high glucose levels can lead to an accumulation of sorbitol in tissues with low sorbitol dehydrogenase activity, contributing to diabetic complications.[2] By using D-Sorbitol-¹³C, researchers can directly investigate the kinetics and regulation of the polyol pathway and its interconnectivity with central carbon metabolism.

Applications in Research and Drug Development

The use of D-Sorbitol-¹³C as a tracer can provide valuable insights in several key areas:

  • Metabolic Flux Analysis: Quantifying the rate of conversion of sorbitol to fructose and its subsequent entry into glycolysis and other pathways.

  • Disease Pathophysiology: Investigating the role of the polyol pathway in diabetic complications, neurodegenerative diseases, and cancer metabolism.

  • Drug Discovery and Development: Screening and validating inhibitors of aldose reductase and sorbitol dehydrogenase, key enzymes in the polyol pathway.[1]

  • Pharmacokinetics and Drug Metabolism: Using ¹³C-labeled sorbitol as an internal standard for accurate quantification of unlabeled sorbitol in biological matrices.[2][3]

Experimental Design and Protocols

A successful stable isotope labeling study with D-Sorbitol-¹³C requires careful planning and execution. The following sections outline a general experimental workflow, from cell culture to data analysis.

Experimental Workflow

The overall workflow for a D-Sorbitol-¹³C tracing experiment can be summarized as follows:

experimental_workflow cluster_prep Preparation cluster_labeling Labeling cluster_extraction Extraction cluster_analysis Analysis prep_media Prepare ¹³C-Sorbitol Labeling Medium cell_culture Culture Cells to Desired Confluency wash_cells Wash Cells with PBS cell_culture->wash_cells add_media Add ¹³C-Sorbitol Labeling Medium wash_cells->add_media incubate Incubate for Defined Time add_media->incubate quench Quench Metabolism (e.g., with cold saline) incubate->quench extract Extract Metabolites (e.g., with 80% methanol) quench->extract collect Collect Cell Lysate extract->collect lcms LC-MS/MS Analysis collect->lcms data_proc Data Processing lcms->data_proc flux_analysis Metabolic Flux Analysis data_proc->flux_analysis

A generalized experimental workflow for D-Sorbitol-¹³C labeling in cell culture.
Detailed Methodologies

Protocol 1: In Vitro Cell Labeling with D-Sorbitol-¹³C

  • Cell Culture: Plate cells in appropriate multi-well plates and culture until they reach the desired confluency (typically 70-80%).

  • Preparation of Labeling Medium: Prepare the experimental medium by supplementing base medium (e.g., DMEM) with D-Sorbitol-¹³C at a concentration relevant to the biological question. A typical starting concentration can range from 100 µM to 1 mM. Include a control group with unlabeled D-sorbitol.

  • Labeling:

    • Aspirate the growth medium from the cells.

    • Wash the cells once with sterile phosphate-buffered saline (PBS).

    • Add the pre-warmed D-Sorbitol-¹³C labeling medium to the cells.

    • Incubate the cells for a predetermined duration. The optimal labeling time (from hours to 24 hours or more) should be determined empirically through time-course experiments.

  • Metabolite Extraction:

    • Rapidly aspirate the labeling medium.

    • Wash the cells with ice-cold saline to remove any remaining extracellular label.

    • Quench metabolism and extract intracellular metabolites by adding a cold extraction solvent (e.g., 80% methanol) to the cells.

    • Collect the cell lysate and centrifuge to pellet cellular debris.

    • Transfer the supernatant containing the metabolites to a new tube.

  • Sample Analysis: Analyze the metabolite extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the isotopic enrichment in downstream metabolites.

Protocol 2: In Vivo Labeling with D-Sorbitol-¹³C

  • Animal Models: Acclimate animal models (e.g., mice) to the experimental conditions.

  • Tracer Administration: Administer D-Sorbitol-¹³C via an appropriate route, such as oral gavage, intraperitoneal injection, or intravenous infusion. The choice of administration route and dosage should be guided by the specific research question.

  • Sample Collection: At defined time points after tracer administration, collect blood and tissues of interest. Rapidly freeze tissues in liquid nitrogen to quench metabolic activity.

  • Metabolite Extraction from Tissues:

    • Homogenize the frozen tissue in a cold extraction solvent.

    • Centrifuge the homogenate to pellet proteins and other cellular debris.

    • Collect the supernatant for analysis.

  • Sample Analysis: Analyze plasma and tissue extracts by LC-MS/MS to measure the incorporation of ¹³C into metabolites.

Data Presentation and Analysis

The primary data obtained from a D-Sorbitol-¹³C tracing experiment is the mass isotopomer distribution (MID) for metabolites of interest. The MID represents the fractional abundance of each isotopologue (a molecule with a specific number of ¹³C atoms).

Table 1: Hypothetical Mass Isotopomer Distribution Data for Key Metabolites after D-Sorbitol-¹³C₆ Labeling

MetaboliteM+0 (Unlabeled)M+1M+2M+3M+4M+5M+6 (Fully Labeled)
Sorbitol0.100.010.010.020.030.030.80
Fructose0.300.020.030.050.100.150.35
Glucose-6-Phosphate0.600.050.050.100.100.050.05
Lactate0.850.050.050.05---

This table presents hypothetical data for illustrative purposes. The actual MIDs will depend on the experimental conditions.

This data can be used to calculate the fractional contribution of sorbitol to the synthesis of downstream metabolites and to perform metabolic flux analysis using specialized software.

Signaling Pathways and Logical Relationships

The Polyol Pathway

The central metabolic pathway for sorbitol is the polyol pathway, which links glucose metabolism to fructose metabolism.

polyol_pathway Glucose Glucose AR Aldose Reductase Glucose->AR Sorbitol Sorbitol SDH Sorbitol Dehydrogenase Sorbitol->SDH Fructose Fructose Glycolysis Glycolysis Fructose->Glycolysis NADPH NADPH NADPH->AR NADP NADP NAD NAD NAD->SDH NADH NADH AR->Sorbitol AR->NADP SDH->Fructose SDH->NADH

The Polyol Pathway: Conversion of Glucose to Fructose via Sorbitol.

Advantages of D-Sorbitol-¹³C Tracing

The use of D-Sorbitol-¹³C offers several advantages for metabolic research.

advantages main D-Sorbitol-¹³C Tracing sub1 Direct Interrogation of the Polyol Pathway main->sub1 sub2 Quantification of Sorbitol Metabolism main->sub2 sub3 Assessment of Enzyme Activity (AR & SDH) main->sub3 sub4 Link to Central Carbon Metabolism main->sub4

Key advantages of using D-Sorbitol-¹³C as a metabolic tracer.

Conclusion

Stable isotope labeling with D-Sorbitol-¹³C provides a powerful tool for investigating the polyol pathway and its role in health and disease. While its application as a primary metabolic tracer is an emerging area, the principles and protocols outlined in this guide, adapted from established ¹³C-metabolic flux analysis techniques, offer a solid foundation for researchers and drug development professionals. The ability to directly trace the metabolic fate of sorbitol will undoubtedly contribute to a deeper understanding of cellular metabolism and aid in the development of novel therapeutic strategies.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Role of D-Sorbitol-¹³C in Metabolic Research

This guide provides a comprehensive overview of the applications of D-Sorbitol-¹³C in metabolic research, focusing on its utility as a tracer in metabolic flux analysis and as an internal standard for quantitative studies. Detailed experimental protocols, quantitative data summaries, and pathway visualizations are included to facilitate its application in a laboratory setting.

Introduction to D-Sorbitol-¹³C

D-Sorbitol-¹³C is a stable isotope-labeled form of D-Sorbitol, a six-carbon sugar alcohol.[1] In metabolic research, stable isotopes like Carbon-13 (¹³C) are invaluable because they are non-radioactive and can be used to trace the metabolic fate of compounds in living systems.[2][3] D-Sorbitol-¹³C serves two primary functions: as a tracer to elucidate the activity of metabolic pathways, particularly the polyol pathway, and as an internal standard for the precise quantification of endogenous sorbitol in biological samples.[1][4]

The polyol pathway, also known as the sorbitol-aldose reductase pathway, is a two-step process that converts glucose to fructose (B13574) via sorbitol. Under normal glycemic conditions, this pathway is minimally active. However, in hyperglycemic states, such as in diabetes mellitus, the flux through the polyol pathway increases significantly. The resulting accumulation of sorbitol in tissues lacking sufficient sorbitol dehydrogenase activity, such as the retina, kidneys, and Schwann cells, can lead to osmotic stress and is implicated in the pathogenesis of diabetic complications. Therefore, tools like D-Sorbitol-¹³C are crucial for studying the dynamics of this pathway in both health and disease.

Core Applications in Metabolic Research

Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. By introducing a ¹³C-labeled substrate, researchers can track the incorporation of the ¹³C atoms into downstream metabolites. The pattern and extent of this labeling, typically measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, allows for the calculation of metabolic fluxes.

D-Sorbitol-¹³C is an ideal tracer for investigating the polyol pathway and its connections to central carbon metabolism. The fructose produced from the metabolism of labeled sorbitol can enter the glycolytic pathway, and thus the ¹³C label can be traced into glycolytic intermediates, the pentose (B10789219) phosphate (B84403) pathway, and the TCA cycle. This allows researchers to quantify the contribution of the polyol pathway to these central metabolic routes under various physiological or pathological conditions.

Isotope Dilution Mass Spectrometry for Quantification

Isotope dilution mass spectrometry is the gold standard for quantifying small molecules in complex biological matrices. This technique involves adding a known amount of a stable isotope-labeled version of the analyte of interest (in this case, D-Sorbitol-¹³C) to a sample. This labeled compound serves as an internal standard. Because the internal standard is chemically identical to the endogenous analyte, it behaves similarly during sample extraction, processing, and analysis, thus correcting for any sample loss or matrix effects. By measuring the ratio of the unlabeled (endogenous) sorbitol to the labeled D-Sorbitol-¹³C using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), highly accurate and precise quantification can be achieved.

The ¹³C-Sorbitol Breath Test

The ¹³C-Sorbitol Breath Test (¹³C-SBT) is a non-invasive clinical research tool used to assess intestinal absorption and integrity. The test involves the oral administration of a solution containing ¹³C-labeled sorbitol. The absorbed sorbitol is metabolized in the body, and the ¹³C is eventually released as ¹³CO₂ in the breath. The rate and amount of ¹³CO₂ exhaled over time provide an integrated measure of the digestion and absorption capacity of the small intestine.

This test has been investigated as a supplemental tool for diagnosing conditions like coeliac disease, where intestinal damage can impair the absorption of substances like sorbitol.

Data Presentation

Table 1: Comparison of ¹³C-Sorbitol Breath Test (¹³C-SBT) and H₂-Sorbitol Breath Test (H₂-SBT) in Coeliac Disease Diagnosis
Parameter¹³C-SBT (at 1 hour)H₂-SBT
Sensitivity 74%71%
Specificity (vs. Healthy Controls) 85%46%
Specificity (vs. Patient Controls) 85%25%
Table 2: Example LC-MS/MS Parameters for Sorbitol Quantification using a ¹³C-labeled Internal Standard
AnalytePrecursor Ion (m/z)Product Ion (m/z)
D-Sorbitol (endogenous)Varies by adductVaries by fragmentation
D-Sorbitol-¹³C₆ (Internal Standard)Varies by adductVaries by fragmentation
Note: Specific multiple reaction monitoring (MRM) transitions need to be optimized based on the mass spectrometer and the chosen ionization mode and adduct (e.g., [M+acetate]⁻).
Table 3: Properties of D-Sorbitol (U-¹³C₆)
PropertyValue
Chemical Formula ¹³C₆H₁₄O₆
Molecular Weight 188.13
CAS Number (Labeled) 121067-66-1
Chemical Purity ≥98%
Applications Biomolecular NMR, Metabolism

Experimental Protocols

Protocol 1: In Vitro Metabolic Flux Analysis in Cell Culture

This protocol outlines a general procedure for using D-Sorbitol-¹³C to trace polyol pathway metabolism in a cell culture model.

  • Cell Culture and Labeling: a. Culture cells of interest (e.g., renal mesangial cells, retinal cells) to approximately 80% confluency. b. Prepare a labeling medium by supplementing the standard culture medium with a known concentration of D-Sorbitol-¹³C (e.g., 50-100 µM). c. Remove the standard medium, wash the cells once with phosphate-buffered saline (PBS), and add the D-Sorbitol-¹³C labeling medium. d. Incubate the cells for a predetermined time course (e.g., 0, 2, 4, 8, 12 hours) to monitor the progression of ¹³C incorporation into downstream metabolites.

  • Metabolite Extraction: a. To quench metabolic activity, rapidly aspirate the labeling medium and wash the cells twice with ice-cold PBS. b. Immediately add 1 mL of ice-cold 80% methanol (B129727) (-80°C) to the culture plate. c. Place the plate on dry ice and use a cell scraper to detach the cells into the methanol. d. Transfer the cell suspension to a microcentrifuge tube. e. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris. f. Transfer the supernatant containing the metabolites to a new tube. g. Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Analysis by Mass Spectrometry: a. Reconstitute the dried extract in a suitable solvent for LC-MS analysis. b. Analyze the samples using an LC-MS/MS system to determine the mass isotopomer distribution of key metabolites (e.g., fructose, lactate, citrate). c. Calculate the fractional enrichment of ¹³C in each metabolite at each time point.

  • Flux Calculation: a. Use the mass isotopomer distribution data as input for metabolic flux analysis software to calculate the reaction rates through the polyol pathway and connected metabolic routes.

Protocol 2: Quantification of Sorbitol in Plasma using Isotope Dilution LC-MS/MS

This protocol provides a method for the quantitative analysis of sorbitol in plasma samples.

  • Sample Preparation: a. To 50 µL of plasma sample, add 10 µL of a D-Sorbitol-¹³C₆ internal standard solution of known concentration. b. Add 200 µL of ice-cold acetonitrile (B52724) to precipitate proteins. c. Vortex the mixture for 1 minute. d. Incubate at -20°C for 30 minutes to enhance protein precipitation. e. Centrifuge at 14,000 x g for 10 minutes at 4°C. f. Carefully transfer the supernatant to a clean tube. g. Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • LC-MS/MS Analysis: a. Reconstitute the dried extract in the mobile phase. b. Inject the sample into an LC-MS/MS system equipped with a suitable column for polar analytes (e.g., HILIC). c. Set up a multiple reaction monitoring (MRM) method to detect the specific precursor-to-product ion transitions for both endogenous sorbitol and the D-Sorbitol-¹³C₆ internal standard.

  • Data Analysis: a. Generate a standard curve by analyzing samples with known concentrations of unlabeled sorbitol and a fixed concentration of the internal standard. b. Plot the peak area ratio of the analyte to the internal standard against the concentration of the analyte. c. Determine the concentration of sorbitol in the unknown samples by interpolating their peak area ratios from the standard curve.

Protocol 3: ¹³C-Sorbitol Breath Test (¹³C-SBT)

This protocol is based on a study investigating the ¹³C-SBT as a supplemental test for coeliac disease.

  • Patient Preparation: a. Patients should fast overnight before the test.

  • Test Administration: a. Collect a baseline end-expiratory breath sample. b. Administer an oral load of 100 mg of ¹³C-sorbitol dissolved in 250 mL of water. (Note: The original study also included 5g of unlabeled sorbitol).

  • Breath Sample Collection: a. Collect end-expiratory breath samples into appropriate collection bags or tubes at regular intervals (e.g., every 30 minutes for up to 4 hours).

  • Sample Analysis: a. Analyze the ¹³CO₂ concentration in the breath samples using an isotope ratio mass spectrometer. b. The results are typically expressed as the change in the ¹³CO₂/¹²CO₂ ratio from baseline.

  • Interpretation: a. A lower-than-normal excretion of ¹³CO₂ may indicate malabsorption of sorbitol in the small intestine. The study found that a 1-hour measurement provided the maximal combined sensitivity and specificity for detecting coeliac disease.

Mandatory Visualizations

Polyol_Pathway cluster_main Central Carbon Metabolism Glucose Glucose Sorbitol D-Sorbitol Glucose->Sorbitol Aldose Reductase (NADPH -> NADP+) Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase (NAD+ -> NADH) F6P Fructose-6-Phosphate Fructose->F6P Hexokinase Glycolysis Glycolysis F6P->Glycolysis

The Polyol Pathway and its connection to Glycolysis.

MFA_Workflow start Culture Cells to ~80% Confluency labeling Incubate with D-Sorbitol-¹³C Medium start->labeling quench Quench Metabolism & Wash with Ice-Cold PBS labeling->quench extract Extract Metabolites with 80% Methanol quench->extract evaporate Evaporate to Dryness extract->evaporate analyze LC-MS/MS Analysis (Mass Isotopomer Distribution) evaporate->analyze calculate Calculate Metabolic Fluxes analyze->calculate

Experimental workflow for in vitro metabolic flux analysis.

Isotope_Dilution_Workflow start Collect Biological Sample (e.g., Plasma) spike Spike with Known Amount of D-Sorbitol-¹³C (Internal Standard) start->spike precipitate Protein Precipitation (e.g., Acetonitrile) spike->precipitate centrifuge Centrifuge to Pellet Debris precipitate->centrifuge extract Collect & Evaporate Supernatant centrifuge->extract analyze LC-MS/MS Analysis (Measure Analyte/IS Ratio) extract->analyze quantify Quantify Endogenous Sorbitol using Standard Curve analyze->quantify

Workflow for sorbitol quantification by isotope dilution.

Breath_Test_Logic start Oral Administration of D-Sorbitol-¹³C absorption Absorption in Small Intestine start->absorption metabolism Systemic Metabolism absorption->metabolism exhalation Exhalation of ¹³CO₂ metabolism->exhalation measurement Measure ¹³CO₂ in Breath over Time exhalation->measurement result Low ¹³CO₂ Excretion measurement->result interpretation Indicates Potential Malabsorption result->interpretation

Logical flow of the ¹³C-Sorbitol Breath Test.

References

Methodological & Application

Application Notes and Protocols for In Vivo Metabolic Tracing with D-Sorbitol-13C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled D-Sorbitol, specifically D-Sorbitol-13C, serves as a powerful metabolic tracer for in vivo studies, enabling the elucidation of the polyol pathway's dynamics and its role in various physiological and pathological states. The polyol pathway, which converts glucose to fructose (B13574) via sorbitol, is particularly implicated in the pathogenesis of diabetic complications. Under hyperglycemic conditions, increased flux through this pathway can lead to the accumulation of intracellular sorbitol, causing osmotic stress and subsequent cellular damage in tissues with low sorbitol dehydrogenase activity, such as the retina, kidneys, and Schwann cells.

The use of this compound allows for the direct measurement of metabolic flux through the second step of the polyol pathway, catalyzed by sorbitol dehydrogenase. By tracking the appearance of 13C-labeled fructose and other downstream metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can quantitatively assess pathway activity. This provides invaluable insights for understanding disease mechanisms and for the preclinical evaluation of therapeutic agents, such as aldose reductase and sorbitol dehydrogenase inhibitors.

Principle of this compound Tracing

When this compound is introduced into an in vivo system, it is metabolized alongside the endogenous, unlabeled sorbitol pool. The 13C isotope label allows for the differentiation of tracer-derived metabolites from their naturally abundant 12C counterparts. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed to detect and quantify the 13C-labeled metabolites. By measuring the rate of appearance of these labeled compounds, the metabolic flux through the polyol pathway can be determined.

Data Presentation

The following tables provide examples of how quantitative data from in vivo this compound tracer studies can be presented.

Table 1: Fractional Enrichment of Fructose-13C in Plasma Following this compound Administration in a Rodent Model

Time Point (minutes)Fractional Enrichment (%) - Control GroupFractional Enrichment (%) - Diabetic Group
155.2 ± 0.812.5 ± 1.5
3010.8 ± 1.225.3 ± 2.1
6015.3 ± 1.938.7 ± 3.4
1208.1 ± 1.120.4 ± 2.5

Fractional enrichment represents the percentage of the fructose pool that is labeled with 13C.

Table 2: 13C-Labeling of Downstream Metabolites in Kidney Tissue 60 Minutes Post this compound Injection

Metabolite13C Enrichment (M+n) - Control13C Enrichment (M+n) - Diabetic
Fructose-13C618.5%45.2%
Glucose-13C62.1%5.8%
Lactate-13C34.3%10.1%
Alanine-13C33.9%9.5%

M+n indicates the isotopologue with 'n' 13C atoms.

Experimental Protocols

The following are detailed methodologies for conducting in vivo metabolic tracer studies using this compound in a rodent model.

Protocol 1: In Vivo Analysis of Sorbitol Metabolism in a Rodent Model via Intravenous Injection

1. Animal Preparation and Tracer Administration: a. Acclimatize animals (e.g., C57BL/6J mice) to experimental conditions for at least one week. For diabetic models, induce hyperglycemia using streptozotocin (B1681764) (STZ) and confirm blood glucose levels. b. Prepare a sterile solution of this compound in saline at a concentration of 10 mg/mL. c. Administer the this compound tracer via a bolus tail vein injection. A typical dose is 20 mg/kg body weight.[1]

2. Sample Collection: a. At designated time points post-injection (e.g., 15, 30, 60, 120 minutes), collect blood samples via tail vein or cardiac puncture into heparinized tubes.[2] b. Centrifuge the blood at 3,500 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.[1] c. At the final time point, euthanize the animal and rapidly excise target tissues (e.g., kidney, liver, sciatic nerve, lens).[1][2] d. Immediately freeze the tissues in liquid nitrogen to halt metabolic activity and store them at -80°C.

3. Metabolite Extraction from Tissue: a. Weigh the frozen tissue sample. b. Homogenize the tissue in an ice-cold methanol/water solution (80:20 v/v) using a bead beater or tissue homogenizer. c. Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet proteins and cell debris. d. Transfer the supernatant containing the metabolites to a new tube for analysis.

4. Sample Analysis by LC-MS/MS: a. Evaporate the supernatant to dryness using a vacuum concentrator. b. Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50:50 acetonitrile:water). c. Analyze the samples using an LC-MS/MS system. For polar metabolites like sorbitol and fructose, a hydrophilic interaction liquid chromatography (HILIC) column is recommended. d. Use Multiple Reaction Monitoring (MRM) or Selected Ion Monitoring (SIM) mode to detect and quantify this compound and its labeled downstream metabolites.

Protocol 2: In Vivo Analysis of Sorbitol Metabolism in a Rodent Model via Oral Gavage

1. Animal Preparation and Tracer Administration: a. Follow the same acclimatization and, if applicable, diabetes induction procedures as in Protocol 1. b. Fast mice for 2-4 hours prior to tracer administration. c. Prepare a solution of this compound in water at a concentration of 20 mg/mL. d. Administer the this compound tracer via oral gavage at a dose of 2 g/kg body weight.

2. Sample Collection: a. Collect blood and tissues at specified time points (e.g., 15 min, 30 min, 2 h, 4 h) post-gavage. b. Follow the sample collection and processing steps outlined in Protocol 1 (steps 2b-2d).

3. Metabolite Extraction and Analysis: a. Follow the metabolite extraction and LC-MS/MS analysis steps as described in Protocol 1 (steps 3 and 4).

Mandatory Visualization

Polyol_Pathway cluster_AR cluster_SDH Glucose Glucose Sorbitol This compound Glucose->Sorbitol Aldose Reductase Fructose Fructose-13C Sorbitol->Fructose Sorbitol Dehydrogenase NADPH NADPH NADP NADP+ NADPH->NADP NAD NAD+ NADH NADH NAD->NADH

Caption: The Polyol Pathway showing the conversion of Glucose to Fructose via Sorbitol.

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_sampling Sample Collection cluster_processing Sample Processing Acclimatization Acclimatization Diabetes_Induction Diabetes Induction (optional) Acclimatization->Diabetes_Induction Tracer_Admin This compound Administration (IV or Oral Gavage) Diabetes_Induction->Tracer_Admin Blood_Collection Blood Collection (Time Course) Tracer_Admin->Blood_Collection Tissue_Harvesting Tissue Harvesting (End Point) Tracer_Admin->Tissue_Harvesting Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation Metabolite_Extraction Metabolite Extraction Tissue_Harvesting->Metabolite_Extraction Analysis LC-MS/MS Analysis Plasma_Separation->Analysis Metabolite_Extraction->Analysis Data_Analysis Data Analysis & Interpretation Analysis->Data_Analysis

Caption: In Vivo Experimental Workflow for this compound Metabolic Tracing.

References

Application Notes and Protocols: D-Sorbitol-¹³C in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Sorbitol, a six-carbon sugar alcohol, is a key intermediate in the polyol pathway, which has been implicated in the pathophysiology of diabetic complications.[1][2] Under hyperglycemic conditions, the conversion of glucose to sorbitol and subsequently to fructose (B13574) is significantly elevated.[1][3] Precise and accurate quantification of D-Sorbitol and the analysis of its metabolic flux are crucial for understanding its role in disease and for the development of therapeutic interventions. Stable isotope-labeled D-Sorbitol, such as D-Sorbitol-¹³C, serves as an invaluable tool in mass spectrometry-based applications for this purpose.[4][5]

These application notes provide detailed protocols for the use of D-Sorbitol-¹³C as an internal standard for quantitative analysis and as a tracer for metabolic flux analysis using mass spectrometry.

Application: D-Sorbitol-¹³C as an Internal Standard for Quantitative Analysis

The use of a stable isotope-labeled internal standard is critical for accurate quantification in mass spectrometry, as it effectively corrects for variations in sample preparation, matrix effects, and instrument response.[6] D-Sorbitol-¹³C is an ideal internal standard for the quantification of endogenous D-Sorbitol in biological matrices.

Experimental Protocol: Quantification of D-Sorbitol in Human Plasma by LC-MS/MS

This protocol outlines the procedure for the quantitative analysis of D-Sorbitol in human plasma using D-Sorbitol-¹³C₆ as an internal standard.

Materials and Reagents:

Equipment:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source[6]

  • Microcentrifuge

  • Vortex mixer

  • Nitrogen evaporator

Procedure:

1. Preparation of Standard Solutions:

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve D-Sorbitol and D-Sorbitol-¹³C₆ in ultrapure water to prepare individual primary stock solutions.[8]

  • Working Standard Solutions: Prepare a series of working standard solutions of D-Sorbitol by serially diluting the primary stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.[8]

  • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the D-Sorbitol-¹³C₆ primary stock solution with a 50:50 mixture of acetonitrile and water.[8]

2. Sample Preparation (Protein Precipitation):

  • Pipette 50 µL of the sample (calibration standard, quality control sample, or unknown plasma sample) into a 1.5 mL microcentrifuge tube.[7][8]

  • Add 10 µL of the D-Sorbitol-¹³C₆ internal standard working solution to each tube.[7][8]

  • Add 200 µL of ice-cold methanol to precipitate proteins.[7][8]

  • Vortex the tubes for 1 minute.[7][8]

  • Incubate at -20°C for 30 minutes to enhance protein precipitation.[7]

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[7]

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[8]

3. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: HILIC column (e.g., Asahipak NH2P-50 4E, 4.6 x 250 mm).[7]

    • Mobile Phase A: Water with 5 mM ammonium acetate.[7]

    • Mobile Phase B: Acetonitrile with 5 mM ammonium acetate.[7]

    • Gradient: Isocratic elution with 75% B.[7]

    • Flow Rate: 0.8 mL/min.[7]

    • Injection Volume: 5-10 µL.[7]

    • Column Temperature: 40°C.[7]

  • Mass Spectrometry Detection:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • MRM Transitions: The precursor ion for sorbitol in negative mode is the deprotonated molecule [M-H]⁻. Monitor the specific transitions for D-Sorbitol and D-Sorbitol-¹³C₆.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of D-Sorbitol to D-Sorbitol-¹³C₆ against the concentration of the calibration standards.[8]

  • Use a linear regression analysis with a weighting factor of 1/x² to fit the curve.[8]

  • Determine the concentration of D-Sorbitol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

Table 1: Example LC-MS/MS Parameters for D-Sorbitol Quantification

ParameterValue
Chromatography
ColumnHILIC (e.g., Asahipak NH2P-50 4E)[7]
Mobile PhaseAcetonitrile/Water with 5 mM Ammonium Acetate[7]
Flow Rate0.8 mL/min[7]
Mass Spectrometry
Ionization ModeNegative ESI
Precursor Ion (Sorbitol)m/z 181.1
Product Ion (Sorbitol)m/z 89.1
Precursor Ion (Sorbitol-¹³C₆)m/z 187.1
Product Ion (Sorbitol-¹³C₆)m/z 92.1

Note: The exact m/z values for product ions should be optimized based on the specific instrument and labeled positions in the internal standard.

Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) is Add D-Sorbitol-¹³C₆ IS (10 µL) plasma->is precip Add Cold Methanol (200 µL) is->precip vortex Vortex & Incubate (-20°C) precip->vortex centrifuge Centrifuge (14,000 x g) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant hilic HILIC Separation supernatant->hilic msms Tandem MS Detection (MRM) hilic->msms ratio Calculate Peak Area Ratio msms->ratio curve Construct Calibration Curve ratio->curve quant Quantify D-Sorbitol curve->quant

Caption: Workflow for D-Sorbitol quantification.

Application: D-Sorbitol-¹³C as a Tracer for Metabolic Flux Analysis

D-Sorbitol-¹³C can be used as a tracer to investigate the activity of the polyol pathway and its contribution to central carbon metabolism.[9] By introducing ¹³C-labeled sorbitol into a biological system, researchers can track the incorporation of the heavy isotope into downstream metabolites, such as fructose, using mass spectrometry.

The Polyol Pathway

The polyol pathway consists of two primary enzymatic reactions:

  • Aldose Reductase: Reduces glucose to sorbitol, consuming NADPH.[3]

  • Sorbitol Dehydrogenase: Oxidizes sorbitol to fructose, producing NADH.[3]

Under hyperglycemic conditions, increased flux through this pathway can lead to osmotic stress due to sorbitol accumulation and oxidative stress from NADPH depletion and increased NADH/NAD+ ratio.[1][10]

G Glucose Glucose Sorbitol D-Sorbitol-¹³C Glucose->Sorbitol Aldose Reductase (NADPH -> NADP+) Fructose Fructose-¹³C Sorbitol->Fructose Sorbitol Dehydrogenase (NAD+ -> NADH) Glycolysis Glycolysis Fructose->Glycolysis

Caption: The Polyol Pathway with D-Sorbitol-¹³C tracer.

Experimental Protocol: Tracing the Polyol Pathway in Cell Culture

This protocol describes the use of D-Sorbitol-¹³C₆ to trace its conversion to fructose in a cell culture model.

Materials and Reagents:

  • Cultured cells (e.g., retinal cells, neuronal cells)

  • Cell culture medium (e.g., DMEM)

  • D-Sorbitol-¹³C₆

  • Phosphate-buffered saline (PBS)

  • Extraction solvent (e.g., 80% methanol)

  • Internal standard for fructose (e.g., ¹³C₆-Fructose)

Equipment:

  • Cell culture incubator

  • LC-MS/MS system

  • Homogenizer or sonicator

Procedure:

1. Cell Culture and Labeling:

  • Culture cells to the desired confluency in standard medium.

  • Prepare a tracer medium by dissolving D-Sorbitol-¹³C₆ in serum-free medium to a final concentration (e.g., 100 µM).

  • Aspirate the standard medium, wash the cells once with pre-warmed PBS.

  • Add the tracer medium to the cells and incubate for a specific time course (e.g., 0, 2, 4, 8, 24 hours).

2. Metabolite Extraction:

  • At each time point, aspirate the tracer medium.

  • Wash the cells twice with ice-cold PBS.

  • Add a specific volume of ice-cold 80% methanol containing the fructose internal standard.

  • Scrape the cells and collect the cell lysate.

  • Homogenize or sonicate the lysate to ensure complete cell disruption.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Collect the supernatant containing the metabolites.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

3. LC-MS/MS Analysis:

  • Reconstitute the dried extract in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Analyze the samples using an LC-MS/MS method optimized for the separation and detection of fructose and its ¹³C-labeled isotopologue.

  • Monitor the specific MRM transitions for unlabeled fructose, ¹³C₆-fructose (from the tracer), and the internal standard.

4. Data Analysis:

  • Calculate the fractional enrichment of ¹³C in the fructose pool at each time point.

  • The rate of appearance of ¹³C₆-fructose provides a direct measure of the flux through sorbitol dehydrogenase.

Quantitative Data Summary

Table 2: Example Data for ¹³C-Fructose Enrichment over Time

Time (hours)Fractional Enrichment of ¹³C₆-Fructose (%)
00.0
25.2
49.8
818.5
2445.3

Note: This is example data. Actual enrichment will depend on cell type, experimental conditions, and the activity of the polyol pathway.

Experimental Workflow Diagram

G cluster_cell_culture Cell Labeling cluster_extraction Metabolite Extraction cluster_analysis Analysis & Data Processing culture Culture Cells add_tracer Add D-Sorbitol-¹³C₆ Medium culture->add_tracer incubate Incubate (Time Course) add_tracer->incubate wash Wash Cells incubate->wash extract Extract with Cold Methanol wash->extract centrifuge Centrifuge extract->centrifuge collect Collect & Dry Supernatant centrifuge->collect lcms LC-MS/MS Analysis collect->lcms enrichment Calculate Fractional Enrichment lcms->enrichment flux Determine Metabolic Flux enrichment->flux

Caption: Workflow for metabolic flux analysis.

Conclusion

D-Sorbitol-¹³C is a versatile and powerful tool for mass spectrometry-based research. Its application as an internal standard ensures high accuracy and precision in the quantification of D-Sorbitol in complex biological matrices. As a metabolic tracer, it provides direct insights into the dynamics of the polyol pathway, which is of significant interest in diabetes research and other metabolic studies. The protocols provided herein offer a foundation for researchers to implement these advanced analytical techniques in their own studies.

References

Application Notes and Protocols for D-Sorbitol-¹³C in NMR-Based Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Sorbitol, a sugar alcohol, is a key intermediate in the polyol pathway, a metabolic route that converts glucose to fructose. Under normoglycemic conditions, this pathway is minimally active. However, in hyperglycemic states, such as in diabetes, the flux through the polyol pathway can increase significantly. This increased activity, catalyzed by aldose reductase and sorbitol dehydrogenase, is implicated in the pathophysiology of diabetic complications, including neuropathy, nephropathy, and retinopathy. The accumulation of sorbitol leads to osmotic stress, while the altered NAD(P)H/NAD(P)⁺ ratio disrupts cellular redox balance.[1]

Stable isotope tracing with D-Sorbitol-¹³C coupled with Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful method to quantitatively measure the flux through the polyol pathway and its contributions to downstream metabolic pathways like glycolysis and the pentose (B10789219) phosphate (B84403) pathway. By tracing the fate of the ¹³C label from sorbitol, researchers can gain detailed insights into cellular metabolism in various physiological and pathological states.[2]

These application notes provide detailed protocols for in vitro and in vivo metabolic studies using D-Sorbitol-¹³C and NMR spectroscopy, along with data presentation formats and visualizations of the relevant metabolic pathways.

Data Presentation

Table 1: In Vitro ¹³C-Labeling from D-Sorbitol-¹³C in a Cell Culture Model

This table presents hypothetical, yet representative, quantitative data on the isotopic enrichment of key metabolites in a cell culture experiment using D-Sorbitol-¹³C as a tracer. Such data allows for the calculation of metabolic flux rates.

Metabolite¹³C IsotopologueIsotopic Enrichment (%) - ControlIsotopic Enrichment (%) - High Glucose
Sorbitol [U-¹³C₆]-Sorbitol95.2 ± 1.894.5 ± 2.1
Fructose [U-¹³C₆]-Fructose15.3 ± 1.145.7 ± 3.2
Glucose-6-Phosphate [U-¹³C₆]-G6P2.1 ± 0.38.9 ± 0.7
Fructose-6-Phosphate [U-¹³C₆]-F6P3.5 ± 0.412.1 ± 1.0
Lactate [U-¹³C₃]-Lactate1.8 ± 0.26.3 ± 0.5
Ribose-5-Phosphate [¹³C₅]-R5P0.5 ± 0.11.9 ± 0.2

Data are presented as mean ± standard deviation for n=3 biological replicates and are illustrative.

Table 2: In Vivo Metabolic Fate of D-Sorbitol-¹³C in a Rodent Model

This table illustrates the type of quantitative data that can be obtained from an in vivo study, showing the distribution of the ¹³C label from D-Sorbitol-¹³C into various tissues and biofluids.

Tissue/BiofluidMetabolite¹³C Enrichment (%) - Healthy Control¹³C Enrichment (%) - Diabetic Model
Plasma [U-¹³C₆]-Fructose5.8 ± 0.618.2 ± 1.5
[U-¹³C₃]-Lactate2.1 ± 0.37.5 ± 0.8
Lens [U-¹³C₆]-Sorbitol12.3 ± 1.435.1 ± 2.9
[U-¹³C₆]-Fructose3.1 ± 0.410.8 ± 1.1
Sciatic Nerve [U-¹³C₆]-Sorbitol8.9 ± 0.925.4 ± 2.2
[U-¹³C₆]-Fructose2.5 ± 0.38.1 ± 0.7
Kidney [U-¹³C₆]-Fructose4.2 ± 0.514.6 ± 1.3

Data are presented as mean ± standard deviation for n=5 animals per group and are illustrative.

Experimental Protocols

Protocol 1: In Vitro Analysis of Sorbitol Metabolism in Cell Culture

This protocol details the use of D-Sorbitol-¹³C to trace its metabolism in a cell culture model, such as retinal cells, renal mesangial cells, or cancer cell lines.

1. Cell Culture and Isotope Labeling: a. Culture cells of interest (e.g., ARPE-19, MES-13) to approximately 80% confluency in a suitable culture vessel (e.g., 10 cm dish). b. Prepare a labeling medium by supplementing the standard culture medium with a known concentration of D-Sorbitol-¹³C (e.g., 100 µM to 1 mM, depending on the cell type and experimental goals). For comparative studies, prepare a control medium with unlabeled D-Sorbitol. c. Remove the standard medium, wash the cells once with phosphate-buffered saline (PBS). d. Add the D-Sorbitol-¹³C labeling medium to the cells. e. Incubate the cells for a predetermined time course (e.g., 0, 2, 4, 8, 12, 24 hours) to monitor the progression of metabolite labeling towards isotopic steady-state.

2. Metabolite Extraction: a. To quench metabolic activity, rapidly aspirate the labeling medium and wash the cells twice with 2 mL of ice-cold PBS. b. Immediately add 1 mL of ice-cold 80% methanol (B129727) (-80°C) to each dish.[3] c. Place the dish on dry ice and use a cell scraper to detach the cells into the methanol.[3] d. Transfer the cell extract (methanol and cell debris) into a microcentrifuge tube. e. Perform three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete cell lysis. f. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet proteins and cell debris. g. Transfer the supernatant containing the polar metabolites to a new tube and store at -80°C until NMR analysis.

3. NMR Sample Preparation and Data Acquisition: a. Lyophilize the metabolite extract to dryness. b. Reconstitute the dried extract in a suitable volume (e.g., 600 µL) of NMR buffer (e.g., 100 mM phosphate buffer in D₂O, pH 7.4) containing a known concentration of an internal standard (e.g., 0.5 mM DSS-d₆). c. Transfer the solution to a 5 mm NMR tube. d. Acquire ¹³C NMR spectra on a high-field NMR spectrometer (≥ 500 MHz) equipped with a cryoprobe. e. A typical 1D ¹³C NMR experiment would use a proton-decoupled pulse sequence (e.g., zgpg30) with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a ¹³C spectral width of ~200 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of ~1 second. For enhanced sensitivity and resolution, 2D ¹H-¹³C HSQC spectra can be acquired.

Protocol 2: In Vivo Analysis of Sorbitol Metabolism in a Rodent Model

This protocol outlines a procedure for a D-Sorbitol-¹³C tracer study in a rodent model, such as a diabetic mouse model (e.g., db/db mice).

1. Animal Preparation and Tracer Administration: a. Acclimatize animals to the experimental conditions. b. For acute studies, administer a bolus of D-Sorbitol-¹³C (e.g., 2 g/kg body weight) via oral gavage or intraperitoneal injection. For steady-state labeling, a continuous infusion may be employed.

2. Sample Collection: a. At designated time points post-administration (e.g., 30, 60, 120, 240 minutes), collect blood samples via tail vein or cardiac puncture into heparinized tubes. b. Centrifuge the blood to separate plasma and store at -80°C. c. At the final time point, euthanize the animal and rapidly excise target tissues (e.g., lens, sciatic nerve, kidney, liver). d. Immediately freeze-clamp the tissues in liquid nitrogen to halt metabolic activity and store at -80°C until extraction.[3]

3. Metabolite Extraction from Tissues: a. Weigh the frozen tissue sample. b. Homogenize the tissue in a solution of ice-cold methanol/chloroform/water (4:4:2 v/v/v) using a bead beater or similar homogenizer. c. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to separate the polar (methanol/water) and non-polar (chloroform) phases. d. Carefully collect the upper aqueous phase containing the polar metabolites.

4. NMR Sample Preparation and Data Acquisition: a. Prepare the NMR samples from tissue extracts and plasma following the steps outlined in Protocol 1, Section 3. b. Acquire ¹³C NMR spectra as described in Protocol 1, Section 3.

Mandatory Visualizations

Polyol Pathway and its Connection to Glycolysis

Polyol_Pathway Glucose Glucose Sorbitol D-Sorbitol-¹³C Glucose->Sorbitol Aldose Reductase (NADPH -> NADP⁺) Fructose Fructose-¹³C Sorbitol->Fructose Sorbitol Dehydrogenase (NAD⁺ -> NADH) Fructose6P Fructose-6-Phosphate-¹³C Fructose->Fructose6P Hexokinase Glycolysis Glycolysis Fructose6P->Glycolysis

Caption: The Polyol Pathway showing the conversion of Glucose to Sorbitol and then to Fructose, which can enter Glycolysis.

Experimental Workflow for In Vitro ¹³C-Sorbitol Tracing

In_Vitro_Workflow CellCulture Cell Culture (e.g., Retinal Cells) Labeling Incubation with D-Sorbitol-¹³C CellCulture->Labeling Quenching Metabolic Quenching (Ice-cold PBS wash) Labeling->Quenching Extraction Metabolite Extraction (80% Methanol) Quenching->Extraction NMR_Prep NMR Sample Preparation (Lyophilization & Reconstitution) Extraction->NMR_Prep NMR_Acq ¹³C NMR Data Acquisition NMR_Prep->NMR_Acq Data_Analysis Data Analysis & Metabolic Flux Calculation NMR_Acq->Data_Analysis

Caption: Workflow for in vitro metabolic studies using D-Sorbitol-¹³C and NMR spectroscopy.

Sorbitol Metabolism and Downstream Pathways

Sorbitol_Metabolism_Pathways Sorbitol D-Sorbitol-¹³C Fructose Fructose-¹³C Sorbitol->Fructose Sorbitol Dehydrogenase F6P Fructose-6-P-¹³C Fructose->F6P Hexokinase G6P Glucose-6-P-¹³C F6P->G6P Glycolysis Glycolysis F6P->Glycolysis PPP Pentose Phosphate Pathway (PPP) G6P->PPP Lactate Lactate-¹³C Glycolysis->Lactate R5P Ribose-5-P-¹³C PPP->R5P

Caption: Metabolic fate of D-Sorbitol-¹³C through the Polyol Pathway and its entry into Glycolysis and the Pentose Phosphate Pathway.

References

Protocol for D-Sorbitol-¹³C Tracer Experiments in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The polyol pathway, a two-step metabolic route that converts glucose to fructose (B13574) via sorbitol, is of significant interest in various research fields, particularly in the study of diabetic complications and cancer metabolism. Under normoglycemic conditions, this pathway is minimally active. However, in hyperglycemic states, the flux through the polyol pathway increases significantly. This heightened activity, driven by the enzyme aldose reductase (AR), leads to the accumulation of sorbitol. Sorbitol is then oxidized to fructose by sorbitol dehydrogenase (SDH). The accumulation of sorbitol and the subsequent increase in fructose production, along with the consumption of NADPH, can contribute to osmotic and oxidative stress within cells.

To quantitatively assess the activity of the polyol pathway, stable isotope-labeled tracers are powerful analytical tools. D-Sorbitol-¹³C serves as an excellent tracer for metabolic flux analysis. When introduced into a cell culture system, D-Sorbitol-¹³C is taken up by the cells and metabolized by SDH to ¹³C-labeled fructose. By employing sensitive analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), researchers can track the appearance and quantify the amount of labeled fructose derived from the D-Sorbitol-¹³C tracer. This allows for a direct measurement of the metabolic flux through the second step of the polyol pathway, providing valuable insights into the pathway's dynamics under various experimental conditions.

Signaling Pathway: The Polyol Pathway

The polyol pathway consists of two primary enzymatic reactions that convert glucose to fructose.

Polyol_Pathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (AR) Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase (SDH) NADPH NADPH NADP NADP NADPH->NADP NAD NAD NADH NADH NAD->NADH AR_label SDH_label

Caption: The Polyol Pathway of Glucose Metabolism.

Experimental Workflow

The general workflow for a D-Sorbitol-¹³C tracer experiment in cell culture involves several key stages, from cell seeding to data analysis.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Seeding Cell Seeding & Growth Tracer_Prep Prepare D-Sorbitol-¹³C Labeling Medium Media_Change Remove Growth Medium & Wash Cells Cell_Seeding->Media_Change Labeling Incubate with D-Sorbitol-¹³C Medium Media_Change->Labeling Quenching Quench Metabolism & Wash Cells Labeling->Quenching Extraction Metabolite Extraction Quenching->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data_Analysis Data Processing & Metabolic Flux Analysis LCMS->Data_Analysis

Quantifying Metabolic Pathways with D-Sorbitol-¹³C: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Sorbitol, a six-carbon sugar alcohol, is a key intermediate in the polyol pathway. Under normal physiological conditions, this pathway is a minor route for glucose metabolism. However, in hyperglycemic states, such as those seen in diabetes mellitus, the flux through the polyol pathway can increase significantly. This upregulation is implicated in the pathogenesis of diabetic complications, including neuropathy, nephropathy, and retinopathy. The accurate quantification of metabolic flux through the polyol pathway and its interconnected pathways, such as the pentose (B10789219) phosphate (B84403) pathway (PPP), is crucial for understanding disease mechanisms and for the development of novel therapeutic agents.

Stable isotope-labeled D-Sorbitol, specifically D-Sorbitol-¹³C, serves as a powerful tool for researchers to trace and quantify the flux of this metabolic route. By introducing D-Sorbitol-¹³C into a biological system, scientists can track its conversion to downstream metabolites, such as fructose (B13574), using mass spectrometry. This allows for the precise measurement of pathway activity and provides valuable insights into cellular metabolism in both health and disease.

This document provides detailed application notes and experimental protocols for the use of D-Sorbitol-¹³C in quantifying metabolic pathways. It is intended for researchers, scientists, and drug development professionals working in areas such as diabetes, metabolic disorders, and oncology.

Data Presentation

The following tables summarize representative quantitative data that can be obtained from metabolic flux analysis studies using D-Sorbitol-¹³C. These values are illustrative and will vary depending on the specific experimental conditions, cell type, and analytical instrumentation.

Table 1: LC-MS/MS Parameters for the Quantification of D-Sorbitol-¹³C and Related Metabolites

ParameterSetting
Chromatography
ColumnHILIC (e.g., Asahipak NH2P-50 4E, 4.6 x 250 mm)[1]
Mobile Phase AWater with 5 mM ammonium (B1175870) acetate[1]
Mobile Phase BAcetonitrile with 5 mM ammonium acetate[1]
GradientIsocratic with 75% B[1]
Flow Rate0.8 mL/min[1]
Injection Volume5-10 µL[1]
Column Temperature40°C[1]
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Negative
Scan TypeMultiple Reaction Monitoring (MRM)
Precursor Ion (m/z)
D-Sorbitol (unlabeled)181.1
D-Sorbitol-¹³C₆187.1
Fructose (unlabeled)179.1
Fructose-¹³C₆185.1
Product Ion (m/z)
D-Sorbitol (unlabeled)89.1
D-Sorbitol-¹³C₆92.1
Fructose (unlabeled)89.1
Fructose-¹³C₆92.1

Table 2: GC-MS Parameters for the Quantification of D-Sorbitol-¹³C and Related Metabolites (as TMS Derivatives)

ParameterSetting
Gas Chromatography
ColumnDB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier GasHelium
Inlet Temperature250°C
Oven ProgramStart at 100°C, hold for 2 min, ramp to 300°C at 5°C/min
Mass Spectrometry
Ionization ModeElectron Ionization (EI)
Monitored Ions (m/z)
D-Sorbitol-6TMS205, 217, 307, 319
D-Sorbitol-¹³C₆-6TMS208, 220, 312, 325

Table 3: Representative Metabolic Flux Data from a Cell Culture Model of Hyperglycemia

ConditionMetaboliteIsotopic Enrichment (%) (Mean ± SD)Calculated Flux (nmol/10⁶ cells/hr) (Mean ± SD)
Normoglycemia (5.5 mM Glucose) D-Sorbitol-¹³C₆95.2 ± 2.1-
Fructose-¹³C₆15.8 ± 1.52.5 ± 0.3
Hyperglycemia (25 mM Glucose) D-Sorbitol-¹³C₆96.1 ± 1.8-
Fructose-¹³C₆45.3 ± 3.27.8 ± 0.9

Experimental Protocols

In Vitro Metabolic Labeling with D-Sorbitol-¹³C

This protocol describes the labeling of cultured cells with D-Sorbitol-¹³C to trace its incorporation into downstream metabolites.

Materials:

  • Cultured cells (e.g., HepG2, ARPE-19)

  • Complete cell culture medium

  • D-Sorbitol-¹³C (uniformly labeled, ¹³C₆)

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727), LC-MS grade, ice-cold (-80°C)

  • Cell scrapers

  • Microcentrifuge tubes

Procedure:

  • Cell Culture: Plate cells in 6-well plates and grow to 80-90% confluency.

  • Starvation (Optional): To enhance uptake, aspirate the culture medium, wash cells once with warm PBS, and incubate in serum-free medium for 1-2 hours.

  • Labeling: Prepare the labeling medium by supplementing serum-free medium with a final concentration of 100 µM D-Sorbitol-¹³C₆.

  • Aspirate the starvation medium and add 1 mL of the labeling medium to each well.

  • Incubation: Incubate the cells for a defined period (e.g., 0, 1, 4, 8, 24 hours) at 37°C in a CO₂ incubator.

  • Metabolite Extraction:

    • To quench metabolic activity, place the 6-well plate on ice.

    • Aspirate the labeling medium and wash the cells twice with 1 mL of ice-cold PBS.

    • Immediately add 1 mL of ice-cold (-80°C) 80% methanol to each well.

    • Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Vortex the tubes vigorously for 1 minute.

    • Incubate at -20°C for 30 minutes to precipitate proteins.[1]

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.[1]

    • Transfer the supernatant containing the metabolites to a new tube.

    • Store the extracts at -80°C until analysis.

Sample Preparation for LC-MS/MS or GC-MS Analysis

For LC-MS/MS:

  • Evaporate the methanolic extract to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 acetonitrile:water).[1]

  • Vortex and centrifuge to pellet any insoluble material.

  • Transfer the supernatant to an autosampler vial for analysis.

For GC-MS (Derivatization):

  • Evaporate the methanolic extract to dryness.

  • Add 50 µL of pyridine (B92270) containing 20 mg/mL methoxyamine hydrochloride and incubate at 37°C for 90 minutes.

  • Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate at 37°C for 30 minutes.

  • Transfer the derivatized sample to a GC-MS autosampler vial.

Data Analysis and Flux Calculation
  • Quantification: Generate standard curves for both unlabeled and ¹³C-labeled sorbitol and fructose to determine their absolute concentrations in the samples.

  • Isotopic Enrichment Calculation: Determine the percentage of the metabolite pool that is labeled with ¹³C.

    • Fractional Enrichment = (¹³C-labeled metabolite peak area) / (¹³C-labeled metabolite peak area + unlabeled metabolite peak area) * 100

  • Metabolic Flux Calculation: The rate of appearance of the ¹³C-labeled downstream metabolite (e.g., fructose) is used to calculate the metabolic flux through the pathway. This can be determined from the slope of the isotopic enrichment over time curve during the initial linear phase of labeling.

Mandatory Visualization

Polyol_Pathway cluster_react2 Glucose Glucose Sorbitol D-Sorbitol-¹³C Glucose->Sorbitol Fructose Fructose-¹³C Sorbitol->Fructose Sorbitol Dehydrogenase NADPH NADPH NADP NADP+ NADPH->NADP NAD NAD+ NADH NADH NAD->NADH

Caption: The Polyol Pathway showing the conversion of Glucose to Fructose via Sorbitol.

Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_extraction Metabolite Extraction cluster_analysis Sample Analysis start Plate Cells culture Grow to 80-90% Confluency start->culture labeling Add D-Sorbitol-¹³C Medium culture->labeling incubation Incubate (Time Course) labeling->incubation quench Quench Metabolism (Ice-cold) incubation->quench extract Extract with 80% Methanol quench->extract centrifuge Centrifuge to Pellet Protein extract->centrifuge collect Collect Supernatant centrifuge->collect prepare Prepare Sample for MS collect->prepare lcms LC-MS/MS Analysis prepare->lcms gcms GC-MS Analysis prepare->gcms data Data Processing & Flux Calculation lcms->data gcms->data

Caption: Experimental workflow for quantifying metabolic pathways with D-Sorbitol-¹³C.

Polyol_PPP_Connection cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway Glucose Glucose Sorbitol D-Sorbitol-¹³C Glucose->Sorbitol Aldose Reductase G6P Glucose-6-P Glucose->G6P Fructose Fructose-¹³C Sorbitol->Fructose F6P Fructose-6-P Fructose->F6P Hexokinase G6P->F6P R5P Ribose-5-P G6P->R5P G6PD NADPH_gen NADPH G6P->NADPH_gen Pyruvate Pyruvate F6P->Pyruvate R5P->F6P

References

Application Notes and Protocols for the Quantitative Analysis of D-Sorbitol Utilizing D-Sorbitol-¹³C as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-Sorbitol, a six-carbon sugar alcohol, is a key intermediate in the polyol pathway, where glucose is converted to fructose. Under normoglycemic conditions, this pathway is minor. However, in hyperglycemic states, such as in diabetes mellitus, the flux through the polyol pathway is significantly increased. This leads to the accumulation of intracellular sorbitol in tissues that do not depend on insulin (B600854) for glucose uptake, such as nerves, retina, and kidneys. The resulting osmotic stress and subsequent metabolic imbalances are implicated in the pathogenesis of diabetic complications. Therefore, the accurate quantification of D-Sorbitol in biological matrices is crucial for understanding disease mechanisms and for the development of therapeutic agents targeting the polyol pathway.

This document provides detailed protocols for the quantification of D-Sorbitol in biological samples using stable isotope dilution with D-Sorbitol-¹³C as an internal standard, followed by analysis using either Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS). The use of a stable isotope-labeled internal standard is critical for correcting for matrix effects and variations in sample preparation, ensuring high accuracy and precision.

Metabolic Context: The Polyol Pathway

The polyol pathway consists of two primary enzymatic reactions. First, aldose reductase reduces glucose to sorbitol, with NADPH as a cofactor. Subsequently, sorbitol dehydrogenase oxidizes sorbitol to fructose, utilizing NAD+ as a cofactor.[1] In hyperglycemic conditions, the increased activity of aldose reductase leads to an accumulation of sorbitol.[2]

Polyol_Pathway cluster_0 Polyol Pathway cluster_1 Glycolysis Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (NADPH -> NADP+) Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase (NAD+ -> NADH) Glycolytic Intermediates Glycolytic Intermediates Fructose->Glycolytic Intermediates

Caption: The Polyol Pathway of Glucose Metabolism.

Experimental Workflow Overview

The general workflow for the quantification of D-Sorbitol in biological samples involves sample preparation, including the addition of the D-Sorbitol-¹³C internal standard, followed by instrumental analysis and data processing.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Serum, Tissue) IS_Addition Addition of D-Sorbitol-¹³C (Internal Standard) Sample->IS_Addition Extraction Protein Precipitation & Supernatant Collection IS_Addition->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation LCMS_path LC-MS/MS Analysis Evaporation->LCMS_path Derivatization Derivatization (for GC-MS) Evaporation->Derivatization Data_Analysis Data Analysis (Quantification) LCMS_path->Data_Analysis GCMS_path GC-MS Analysis GCMS_path->Data_Analysis Derivatization->GCMS_path

Caption: General experimental workflow for D-Sorbitol quantification.

Quantitative Data Summary

The following tables summarize expected quantitative performance data for the analytical methods described.

Table 1: LC-MS/MS Method Performance

Parameter Expected Value
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.15 µg/mL[3]
Limit of Quantification (LOQ) 0.5 µg/mL[3]
Accuracy (% Recovery) 85-115%

| Precision (% CV) | < 15% |

Table 2: GC-MS Method Performance

Parameter Expected Value
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.05 - 0.10 mg L⁻¹
Limit of Quantification (LOQ) 0.17 - 0.33 mg L⁻¹
Accuracy (% Recovery) 80-120%

| Precision (% CV) | < 20% |

Detailed Experimental Protocols

Materials and Reagents
  • D-Sorbitol (analytical standard)

  • D-Sorbitol-¹³C₆ (internal standard)[4]

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Ammonium (B1175870) Acetate (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Pyridine (B92270) (GC grade)

  • Methoxyamine hydrochloride (derivatization agent for GC-MS)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) (derivatization agent for GC-MS)

  • Ultrapure water

  • Biological matrix (e.g., human plasma, tissue)

Protocol 1: Sample Preparation from Plasma/Serum
  • Aliquoting: In a 1.5 mL microcentrifuge tube, pipette 50 µL of the sample (calibration standard, quality control, or unknown).

  • Internal Standard Addition: Add 10 µL of the D-Sorbitol-¹³C₆ internal standard working solution (concentration should be optimized based on expected endogenous levels, a starting concentration of 1 µg/mL is recommended).

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile to each tube to precipitate proteins.

  • Vortexing: Vortex the tubes for 1 minute.

  • Incubation: Incubate at -20°C for 30 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. The dried extract is now ready for reconstitution for LC-MS/MS analysis or derivatization for GC-MS analysis.

Protocol 2: Sample Preparation from Tissue
  • Weighing: Weigh approximately 20-50 mg of frozen tissue.

  • Homogenization: Add ice-cold 80% methanol and the D-Sorbitol-¹³C₆ internal standard. Homogenize the tissue using a bead beater or other suitable homogenizer.

  • Centrifugation: Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Collect the supernatant and proceed with the evaporation step as described for plasma/serum samples (Protocol 1, step 8).

Protocol 3: LC-MS/MS Analysis
  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 acetonitrile:water with 5 mM ammonium acetate).

  • LC Conditions:

    • Column: HILIC column (e.g., Asahipak NH2P-50 4E, 4.6 x 250 mm).

    • Mobile Phase A: Water with 5 mM ammonium acetate.

    • Mobile Phase B: Acetonitrile with 5 mM ammonium acetate.

    • Gradient: Isocratic at 80% B.

    • Flow Rate: 0.6 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 40°C.

  • MS/MS Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • MRM Transitions:

      • D-Sorbitol: Q1 181.1 -> Q3 89.1

      • D-Sorbitol-¹³C₆: Q1 187.1 -> Q3 92.1 (Note: The exact transition for the labeled standard should be optimized).

Protocol 4: GC-MS Analysis
  • Derivatization:

    • To the dried extract, add 50 µL of pyridine containing 20 mg/mL methoxyamine hydrochloride.

    • Incubate at 60°C for 60 minutes.

    • Add 50 µL of MSTFA.

    • Incubate at 60°C for 30 minutes.

  • GC Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 300°C at 10°C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for the sorbitol-TMS derivative.

Data Analysis

The concentration of D-Sorbitol in the samples is determined by calculating the peak area ratio of the analyte to the D-Sorbitol-¹³C internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. A linear regression with a weighting factor of 1/x or 1/x² is typically used for the calibration curve.

Conclusion

The methods detailed in this application note provide a robust and reliable framework for the accurate quantification of D-Sorbitol in various biological samples. The LC-MS/MS method offers high sensitivity and throughput without the need for derivatization. The GC-MS method provides a well-established alternative. The use of D-Sorbitol-¹³C as an internal standard is essential for achieving the high level of accuracy and precision required for rigorous scientific investigation and drug development. These protocols can be readily adapted and validated in research and clinical laboratories to support studies on diabetes, metabolic disorders, and the development of new therapeutic interventions.

References

Application Notes and Protocols for the Quantitative Analysis of D-Sorbitol Using D-Sorbitol-¹³C as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Sorbitol, a six-carbon sugar alcohol, is a key intermediate in the polyol pathway of glucose metabolism.[1] Under hyperglycemic conditions, elevated glucose levels can lead to increased sorbitol accumulation within cells, a process implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy.[1] Consequently, the accurate and precise quantification of D-sorbitol in biological matrices is crucial for understanding disease mechanisms and for the development of therapeutic agents targeting the polyol pathway.[1]

Stable isotope dilution analysis using mass spectrometry is the gold standard for quantitative analysis of small molecules in complex biological samples.[1] This approach utilizes a stable isotope-labeled internal standard, such as D-Sorbitol-¹³C, which is chemically identical to the analyte but has a different mass.[2] The addition of a known amount of the internal standard at the beginning of the sample preparation process allows for the correction of analyte loss during extraction and variations in instrument response, thereby ensuring high accuracy and precision.

These application notes provide detailed protocols for the quantitative analysis of D-sorbitol in biological samples using D-Sorbitol-¹³C as an internal standard by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).

Signaling Pathway

The polyol pathway describes the conversion of glucose to fructose (B13574), with sorbitol as a key intermediate. Under normal glycemic conditions, the majority of glucose is phosphorylated and enters the glycolysis pathway. However, in states of hyperglycemia, excess glucose is shunted into the polyol pathway. The first and rate-limiting step is the reduction of glucose to sorbitol, catalyzed by aldose reductase with NADPH as a cofactor. Sorbitol is subsequently oxidized to fructose by sorbitol dehydrogenase, utilizing NAD+ as a cofactor.

Polyol_Pathway Polyol Pathway of Glucose Metabolism Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Fructose Fructose Sorbitol->Fructose NADPH NADPH AldoseReductase Aldose Reductase NADPH->AldoseReductase NADP NADP+ NAD NAD+ SorbitolDehydrogenase Sorbitol Dehydrogenase NAD->SorbitolDehydrogenase NADH NADH AldoseReductase->NADP SorbitolDehydrogenase->NADH

The Polyol Pathway of Glucose Metabolism.

Experimental Workflow

The general workflow for the quantification of sorbitol in biological samples using isotope dilution mass spectrometry involves sample preparation, chromatographic separation, mass spectrometric detection, and data analysis.

Experimental_Workflow General Experimental Workflow for Sorbitol Quantification cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection Sample Collection (Plasma, Serum, Tissue) IS_Addition Addition of D-Sorbitol-¹³C (Internal Standard) Sample_Collection->IS_Addition Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile (B52724)/Methanol) IS_Addition->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution_Derivatization Reconstitution (LC-MS/MS) or Derivatization (GC-MS) Evaporation->Reconstitution_Derivatization Chromatography Chromatographic Separation (LC or GC) Reconstitution_Derivatization->Chromatography MS_Detection Mass Spectrometric Detection (MS/MS or MS) Chromatography->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/Internal Standard) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

General experimental workflow for sorbitol quantification.

Quantitative Data Summary

The following tables summarize the expected performance characteristics of the LC-MS/MS method for D-sorbitol quantification using a ¹³C-labeled internal standard.

Table 1: Method Validation Parameters

ParameterTypical Value
Linearity (r²)> 0.99
Lower Limit of Quantification (LLOQ)0.2-1 ng/mL
Upper Limit of Quantification (ULOQ)80-500 ng/mL
Intra-assay Precision (%CV)< 15%
Inter-assay Precision (%CV)< 15%
Accuracy (% Recovery)85-115%

Data in the table are compiled from literature and may vary depending on the specific instrumentation and matrix used.

Table 2: MRM Transitions for LC-MS/MS Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)Polarity
Sorbitol18189Negative
¹³C₆-Sorbitol18792Negative

MRM transitions may require optimization based on the specific mass spectrometer used.

Detailed Experimental Protocols

Materials and Reagents
  • D-Sorbitol (analytical standard)

  • D-Sorbitol-¹³C₆ (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium (B1175870) Acetate

  • Formic Acid

  • Pyridine (B92270)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Methoxyamine hydrochloride

Sample Preparation (Plasma/Serum)
  • Thaw plasma or serum samples on ice.

  • To 50 µL of the sample, add 10 µL of D-Sorbitol-¹³C₆ internal standard solution. The concentration of the internal standard should be optimized based on the expected endogenous levels of sorbitol.

  • Add 200 µL of ice-cold acetonitrile or methanol to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Incubate at -20°C for 30 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • The dried extract is now ready for reconstitution for LC-MS/MS analysis or derivatization for GC-MS analysis.

LC-MS/MS Protocol
  • Reconstitution : Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 acetonitrile:water).

  • Chromatographic Separation :

    • Column : HILIC column (e.g., Asahipak NH2P-50 4E, 4.6 x 250 mm).

    • Mobile Phase A : Water with 5 mM ammonium acetate.

    • Mobile Phase B : Acetonitrile with 5 mM ammonium acetate.

    • Gradient : Isocratic elution with 75% B.

    • Flow Rate : 0.8 mL/min.

    • Injection Volume : 5-10 µL.

    • Column Temperature : 40°C.

  • Mass Spectrometry Detection :

    • Ionization Mode : Electrospray Ionization (ESI) in negative mode.

    • Scan Mode : Multiple Reaction Monitoring (MRM).

    • Monitor the transitions specified in Table 2.

GC-MS Protocol
  • Derivatization (Silylation) :

    • To the dried extract, add 50 µL of pyridine containing 20 mg/mL methoxyamine hydrochloride.

    • Incubate at 37°C for 90 minutes.

    • Add 50 µL of MSTFA.

    • Incubate at 37°C for 30 minutes.

  • Gas Chromatography :

    • Column : DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas : Helium.

    • Inlet Temperature : 250°C.

    • Oven Program : Start at 100°C, hold for 2 minutes, then ramp to 300°C at 5°C/min.

  • Mass Spectrometry Detection :

    • Ionization Mode : Electron Ionization (EI).

    • Scan Mode : Selected Ion Monitoring (SIM) of characteristic ions for the trimethylsilyl (B98337) (TMS) derivatives of sorbitol and D-Sorbitol-¹³C₆.

Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of D-Sorbitol to D-Sorbitol-¹³C₆ against the concentration of the calibration standards.

  • Apply a linear regression analysis, typically with a weighting factor of 1/x², to fit the calibration curve.

  • Determine the concentration of D-sorbitol in the unknown samples by interpolating their peak area ratios from the calibration curve.

  • The precision and accuracy of the method should be evaluated using quality control (QC) samples at low, medium, and high concentrations, with acceptance criteria typically set at ±15% (±20% for LLOQ) for accuracy and ≤15% (≤20% for LLOQ) for precision (%CV).

Conclusion

The use of D-Sorbitol-¹³C as an internal standard in conjunction with LC-MS/MS or GC-MS provides a robust, sensitive, and specific method for the quantitative analysis of D-sorbitol in various biological matrices. The detailed protocols and performance data presented in these application notes offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this methodology in their laboratories for studies related to diabetes, metabolic disorders, and pharmaceutical research.

References

Application Notes and Protocols for In Vivo Administration of D-Sorbitol-13C in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of D-Sorbitol-13C as a metabolic tracer in animal studies. The protocols outlined below are intended to serve as a foundation for investigating the polyol pathway and its role in various physiological and pathological states.

Introduction

D-Sorbitol is a six-carbon sugar alcohol that plays a significant role in carbohydrate metabolism. The polyol pathway, also known as the sorbitol-aldose reductase pathway, converts glucose to sorbitol and then to fructose (B13574).[1] Under hyperglycemic conditions, this pathway can become overactivated, leading to an accumulation of intracellular sorbitol. This accumulation is implicated in the pathogenesis of diabetic complications, such as neuropathy, retinopathy, and nephropathy, by causing osmotic stress and redox imbalances.[2][3]

Stable isotope-labeled D-Sorbitol, specifically this compound, serves as a powerful tracer to elucidate the in vivo kinetics and metabolic fate of sorbitol. By tracking the incorporation of the 13C label into downstream metabolites, researchers can quantitatively assess the flux through the polyol pathway and its contributions to other metabolic networks.[4][5] This approach offers a dynamic view of metabolic processes that cannot be achieved with simple concentration measurements.

Principle of this compound Tracing

When this compound is administered to an animal, it enters the endogenous sorbitol pool and is metabolized alongside the unlabeled compound. The key enzyme in the subsequent step of the polyol pathway, sorbitol dehydrogenase, converts sorbitol to fructose.[6][7] By using analytical techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the 13C label can be detected in fructose and other downstream metabolites.[8] This allows for the quantification of the rate of conversion and the contribution of the polyol pathway to fructose production.

The isotopic enrichment, which is the ratio of the labeled (M+n) to the unlabeled (M+0) form of a metabolite, provides a direct measure of the metabolic flux. This data is crucial for understanding how different physiological conditions or therapeutic interventions affect the activity of the polyol pathway.

Applications in Animal Studies

The in vivo administration of this compound can be applied to a variety of research areas:

  • Diabetes and Metabolic Syndrome: To investigate the role of the polyol pathway in the development of diabetic complications.

  • Neurological Disorders: To study the impact of altered sorbitol metabolism on neuronal function and the pathogenesis of neurodegenerative diseases.

  • Pharmacology and Drug Development: To assess the efficacy of aldose reductase inhibitors or other drugs targeting the polyol pathway.

  • Toxicology: To understand the metabolic effects of xenobiotics that may influence sorbitol metabolism.

Experimental Protocols

The following protocols provide a general framework for conducting in vivo studies with this compound in rodent models. These should be adapted based on the specific research question, animal model, and available analytical instrumentation.

Protocol 1: Pharmacokinetic and Biodistribution Study of this compound

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Materials:

  • This compound (ensure isotopic and chemical purity)

  • Sterile saline or other appropriate vehicle

  • Rodent model (e.g., mice or rats, specify strain, age, and sex)

  • Administration equipment (e.g., oral gavage needles, syringes for injection)

  • Sample collection supplies (e.g., blood collection tubes with anticoagulant, tubes for tissue homogenization)

  • Liquid nitrogen for snap-freezing tissues

  • -80°C freezer for sample storage

Procedure:

  • Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the experiment.

  • Fasting: Fast animals overnight (approximately 12-16 hours) with free access to water to ensure a basal metabolic state.

  • This compound Preparation: Prepare a solution of this compound in the chosen vehicle at the desired concentration. The solution should be sterile-filtered if administered intravenously.

  • Administration: Administer this compound to the animals. Common routes include:

    • Oral Gavage: For studies on absorption from the gastrointestinal tract. A typical dose might range from 50 to 200 mg/kg body weight.[9]

    • Intravenous (IV) Injection: For bypassing absorption and studying distribution and metabolism directly. A lower dose is typically used (e.g., 10-50 mg/kg).

  • Sample Collection: Collect blood and tissues at various time points post-administration (e.g., 0, 15, 30, 60, 120, and 240 minutes).

    • Blood: Collect via tail vein, saphenous vein, or terminal cardiac puncture. Process to plasma or serum and store at -80°C.

    • Tissues: At the final time point, euthanize the animal and rapidly excise target tissues (e.g., liver, kidney, brain, lens, sciatic nerve). Immediately snap-freeze in liquid nitrogen and store at -80°C.

  • Metabolite Extraction:

    • Plasma/Serum: Perform a protein precipitation step (e.g., with cold methanol (B129727) or acetonitrile) to extract metabolites.

    • Tissues: Homogenize the frozen tissue in a cold solvent (e.g., 80% methanol) to quench metabolism and extract metabolites. Centrifuge to pellet cellular debris.

  • Sample Analysis: Analyze the extracts using LC-MS/MS or GC-MS to determine the concentration and isotopic enrichment of this compound and its metabolites (e.g., 13C-fructose).

Protocol 2: Metabolic Flux Analysis of the Polyol Pathway

Objective: To quantify the rate of sorbitol conversion to fructose under different physiological or pathological conditions (e.g., in a diabetic vs. control animal model).

Procedure: This protocol follows the same general steps as Protocol 1, with a greater emphasis on the time course of isotopic enrichment in downstream metabolites.

  • Animal Models: Utilize relevant animal models, such as a streptozotocin (B1681764) (STZ)-induced diabetic model or a genetic model of diabetes, alongside a control group.

  • This compound Administration: Administer a bolus of this compound as described above.

  • Time-Course Sampling: Collect samples at multiple, closely spaced time points to capture the dynamic changes in isotopic enrichment.

  • Data Analysis:

    • Calculate the isotopic enrichment of sorbitol and fructose in each sample.

    • Model the kinetic data to determine the rate of appearance of labeled fructose, which reflects the flux through sorbitol dehydrogenase.

    • Compare the metabolic flux between the different experimental groups.

Data Presentation

Quantitative data from these studies should be presented in a clear and organized manner to facilitate comparison between experimental groups.

Table 1: Pharmacokinetic Parameters of this compound

ParameterRoute of AdministrationDose (mg/kg)Cmax (µg/mL)Tmax (min)AUC (µg·min/mL)Half-life (min)
Control Group Oral Gavage100
Control Group IV Injection25
Diabetic Group Oral Gavage100
Diabetic Group IV Injection25

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve.

Table 2: Isotopic Enrichment of Fructose in Different Tissues at 60 Minutes Post this compound Administration

TissueControl Group (%)Diabetic Group (%)p-value
Liver
Kidney
Sciatic Nerve
Lens

Mandatory Visualizations

Diagrams are essential for illustrating the complex biological processes and experimental procedures involved in these studies.

Polyol_Pathway cluster_complications Diabetic Complications Glucose Glucose Sorbitol This compound Glucose->Sorbitol Aldose Reductase (NADPH -> NADP+) Fructose Fructose-13C Sorbitol->Fructose Sorbitol Dehydrogenase (NAD+ -> NADH) Sorbitol_Accumulation Sorbitol Accumulation Sorbitol->Sorbitol_Accumulation Glycolysis Glycolysis Fructose->Glycolysis Osmotic_Stress Osmotic Stress Sorbitol_Accumulation->Osmotic_Stress Redox_Imbalance Redox Imbalance Sorbitol_Accumulation->Redox_Imbalance

Caption: The Polyol Pathway and its implication in diabetic complications.

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_procedure Experimental Procedure cluster_analysis Sample Analysis Acclimation Animal Acclimation Fasting Overnight Fasting Acclimation->Fasting Tracer_Admin This compound Administration (Oral or IV) Fasting->Tracer_Admin Sample_Collection Time-Course Sample Collection (Blood, Tissues) Tracer_Admin->Sample_Collection Metabolite_Extraction Metabolite Extraction Sample_Collection->Metabolite_Extraction LCMS_Analysis LC-MS/MS or GC-MS Analysis Metabolite_Extraction->LCMS_Analysis Data_Analysis Data Analysis (Isotopic Enrichment, Flux Calculation) LCMS_Analysis->Data_Analysis

Caption: General experimental workflow for in vivo this compound studies.

Conclusion

The use of this compound as a metabolic tracer provides a robust method for investigating the in vivo dynamics of the polyol pathway. The protocols and guidelines presented here offer a starting point for researchers to design and execute studies aimed at understanding the role of sorbitol metabolism in health and disease. Careful experimental design and rigorous data analysis are crucial for obtaining meaningful insights from these powerful techniques.

References

Troubleshooting & Optimization

Technical Support Center: D-Sorbitol-¹³C Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Sorbitol-¹³C based metabolic flux analysis (MFA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental and computational aspects of using D-Sorbitol-¹³C as a tracer.

Frequently Asked Questions (FAQs)

Q1: What is D-Sorbitol-¹³C used for in metabolic flux analysis?

A1: D-Sorbitol-¹³C is a stable isotope-labeled tracer used to investigate the polyol pathway, also known as the sorbitol-aldose reductase pathway. This pathway converts glucose to fructose (B13574) via sorbitol.[1][2] By tracing the metabolism of D-Sorbitol-¹³C, researchers can quantify the flux through this pathway and its connections to central carbon metabolism, such as glycolysis and the pentose (B10789219) phosphate (B84403) pathway.[1] This is particularly relevant in disease states like diabetes, where the polyol pathway is often dysregulated.[3][4]

Q2: What are the key enzymes in the polyol pathway?

A2: The polyol pathway consists of two primary enzymes:

  • Aldose Reductase: This enzyme reduces glucose to sorbitol, utilizing NADPH as a cofactor. Aldose reductase has a low affinity for glucose, so this reaction is most significant during periods of high glucose concentration.[2]

  • Sorbitol Dehydrogenase: This enzyme oxidizes sorbitol to fructose, with the concurrent reduction of NAD+ to NADH.[4]

Q3: Which analytical techniques are recommended for measuring D-Sorbitol-¹³C enrichment?

A3: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the primary techniques for measuring the mass isotopologue distributions of D-Sorbitol-¹³C and its downstream metabolites.[5] GC-MS often requires derivatization of the sugars to make them volatile, with trimethylsilyl (B98337) (TMS) derivatives being a common choice.[6]

Troubleshooting Guides

This section provides solutions to common problems you might encounter during your D-Sorbitol-¹³C MFA experiments.

Experimental Design & Execution

Problem: Low or undetectable ¹³C enrichment in downstream metabolites like fructose.

  • Possible Cause 1: Inefficient cellular uptake of D-Sorbitol.

    • Troubleshooting Steps:

      • Verify Sorbitol Transport: Unlike glucose, which has dedicated transporters, sorbitol uptake can be slow and may occur through passive diffusion in some cell lines.[7] Research the known sorbitol transport mechanisms in your specific cell type.

      • Increase Tracer Concentration: Consider increasing the concentration of D-Sorbitol-¹³C in the culture medium. However, be mindful of potential osmotic effects or cytotoxicity at very high concentrations.

      • Extend Labeling Time: Achieving isotopic steady state may require a longer incubation period compared to experiments with more rapidly metabolized tracers like glucose. Perform a time-course experiment (e.g., 2, 6, 12, 24 hours) to determine the optimal labeling duration.[8]

  • Possible Cause 2: Low activity of the polyol pathway in your cell model.

    • Troubleshooting Steps:

      • Assess Enzyme Expression: Confirm that your cells express aldose reductase and sorbitol dehydrogenase at sufficient levels. This can be done through western blotting or qPCR.

      • Induce Pathway Activity: The polyol pathway is often more active under high glucose conditions. Consider pre-incubating your cells in a high-glucose medium before adding the D-Sorbitol-¹³C tracer to stimulate the pathway.[8]

Analytical & Data Interpretation

Problem: Inconsistent or non-reproducible mass isotopologue distributions.

  • Possible Cause 1: Issues with sample preparation and derivatization for GC-MS.

    • Troubleshooting Steps:

      • Standardize Protocols: Ensure consistent timing and conditions for metabolite extraction and derivatization across all samples.

      • Optimize Derivatization: The derivatization of sugars for GC-MS can be challenging, sometimes producing multiple derivative products. Optimize the reaction conditions (temperature, time, and reagent concentrations) to ensure complete and consistent derivatization.[6][9]

  • Possible Cause 2: Analytical challenges in distinguishing sugar isomers.

    • Troubleshooting Steps:

      • Chromatographic Separation: Optimize your GC method to achieve baseline separation of sorbitol, fructose, and other relevant sugars. This may require adjusting the temperature ramp or using a different GC column.[10]

      • Mass Spectrometry Fragmentation: Analyze the mass spectra of derivatized standards of ¹³C-labeled and unlabeled sorbitol and fructose to identify unique and stable fragment ions for quantification. Chemical ionization may provide clearer fragmentation patterns for sugars compared to electron ionization.[8]

Problem: Poor fit between the simulated and measured labeling data in your metabolic model.

  • Possible Cause 1: Incomplete or inaccurate metabolic network model.

    • Troubleshooting Steps:

      • Include Relevant Pathways: Ensure your model includes all known reactions of the polyol pathway and its connections to glycolysis and the pentose phosphate pathway.

      • Verify Atom Transitions: Double-check the atom mapping for each reaction in your model. Incorrect atom transitions are a common source of error in MFA.[11]

  • Possible Cause 2: Failure to reach isotopic steady state.

    • Troubleshooting Steps:

      • Confirm Steady State: Before harvesting cells for analysis, perform a time-course experiment to verify that the ¹³C enrichment in key metabolites has reached a plateau.[11]

      • Consider Non-Stationary MFA: If achieving isotopic steady state is not feasible due to slow metabolism or experimental constraints, consider using isotopically non-stationary MFA (INST-MFA) methods for your data analysis.[11]

Quantitative Data Summary

The following tables provide hypothetical but expected quantitative data to guide your experimental design and data analysis.

Table 1: Expected ¹³C Enrichment in Key Metabolites after Labeling with [U-¹³C₆] D-Sorbitol

MetaboliteExpected % ¹³C Enrichment (Low Polyol Pathway Flux)Expected % ¹³C Enrichment (High Polyol Pathway Flux)
Sorbitol> 95%> 95%
Fructose< 10%> 50%
Fructose-6-Phosphate< 5%> 40%
Glucose-6-Phosphate< 1%< 5%
Lactate< 1%> 20%

Table 2: Troubleshooting Common Issues in D-Sorbitol-¹³C MFA

IssuePotential CauseRecommended Action
Low ¹³C enrichment in fructoseInefficient sorbitol uptakeIncrease D-Sorbitol-¹³C concentration, extend labeling time.
Low polyol pathway activityPre-incubate cells with high glucose to induce pathway enzymes.
Inconsistent labeling patternsVariable sample preparationStandardize extraction and derivatization protocols.
Incomplete derivatizationOptimize derivatization reaction conditions.
Poor model fitIncorrect metabolic networkVerify all reactions and atom mappings in the model.
System not at isotopic steady statePerform a time-course experiment to confirm steady state or use INST-MFA.

Experimental Protocols

Protocol: D-Sorbitol-¹³C Labeling in Mammalian Cells

  • Cell Culture: Plate mammalian cells of interest in 6-well plates and grow to 80-90% confluency in standard culture medium.

  • Medium Exchange:

    • For experiments under high glucose conditions, switch to a high-glucose (e.g., 25 mM) medium for 24-48 hours prior to labeling to induce the polyol pathway.[8]

    • On the day of the experiment, aspirate the medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and replace it with a custom labeling medium containing [U-¹³C₆] D-Sorbitol at the desired concentration (e.g., 10 mM).

  • Isotope Labeling: Incubate the cells with the D-Sorbitol-¹³C labeling medium for a predetermined time course (e.g., 0, 4, 8, 16, 24 hours) at 37°C and 5% CO₂.

  • Metabolite Extraction:

    • To quench metabolism, rapidly aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Immediately add 1 mL of ice-cold 80% methanol (B129727) (-80°C) to each well.

    • Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.

    • Vortex the tubes and centrifuge at maximum speed for 10 minutes at 4°C to pellet the protein and cell debris.

    • Transfer the supernatant containing the polar metabolites to a new tube and dry it using a vacuum concentrator.

  • Sample Preparation for GC-MS:

    • Derivatize the dried metabolite extracts, for example, using methoxyamine hydrochloride in pyridine (B92270) followed by N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

    • Analyze the derivatized samples by GC-MS to determine the mass isotopologue distributions of sorbitol, fructose, and other key metabolites.

Visualizations

Polyol_Pathway Glucose Glucose Sorbitol D-Sorbitol-¹³C Glucose->Sorbitol Aldose Reductase (NADPH -> NADP+) Fructose Fructose-¹³C Sorbitol->Fructose Sorbitol Dehydrogenase (NAD+ -> NADH) Glycolysis Glycolysis Fructose->Glycolysis Hexokinase

Caption: The Polyol Pathway showing the conversion of Glucose to Fructose via Sorbitol.

MFA_Workflow cluster_experimental Experimental Phase cluster_computational Computational Phase Cell Culture Cell Culture D-Sorbitol-13C Labeling This compound Labeling Cell Culture->this compound Labeling Metabolite Extraction Metabolite Extraction This compound Labeling->Metabolite Extraction GC-MS Analysis GC-MS Analysis Metabolite Extraction->GC-MS Analysis Data Processing Data Processing GC-MS Analysis->Data Processing Metabolic Modeling Metabolic Modeling Data Processing->Metabolic Modeling Flux Estimation Flux Estimation Metabolic Modeling->Flux Estimation Statistical Analysis Statistical Analysis Flux Estimation->Statistical Analysis

Caption: Experimental workflow for D-Sorbitol-¹³C metabolic flux analysis.

Troubleshooting_Tree Start Low ¹³C Enrichment in Downstream Metabolites? CheckUptake Investigate Sorbitol Uptake: - Increase tracer concentration - Extend labeling time Start->CheckUptake Yes Resolved Issue Resolved Start->Resolved No CheckPathwayActivity Assess Polyol Pathway Activity: - Measure enzyme expression - Induce with high glucose CheckUptake->CheckPathwayActivity Issue Persists CheckAnalytical Review Analytical Method: - Optimize GC-MS separation - Verify fragmentation patterns CheckPathwayActivity->CheckAnalytical Issue Persists CheckAnalytical->Resolved Issue Resolved

Caption: Troubleshooting decision tree for low ¹³C enrichment.

References

Optimizing D-Sorbitol-13C concentration for tracer studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for optimizing the use of D-Sorbitol-13C in metabolic tracer studies. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in tracer studies?

This compound is a stable isotope-labeled tracer used to investigate the polyol pathway, which converts glucose to fructose (B13574) via sorbitol.[1] Under normal glycemic conditions, this pathway's activity is minimal. However, in hyperglycemic states, such as those modeled for diabetes research, the flux through the polyol pathway increases significantly.[1] By tracing the metabolism of this compound, researchers can quantitatively measure the activity of sorbitol dehydrogenase (SDH), the enzyme that converts sorbitol to fructose, providing critical insights into the pathway's dynamics in various physiological and pathological conditions.[1][2]

Q2: What is the metabolic fate of the 13C label from this compound?

The 13C label follows the carbon backbone of the sorbitol molecule. This compound is metabolized by the enzyme sorbitol dehydrogenase (SDH) into fructose-13C.[1] This labeled fructose can then enter the central carbon metabolism, typically through phosphorylation by fructokinase to form fructose-1-phosphate, which subsequently enters glycolysis. By tracking the 13C label in downstream metabolites like glycolytic intermediates and TCA cycle components, researchers can understand the contribution of the polyol pathway to overall cellular metabolism.[3]

Q3: What is a good starting concentration for this compound in cell culture experiments?

The optimal concentration should be determined empirically for each cell line and experimental condition. A dose-response experiment is highly recommended.[4] For initial experiments, a concentration range of 10 µM to 100 µM is a common starting point for tracing sorbitol metabolism in cell culture models.[2] For broader metabolic flux analysis experiments, concentrations for other tracers can range from 1-10 mM, but high concentrations of sugar alcohols can be toxic or cause osmotic stress, so a cell viability assay is crucial.[4]

Q4: How long should the labeling experiment be conducted?

The incubation time should be sufficient to achieve an isotopic steady state, where the enrichment of 13C in the metabolite pools becomes stable.[5] This duration is highly dependent on the cell type, its metabolic rate, and the pool sizes of the intermediates.[6] A time-course experiment is the best way to determine this, with typical time points ranging from 2, 4, 8, 12, and 24 hours.[1][4] For many mammalian cell lines, achieving a steady state for TCA cycle intermediates can take several hours.[6]

Experimental Design & Data Interpretation

Optimizing Tracer Concentration

To identify the optimal tracer concentration, a dose-response study should be performed. The goal is to find a concentration that results in sufficient enrichment in downstream metabolites without inducing cellular toxicity or unwanted osmotic stress.

ParameterLow Range (10-50 µM)Mid Range (50-200 µM)High Range (0.2-1 mM+)Key Considerations
Typical Use Case Qualitative tracing, sensitive cell linesQuantitative flux analysisInvestigating pathways under substrate saturationCell Viability: Perform an MTT or trypan blue assay to check for toxicity at the chosen concentration.[4]
Pros Minimizes risk of toxicity and osmotic effects.Often provides robust enrichment for detection by LC-MS/MS.May be necessary if uptake or metabolism is slow.Isotopic Steady State: Ensure the chosen concentration and time allow the system to reach a steady state for accurate flux calculations.[5]
Cons May result in low 13C enrichment, challenging detection.May begin to cause off-target effects in some cell lines.High risk of cellular stress, potentially altering metabolism.Media Composition: Reduce unlabeled carbon sources (e.g., glucose, glutamine) in the labeling media to increase the relative contribution of the tracer.[4]

Troubleshooting Guide

This guide addresses common issues encountered during this compound tracer experiments.

IssuePossible Cause(s)Recommended Action(s)
Low or No 13C Enrichment in Fructose or Downstream Metabolites Poor Cellular Uptake: The cell line may not express the necessary transporters or have low permeability to sorbitol.• Increase tracer concentration after verifying it's not toxic.• Increase incubation time to allow for more gradual uptake.[4]
Low Sorbitol Dehydrogenase (SDH) Activity: The cell line may have low endogenous expression of the SDH enzyme.• Research the expression levels of SDH in your cell line.• Consider using a different cell line known to have a more active polyol pathway.
High Endogenous Pools of Unlabeled Metabolites: A large existing pool of unlabeled sorbitol or fructose will dilute the 13C label.• Pre-incubate cells in a substrate-depleted medium before adding the tracer to reduce the unlabeled pool.[4]
Poor Tracer Quality: The identity, purity, or isotopic enrichment of the this compound may be compromised.• Verify the tracer's certificate of analysis from the supplier.• Run a standard to confirm its identity and enrichment via mass spectrometry.[4][7]
High Variability in Results Inconsistent Sample Preparation: Pipetting errors or inconsistent timing during quenching and extraction.• Add the internal standard as early as possible in the workflow to account for variability.[8]• Automate liquid handling where possible.
Metabolic Activity Not Quenched Instantly: Continued enzymatic activity after the intended time point.• Ensure rapid quenching by placing plates on dry ice and using ice-cold (-80°C) extraction solvent.[2]
Matrix Effects: Ion suppression or enhancement during mass spectrometry analysis.• Assess matrix effects by comparing the internal standard response in a clean solvent versus a matrix extract.[8]
Non-Linear Calibration Curve Inappropriate Internal Standard (IS) Concentration: The IS concentration is too high (detector saturation) or too low relative to the analyte.• Re-optimize the IS concentration to be in the middle of the expected analyte concentration range.[8]
Inaccurate Standard Preparation: Errors in preparing stock or working solutions for the calibration curve.• Use calibrated pipettes and balances.• Prepare fresh stock solutions frequently.[8]

Visualized Workflows and Pathways

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Seed Cells & Culture to Confluency B 2. Prepare Labeling Media (with this compound) A->B C 3. Pre-incubation (Optional: Starve Media) B->C D 4. Add Labeling Media & Incubate (Time Course) C->D E 5. Quench Metabolism & Extract Metabolites D->E F 6. LC-MS/MS Analysis E->F G 7. Data Processing & Flux Analysis F->G Polyol_Pathway Glucose Glucose Sorbitol D-Sorbitol-¹³C (Tracer) Glucose->Sorbitol Aldose Reductase (NADPH → NADP⁺) Fructose Fructose-¹³C Sorbitol->Fructose Sorbitol Dehydrogenase (NAD⁺ → NADH) Glycolysis Glycolysis & Downstream Metabolism Fructose->Glycolysis Troubleshooting_Flowchart Start Problem: Low ¹³C Enrichment CheckUptake Is incubation time and concentration optimized? Start->CheckUptake CheckEnzyme Does the cell line have sufficient SDH activity? CheckUptake->CheckEnzyme Yes Sol_Uptake Solution: Perform dose-response and time-course experiments. CheckUptake->Sol_Uptake No CheckPools Are endogenous pools of unlabeled sorbitol high? CheckEnzyme->CheckPools Yes Sol_Enzyme Solution: Confirm enzyme expression or switch cell lines. CheckEnzyme->Sol_Enzyme No CheckTracer Is the tracer quality verified? CheckPools->CheckTracer No Sol_Pools Solution: Pre-incubate in depleted media before labeling. CheckPools->Sol_Pools Yes Sol_Tracer Solution: Verify tracer purity and concentration with supplier. CheckTracer->Sol_Tracer No

References

Overcoming matrix effects in D-Sorbitol-13C quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Sorbitol-13C quantification. The focus is on identifying and overcoming matrix effects to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant issue in the LC-MS/MS quantification of this compound?

Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[1] In the context of this compound quantification, these effects can manifest as:

  • Ion Suppression: Co-eluting components compete with this compound for ionization, leading to a decreased signal intensity and potentially underestimation of the analyte.[1] This is the most common form of matrix effect.

  • Ion Enhancement: Less frequently, co-eluting compounds can increase the ionization efficiency of the analyte, resulting in an artificially high signal and overestimation.

These effects are problematic because they can severely compromise the accuracy, precision, and sensitivity of the analytical method.

Q2: I am using this compound as an internal standard. Isn't that supposed to correct for matrix effects?

Yes, using a stable isotope-labeled (SIL) internal standard like this compound is the most effective way to compensate for matrix effects. The underlying principle is that the SIL internal standard has nearly identical physicochemical properties to the unlabeled analyte (D-Sorbitol). Therefore, during sample preparation, chromatography, and ionization, both compounds should be affected by the matrix to the same extent. By calculating the peak area ratio of the analyte to the internal standard, the variability caused by matrix effects is normalized, leading to more accurate quantification. However, this compensation is only effective if the analyte and internal standard co-elute and experience the same degree of ion suppression or enhancement.

Q3: What are the primary sources of matrix effects when analyzing biological samples?

In biological matrices such as plasma, serum, or urine, the primary sources of matrix effects are endogenous components that are co-extracted with the analyte. Phospholipids (B1166683) are a major contributor to matrix-induced ionization suppression because they often co-extract and elute in the same timeframe as many analytes. Other sources include salts, detergents, proteins, and metabolites that can compete for charge in the ion source.

Q4: When should I suspect that matrix effects are negatively impacting my this compound quantification?

You should suspect significant matrix effects if you observe:

  • Poor reproducibility of results across replicate injections of the same sample.

  • High variability in the analyte-to-internal standard ratio across different biological samples.

  • A significant difference in the analytical response when comparing a standard in pure solvent versus a standard spiked into a blank matrix extract.

  • Non-linear calibration curves, particularly when using an external calibration.

  • A gradual decrease in signal intensity over the course of an analytical run, which could indicate a build-up of matrix components in the ion source.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: My signal for both D-Sorbitol and this compound is low or inconsistent.

  • Possible Cause: Severe ion suppression is affecting both the analyte and the internal standard. This often occurs when using simple sample preparation methods like protein precipitation, which may not adequately remove interfering matrix components like phospholipids.

  • Troubleshooting Steps:

    • Improve Sample Cleanup: Switch from a simple protein precipitation to a more rigorous sample preparation technique. Solid-Phase Extraction (SPE) is highly effective at removing salts and phospholipids, providing a cleaner extract. Liquid-Liquid Extraction (LLE) can also be effective, but recovery for polar analytes like sorbitol may be low.

    • Optimize Chromatography: Adjust the chromatographic gradient to better separate your analytes from the regions of ion suppression. You can identify these regions by performing a post-column infusion experiment.

    • Sample Dilution: If the assay sensitivity allows, simply diluting the sample extract can reduce the concentration of interfering matrix components and mitigate ion suppression.

    • Check Ionization Source: Consider switching the ionization source. Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects than Electrospray Ionization (ESI) for certain compounds in complex matrices.

Issue 2: The peak area ratio of D-Sorbitol to this compound is highly variable between different lots of my biological matrix.

  • Possible Cause: There are lot-to-lot differences in the composition of the biological matrix, leading to differential matrix effects that are not being fully compensated for by the internal standard.

  • Troubleshooting Steps:

    • Evaluate Matrix from Multiple Sources: During method development, it is crucial to evaluate the matrix effect using at least five different individual or lots of the biological matrix.

    • Use Matrix-Matched Calibrators: Prepare your calibration standards and quality controls in the same blank biological matrix as your unknown samples. This helps to ensure that the standards and samples experience similar matrix effects.

    • Re-optimize Sample Preparation: The current sample preparation method may not be robust enough to handle the variability between matrix lots. Consider a more effective cleanup technique like mixed-mode SPE.

Issue 3: I've noticed a small, consistent retention time shift between D-Sorbitol and this compound. Is this a problem?

  • Possible Cause: This is a known chromatographic phenomenon called the "deuterium isotope effect" or "isotope effect". It can cause the deuterated internal standard to elute slightly earlier or later than the unlabeled analyte.

  • Troubleshooting Steps:

    • Assess the Impact: A small, consistent, and reproducible shift is often acceptable and may not significantly impact quantification, as the peaks are still likely within the same window of matrix interference.

    • Ensure Consistent Integration: Verify that your data processing software is integrating both peaks consistently and correctly.

    • Chromatographic Adjustment: If the separation is significant and you suspect the peaks are experiencing different matrix effects, you can try to improve co-elution by adjusting chromatographic parameters such as the gradient profile, flow rate, or column temperature. Using an internal standard labeled with ¹³C instead of deuterium (B1214612) (²H) can result in better co-elution.

Data Presentation: Impact of Sample Preparation on Matrix Effects

The choice of sample preparation technique has a profound impact on the degree of ion suppression. The following table summarizes the typical effectiveness of common methods for reducing matrix effects in plasma samples.

Sample Preparation MethodTypical Reduction in Matrix Effect (Ion Suppression)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) Low (Often significant suppression remains)Fast, simple, inexpensiveDoes not effectively remove phospholipids and other small molecules, leading to significant matrix effects.
Liquid-Liquid Extraction (LLE) Moderate to HighProvides clean extractsAnalyte recovery can be low and variable, especially for polar compounds like sorbitol.
Solid-Phase Extraction (SPE) HighProvides very clean extracts by effectively removing interfering components like salts and phospholipids.More time-consuming and expensive than PPT.
Mixed-Mode SPE Very HighOffers the cleanest extracts by using multiple retention mechanisms (e.g., reversed-phase and ion exchange).Most complex and costly sample preparation method.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for D-Sorbitol from Human Plasma

This protocol provides a general methodology for extracting D-Sorbitol from human plasma using a polymeric reversed-phase SPE cartridge.

1. Materials and Reagents:

  • SPE Cartridges (e.g., Polymeric Reversed-Phase, 30 mg, 1 mL)

  • Human Plasma (K2EDTA)

  • This compound Internal Standard (IS) working solution

  • Methanol (LC-MS Grade)

  • Acetonitrile (ACN, LC-MS Grade)

  • Ultrapure Water

  • Ammonium Hydroxide (NH₄OH)

2. Procedure:

  • Sample Pre-treatment: To 100 µL of plasma sample, add 25 µL of the this compound IS working solution. Vortex for 10 seconds. Add 200 µL of 2% NH₄OH in water and vortex again.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of Methanol followed by 1 mL of ultrapure water. Do not allow the cartridge to dry.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% Methanol in water to remove salts and other polar interferences.

  • Elution: Elute the D-Sorbitol and this compound from the cartridge with 1 mL of Methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 ACN/water).

Protocol 2: UPLC-MS/MS Analysis

This protocol describes typical conditions for the analysis of D-Sorbitol using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with a tandem mass spectrometer.

1. LC System Conditions:

  • LC System: Waters ACQUITY UPLC or equivalent

  • Column: Waters ACQUITY BEH Amide (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.2% NH₄OH in water

  • Mobile Phase B: 0.2% NH₄OH in 95:5 ACN/water

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient:

    • 0.0 min: 15% A

    • 2.0 min: 50% A

    • 2.1 min: 15% A

    • 3.0 min: 15% A (Re-equilibration)

2. MS/MS System Conditions:

  • MS System: Sciex API 5500 or equivalent triple quadrupole MS

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • MRM Transitions (Example):

    • D-Sorbitol: Q1: 181.1 -> Q3: 89.1

    • This compound: Q1: 182.1 -> Q3: 89.1 (Note: The exact mass of this compound depends on the number of labeled carbons. MRM transitions must be optimized for the specific standard and instrument used).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification sample Biological Sample (e.g., Plasma) add_is Spike with This compound IS sample->add_is extract Extraction (e.g., SPE, LLE, PPT) add_is->extract reconstitute Evaporate & Reconstitute extract->reconstitute lcms UPLC-MS/MS Analysis reconstitute->lcms data Data Acquisition (Peak Area Ratio) lcms->data curve Calibration Curve (Matrix-Matched) data->curve quantify Calculate Concentration curve->quantify

Caption: General experimental workflow for D-Sorbitol quantification.

troubleshooting_workflow start Low or Inconsistent Signal for this compound check_cleanup Is Sample Cleanup Sufficient? (e.g., using only PPT) start->check_cleanup improve_cleanup Implement More Rigorous Cleanup (e.g., SPE or LLE) check_cleanup->improve_cleanup No check_chromatography Is Analyte Co-eluting with Suppressive Zone? check_cleanup->check_chromatography Yes end_node Signal Improved improve_cleanup->end_node optimize_lc Optimize LC Gradient to Shift Retention Time check_chromatography->optimize_lc Yes check_dilution Is Sample Dilution Feasible? check_chromatography->check_dilution No optimize_lc->end_node dilute_sample Dilute Sample Extract Prior to Injection check_dilution->dilute_sample Yes check_dilution->end_node No dilute_sample->end_node

Caption: Troubleshooting logic for low this compound signal.

matrix_effect_compensation cluster_solvent In Clean Solvent (No Matrix Effect) cluster_matrix In Biological Matrix (50% Suppression) analyte_solvent Analyte Signal (Area = 1000) is_solvent IS Signal (Area = 1000) suppression Matrix Components Cause Ion Suppression analyte_solvent->suppression Analyte Response Decreases ratio_solvent Ratio (A/IS) = 1.0 is_solvent->suppression IS Response Decreases Equally conclusion Ratio remains constant, ensuring accurate quantification. analyte_matrix Analyte Signal (Area = 500) is_matrix IS Signal (Area = 500) ratio_matrix Ratio (A/IS) = 1.0 suppression->analyte_matrix suppression->is_matrix

Caption: Principle of matrix effect compensation.

References

Correcting for natural 13C abundance in D-Sorbitol-13C experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: D-Sorbitol-13C Experiments

Welcome to the technical support center for this compound tracer experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to correcting for natural 13C abundance in metabolic flux analysis.

Frequently Asked Questions (FAQs)

Q1: Why is it essential to correct for the natural abundance of 13C in this compound experiments?

A1: Carbon naturally exists as a mixture of isotopes, primarily ~98.9% 12C and ~1.1% 13C.[1] When a molecule like D-Sorbitol is analyzed by mass spectrometry, this naturally occurring 13C contributes to the mass isotopologue distribution (MID), creating M+1, M+2, and higher peaks even in an unlabeled sample. In experiments using a 13C-labeled tracer, it is crucial to differentiate the 13C enrichment from your tracer from the 13C that is naturally present.[2] Failure to correct for this natural abundance leads to an overestimation of isotopic enrichment, which results in inaccurate calculations of metabolic fluxes and pathway activities.[1][3]

Q2: What information is required to perform an accurate natural abundance correction?

A2: To perform an accurate correction, you need several key pieces of information:

  • The exact molecular formula of the analyte, including any atoms added during derivatization. This is critical for calculating the theoretical natural isotope distribution.[1]

  • The measured mass isotopologue distribution (MID) of your analyte from the mass spectrometer. This is the raw, uncorrected data.

  • The isotopic purity of the this compound tracer . Commercially available tracers are not 100% pure and contain a small fraction of unlabeled molecules.

  • The mass resolution of your instrument, as the correction algorithms can differ for low and high-resolution data.

Q3: My corrected data shows negative abundance values for some isotopologues. What does this indicate?

A3: Encountering negative abundance values after correction is a common issue that typically points to problems in the raw data rather than the correction algorithm itself. Potential causes include:

  • Low signal intensity or missing peaks: If the signal for a specific isotopologue is very low or indistinguishable from the background noise, the subtraction of the calculated natural abundance can result in a negative value.

  • Incorrect background subtraction: If the background noise is not properly subtracted during data processing, it can distort the measured MID.

  • Overlapping peaks: Co-eluting compounds with similar m/z values can interfere with the measured MID of the target analyte.

It is recommended to review the raw data's quality, check peak integration, and ensure the signal-to-noise ratio is sufficient.

Q4: After correction, my unlabeled control sample does not show 100% M+0 abundance. Is this an error?

A4: Ideally, a perfectly corrected unlabeled control should result in 100% M+0 abundance (representing the fraction of molecules with no 13C from the tracer). However, minor deviations can occur. If you see significant abundance in M+1 or higher peaks after correction, it could be due to:

  • Incorrect molecular formula: Using an incorrect formula (e.g., forgetting to include atoms from a derivatizing agent) is a common cause of error.

  • Systematic error in data acquisition: Issues with mass spectrometer calibration or stability can introduce errors.

  • Inappropriate correction algorithm settings: The software settings may not be suitable for your data, for example, using a low-resolution setting for high-resolution data.

Running an unlabeled standard and verifying that its corrected M+0 abundance is close to 100% is a crucial quality control step.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound experiments.

Problem Possible Cause Solution
Negative values in corrected data 1. Low signal-to-noise ratio for one or more isotopologue peaks. 2. Incorrect background subtraction or peak integration. 3. Interference from co-eluting compounds.1. Review the raw mass spectra. Ensure that all isotopologue peaks used in the correction are well-defined and have sufficient signal intensity. 2. Re-process the raw data, carefully checking the peak integration and background subtraction parameters. 3. Improve chromatographic separation to resolve overlapping peaks.
Corrected data seems biologically incorrect 1. Incorrect molecular formula used for correction (e.g., missing derivatization atoms). 2. The system has not reached an isotopic steady state (if assumed). 3. Contamination with an unlabeled carbon source.1. Double-check the complete molecular formula of the measured analyte, including all atoms from derivatization agents. 2. Extend the labeling time to ensure a steady state is reached, or use non-stationary MFA methods. 3. Review cell culture media and sample preparation procedures for potential sources of unlabeled carbon.
High variance between replicate measurements 1. Inconsistent sample preparation or metabolite extraction. 2. Instrument instability or drift during the analytical run.1. Standardize all sample preparation steps, including quenching and extraction. 2. Check instrument calibration and performance. Use quality control samples to monitor for any instrument drift over the course of the analysis.

Quantitative Data Summary

For an accurate correction, the natural abundance of all elements in the analyte must be considered.

Table 1: Natural Abundance of Relevant Stable Isotopes

Element Isotope Natural Abundance (%)
Carbon 12C 98.93
13C 1.07
Hydrogen 1H 99.985
2H 0.015
Nitrogen 14N 99.63
15N 0.37
Oxygen 16O 99.76
17O 0.04

| | 18O | 0.20 |

Table 2: Illustrative MID data for Unlabeled D-Sorbitol (C₆H₁₄O₆)

This hypothetical data illustrates the effect of natural abundance correction on the measured MID of unlabeled D-Sorbitol.

Mass IsotopologueMeasured Fractional Abundance (Uncorrected)Fractional Abundance (Corrected)
M+00.9345~1.0000
M+10.0618~0.0000
M+20.0035~0.0000
M+30.0002~0.0000

Experimental Protocols

Protocol 1: Data Acquisition for Natural Abundance Correction

  • Sample Preparation : Prepare samples for your metabolomics workflow. Critically, include both unlabeled (natural abundance) control samples and your this compound labeled samples.

  • Instrument Setup : Set up the mass spectrometer to acquire data in full scan mode to capture the entire mass isotopologue distribution of D-Sorbitol and its downstream metabolites. Optimize instrument parameters to achieve good signal intensity and stability.

  • Data Acquisition Sequence :

    • Inject a blank sample (solvent only) to assess background noise and carryover.

    • Inject your unlabeled control sample. This measurement is essential for verifying the accuracy of the natural abundance correction.

    • Inject your 13C-labeled samples.

    • Ensure that the peaks of interest are well-resolved and have a high signal-to-noise ratio.

Protocol 2: Data Processing for Natural Abundance Correction

  • Data Extraction : Process the raw mass spectrometry data using vendor software or an open-source tool. Integrate the peaks for each isotopologue (M+0, M+1, M+2, etc.) of your target metabolites to obtain their respective intensities.

  • Format Data : Export the integrated peak areas into a format compatible with your correction software (e.g., CSV). The file should typically contain columns for the metabolite name, molecular formula, and the measured intensities for each isotopologue.

  • Use Correction Software (e.g., IsoCor, AccuCor2, or similar tools):

    • Load your data file into the software.

    • Input the required parameters:

      • The name of the tracer atom (e.g., 13C).

      • The complete and correct molecular formula of the analyte, including any derivatization agents.

      • The isotopic purity of the tracer if known.

    • Run the correction algorithm.

  • Review Output : The software will generate a new file containing the corrected mass isotopologue distributions, which represent the true fractional enrichment from the this compound tracer.

Visualizations

G cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Analysis A 1. Prepare Labeled and Unlabeled Samples B 2. LC-MS Analysis (Full Scan Mode) A->B C 3. Extract Raw MIDs (Peak Integration) B->C D 4. Input Data into Correction Software C->D F 5. Corrected MIDs (Tracer Enrichment) D->F E Required Inputs: - Molecular Formula - Tracer Purity E->D G 6. Metabolic Flux Analysis (MFA) F->G

Caption: Workflow for correcting natural 13C abundance.

G Measured Measured M+1 Signal Corrected Corrected M+1 Signal (True Enrichment) Measured->Corrected Correction Removes Natural Abundance Source1 Naturally Occurring 13C in Analyte Source1->Measured Contributes to Source2 13C Incorporated from Tracer Source2->Measured Contributes to

Caption: Sources contributing to the M+1 isotopologue signal.

G r_node r_node s_node s_node f_node f_node A Unexpected Results After Correction? B Negative Values in Corrected Data? A->B Yes C Proceed with MFA A->C No D Check Raw Data: - Signal-to-Noise Ratio - Peak Integration B->D Yes E Unlabeled Control Not 100% M+0? B->E No F Verify: - Molecular Formula - Correction Settings E->F Yes G Investigate Other Biological Factors E->G No

Caption: Troubleshooting flowchart for correction issues.

References

Improving the accuracy of D-Sorbitol-13C measurements

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for D-Sorbitol-¹³C Measurements. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for improving the accuracy and reliability of D-Sorbitol-¹³C analysis.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the analysis of ¹³C-labeled sorbitol.

Q1: Why is an internal standard, like D-Sorbitol-¹³C₆, necessary for accurate quantification?

A: Isotope Dilution Mass Spectrometry (IDMS) is a gold-standard technique for quantifying molecules in complex samples.[1] Using a stable isotope-labeled internal standard (e.g., D-Sorbitol-¹³C₆ or D-Sorbitol-d4) is crucial because it behaves nearly identically to the unlabeled analyte (endogenous sorbitol) during sample preparation and ionization.[2][3] This allows it to correct for variations in sample extraction, matrix effects (like ion suppression), and instrument response, leading to highly accurate and precise results.[3]

Q2: What are the primary analytical methods for measuring D-Sorbitol-¹³C?

A: The two primary methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]

  • LC-MS/MS: Often preferred for its high throughput and sensitivity, it can directly analyze sorbitol in reconstituted samples without the need for chemical derivatization.[1] Hydrophilic Interaction Liquid Chromatography (HILIC) is the most common separation technique.[2][4]

  • GC-MS: A robust alternative that requires a derivatization step, typically silylation, to make the polar sorbitol molecule volatile enough for gas chromatography.[5]

¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is also used, particularly for resolving and quantifying sorbitol from its isomers, which can be challenging with chromatography-based methods.

Q3: What is "isotopic cross-talk" and how does it affect my results?

A: Isotopic cross-talk, or overlap, occurs when the isotopic signature of the labeled standard contributes to the signal of the unlabeled analyte, and vice-versa. This can happen due to:

  • Isotopic Impurities: The labeled standard is never 100% pure and may contain unlabeled (M+0) or partially labeled molecules.

  • Natural Abundance: The unlabeled analyte naturally contains a small percentage (~1.1% per carbon atom) of ¹³C, which contributes to its M+1, M+2, etc. signals.[6]

This overlap can lead to inaccurate quantification and non-linear calibration curves. Correcting for the natural abundance of all elements in the analyte is a critical step for obtaining reliable data.[6][7]

Q4: Do I need to derivatize my sample for analysis?

A: It depends on your chosen analytical method.

  • For GC-MS analysis , derivatization is mandatory. A common method is silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which replaces the hydrogen atoms on the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups.[8][9]

  • For LC-MS/MS analysis , derivatization is typically not required, which simplifies sample preparation and increases throughput.[1]

Experimental Protocols

Protocol 1: Sample Preparation from Plasma/Serum

This protocol describes a standard protein precipitation method for preparing plasma or serum samples for LC-MS/MS or GC-MS analysis.[1][2]

  • Aliquoting: In a microcentrifuge tube, pipette 50-100 µL of the sample (e.g., human plasma).[2][3]

  • Internal Standard Spiking: Add a known amount of D-Sorbitol-¹³C₆ internal standard solution. A typical addition might be 10 µL.[1][3]

  • Protein Precipitation: Add 200-400 µL of ice-cold acetonitrile (B52724) or methanol.[1][3]

  • Vortexing: Vortex the tube for 1 minute to ensure thorough mixing and protein precipitation.[1][2]

  • Incubation & Centrifugation: Incubate at -20°C for 30 minutes to improve protein precipitation, then centrifuge at 14,000 x g for 10 minutes at 4°C.[1]

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new tube, being careful not to disturb the protein pellet.[1][2]

  • Drying: Evaporate the supernatant to complete dryness under a gentle stream of nitrogen at approximately 40°C.[1]

  • Next Steps:

    • For LC-MS/MS: Reconstitute the dried extract in 100 µL of the initial mobile phase.[1]

    • For GC-MS: Proceed to the derivatization protocol below.

Protocol 2: Derivatization for GC-MS Analysis (Silylation)

This protocol is for preparing the dried sample extract for analysis by GC-MS.

  • Methoximation: Add 50 µL of pyridine (B92270) containing 20 mg/mL methoxyamine hydrochloride to the dried extract. Incubate the mixture at 37°C for 90 minutes.[8]

  • Silylation: Add 50 µL of MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) to the sample. Incubate at 37°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.[8]

  • Transfer: The derivatized sample is now ready for injection into the GC-MS. Transfer to an appropriate autosampler vial.[8]

Data Presentation: Instrument Parameters

Quantitative data is summarized below for typical starting parameters for LC-MS/MS and GC-MS methods. Note that optimization is required for specific instruments and applications.

Table 1: Example LC-MS/MS Parameters
ParameterSetting
Chromatography Hydrophilic Interaction Liquid Chromatography (HILIC)[3]
Column Asahipak NH2P-50 4E (4.6 x 250 mm) or equivalent[1]
Mobile Phase A Water with 5 mM Ammonium Acetate[1]
Mobile Phase B Acetonitrile with 5 mM Ammonium Acetate[1]
Gradient Isocratic at 75% B[1]
Flow Rate 0.8 mL/min[1]
Column Temperature 40°C[1]
Injection Volume 5-10 µL[1]
Ionization Mode Electrospray Ionization (ESI), Negative Mode
MS Analysis Mode Multiple Reaction Monitoring (MRM)[3]
MRM Transition (Sorbitol) Precursor Ion [M-H]⁻ → Product Ion (instrument specific)[2]
MRM Transition (¹³C₆-Sorbitol) Precursor Ion [M-H]⁻ → Product Ion (instrument specific)[2]
Table 2: Example GC-MS Parameters
ParameterSetting
Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium
Inlet Temperature 250°C[8]
Injection Mode Splitless (1 µL)[8]
Oven Program Start 100°C (2 min hold), ramp 5°C/min to 300°C
Ionization Mode Electron Ionization (EI) at 70eV[5]
MS Analysis Mode Selected Ion Monitoring (SIM) of characteristic ions for Sorbitol-TMS derivative

Troubleshooting Guide

This guide addresses specific issues in a question-and-answer format.

Q: My calibration curve is non-linear. What is the likely cause?

A: Non-linearity is often caused by isotopic cross-talk between the analyte and the internal standard. This occurs when isotopic impurities in your standard contribute to the analyte's signal, or when the natural ¹³C abundance of your analyte contributes to the standard's signal.

  • Solution: Verify the isotopic purity of your labeled standard from the certificate of analysis. Apply a mathematical correction algorithm to account for the natural isotopic abundance of all elements in your molecule.[6] High-resolution mass spectrometry can also help resolve and minimize these interferences.

Q: The signal intensity for my analyte is poor or inconsistent across a run. How can I fix this?

A: Poor or drifting signal intensity can stem from several factors.

  • Ion Suppression (Matrix Effects): Components from your sample matrix can co-elute with sorbitol and suppress its ionization.

    • Solution: Improve your sample cleanup procedure (e.g., using solid-phase extraction). Adjust your chromatography to separate sorbitol from the interfering compounds.

  • Ion Source Contamination: Analyzing many biological samples can cause a buildup of contaminants in the ion source, leading to a gradual loss of sensitivity.

    • Solution: Perform regular cleaning and maintenance of the ion source as per the manufacturer's guidelines.

  • Suboptimal Ionization: Your chosen ionization technique or settings may not be ideal.

    • Solution: For LC-MS, experiment with different ionization methods. While Electrospray Ionization (ESI) is common, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects for certain samples.[10] Also, regularly tune and calibrate your instrument.[10]

Q: I am observing unexpected or overlapping peaks in my chromatogram. What should I do?

A: Overlapping peaks can complicate quantification and may arise from isomers or contaminants.

  • Isomers: Sorbitol has several isomers (e.g., mannitol, iditol) with the same mass that can be difficult to separate chromatographically.

    • Solution: Optimize your chromatographic method. For HILIC, adjust the mobile phase composition or gradient. For GC, ensure complete derivatization and try a column with a different stationary phase for better selectivity.

  • Contaminants: The peak could be an unrelated contaminant with a similar mass or retention time.

    • Solution: Use high-resolution mass spectrometry to obtain an accurate mass, which can help determine the elemental composition of the unknown peak and differentiate it from sorbitol.

Table 3: Troubleshooting Summary
ProblemPotential Cause(s)Recommended Solution(s)
Inaccurate Final Concentration Inaccurate internal standard concentration; Incomplete isotopic equilibration.[11]Verify standard's certificate of analysis; Increase sample equilibration time after spiking; Improve sample cleanup.[11]
Poor Signal Intensity Ion suppression from matrix; Suboptimal ionization settings; Sample too dilute.[10]Optimize sample cleanup; Tune and calibrate ion source; Experiment with different ionization techniques (e.g., APCI); Concentrate sample.[10]
Non-Linear Calibration Curve Isotopic cross-talk from impurities or natural abundance.Apply mathematical correction for natural isotope abundance; Use high-resolution MS to minimize interferences.[6]
Overlapping/Broad Peaks Co-elution of isomers (e.g., mannitol); Column contamination or degradation.[10]Optimize chromatography (mobile phase, column type); Ensure complete derivatization (for GC-MS); Clean or replace the column.[10]

Visualizations

Experimental and Data Analysis Workflow

The following diagrams illustrate key processes for D-Sorbitol-¹³C analysis.

cluster_prep 1. Sample Preparation cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Processing A Sample Aliquoting B Internal Standard Spiking (D-Sorbitol-¹³C₆) A->B C Protein Precipitation B->C D Centrifugation & Supernatant Collection C->D E Evaporation to Dryness D->E F Reconstitution (LC-MS) or Derivatization (GC-MS) E->F G Injection & Chromatographic Separation F->G H Mass Spectrometry Detection (MS or MS/MS) G->H I Peak Integration H->I J Natural Abundance Correction I->J K Concentration Calculation (Analyte/IS Ratio) J->K

Caption: General workflow for D-Sorbitol-¹³C quantification.

cluster_lc Chromatography Checks cluster_ms Mass Spectrometer Checks cluster_sample Sample Preparation Checks Start Poor or Inconsistent Signal CheckRetention Is retention time stable? Start->CheckRetention CheckPeakShape Is peak shape good (not broad or splitting)? CheckRetention->CheckPeakShape Yes CheckCleanup Improve sample cleanup (e.g., use SPE) CheckRetention->CheckCleanup No CheckTune Run instrument tune/calibration CheckPeakShape->CheckTune Yes CheckPeakShape->CheckCleanup No CheckSpray Check ESI spray stability CheckTune->CheckSpray CheckSpray->CheckTune Unstable CheckSource Inspect ion source for contamination CheckSpray->CheckSource Stable CheckSource->CheckTune Dirty -> Clean Source CheckConcentration Is sample concentration sufficient? CheckSource->CheckConcentration Clean

Caption: Troubleshooting logic for poor signal intensity.

PolyolPathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase nadp NADP+ Glucose->nadp Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase nadh NADH Sorbitol->nadh nadph NADPH nadph->Glucose nad NAD+ nad->Sorbitol

Caption: The Polyol Pathway of glucose metabolism.

References

D-Sorbitol-13C isotopic impurity and its impact on results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing D-Sorbitol-13C in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a stable isotope-labeled form of D-Sorbitol, a sugar alcohol.[1] It is used as a tracer in metabolic research to study the polyol pathway, which is implicated in diabetic complications.[2] It also serves as an internal standard for quantitative analysis of unlabeled sorbitol in biological matrices using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Additionally, it is used in the 13C-Sorbitol breath test to assess carbohydrate malabsorption.

Q2: What are the typical isotopic and chemical purity levels of commercially available this compound?

A2: Commercially available this compound typically has an isotopic purity of 98-99 atom % 13C and a chemical purity of ≥98%.[3] It is crucial to refer to the Certificate of Analysis (CoA) for the specific lot you are using for precise purity information.[2]

Q3: What are the common isotopic impurities in this compound and how do they arise?

A3: Isotopic impurities in this compound are molecules that do not have the intended isotopic composition. These can include:

  • Unlabeled D-Sorbitol (all 12C): This is the most common impurity and can arise from incomplete labeling during synthesis.

  • Partially labeled D-Sorbitol: Molecules with fewer than the intended number of 13C atoms.

  • Natural abundance isotopologues: Molecules containing 13C atoms at natural abundance (approximately 1.1%) at positions other than the intended labeled site.[2]

These impurities can originate from the starting materials used in synthesis or from incomplete chemical reactions during the labeling process.

Q4: How can isotopic impurities in this compound affect my experimental results?

A4: Isotopic impurities can significantly impact the accuracy and reliability of experimental data. In tracer studies, the presence of unlabeled sorbitol can dilute the isotopic enrichment, leading to an underestimation of metabolic flux through the sorbitol pathway. In quantitative analyses where this compound is used as an internal standard, isotopic impurities can cause "cross-talk" between the analyte and the standard's signals in mass spectrometry, resulting in inaccurate quantification and non-linear calibration curves.

Troubleshooting Guides

Problem 1: Inaccurate quantification in a metabolic tracer study.

  • Possible Cause: The presence of unlabeled D-Sorbitol in your this compound tracer is diluting the isotopic enrichment of your sample, leading to an underestimation of sorbitol metabolism.

  • Troubleshooting Steps:

    • Verify Isotopic Purity: Determine the precise isotopic purity of your this compound tracer using Mass Spectrometry or NMR spectroscopy (see Experimental Protocols section).

    • Correct for Impurities: Mathematically correct your experimental data for the presence of unlabeled sorbitol. This involves calculating the true fractional contribution of the 13C tracer.

    • Consult Supplier: If the isotopic purity is significantly lower than specified, contact the supplier and provide the lot number from your Certificate of Analysis.

Problem 2: Non-linear calibration curve when using this compound as an internal standard.

  • Possible Cause: Isotopic impurities in the this compound internal standard are contributing to the signal of the unlabeled analyte, or natural 13C abundance in the analyte is contributing to the internal standard's signal.

  • Troubleshooting Steps:

    • Analyze Pure Standards: Analyze a pure standard of unlabeled D-Sorbitol and a pure standard of your this compound internal standard separately by MS to determine the extent of isotopic overlap.

    • Implement Correction Algorithm: Use a mathematical correction to subtract the contribution of the internal standard's impurities from the analyte's signal and vice versa.

    • Optimize Chromatographic Separation: Ensure your liquid chromatography method provides baseline separation of sorbitol from any potential interfering compounds.

Problem 3: Unexpectedly high baseline 13CO2 reading in a 13C-Sorbitol breath test.

  • Possible Cause: This could be due to several factors unrelated to sorbitol malabsorption, leading to a false-positive result.

  • Troubleshooting Steps:

    • Review Patient Preparation: Confirm that the patient adhered to the required fasting and dietary restrictions before the test. Certain foods and medications can affect baseline CO2 levels.

    • Check for Small Intestinal Bacterial Overgrowth (SIBO): SIBO can cause premature fermentation of sorbitol in the small intestine, leading to an early rise in 13CO2. A glucose or lactulose (B1674317) breath test may be necessary to rule out SIBO.

    • Oral Contamination: Urease-producing bacteria in the mouth can potentially hydrolyze other substrates and interfere with the test. Ensure proper oral hygiene was followed before the test.

Quantitative Data

Table 1: Typical Isotopic and Chemical Purity of Commercial this compound

ParameterSpecificationSource(s)
Isotopic Purity98 - 99 atom % 13C
Chemical Purity≥ 98%

Note: Always refer to the Certificate of Analysis provided by the supplier for lot-specific data.

Experimental Protocols

Protocol 1: Determination of this compound Isotopic Purity by Mass Spectrometry

This protocol provides a general method for determining the isotopic distribution of this compound using high-resolution mass spectrometry.

  • Sample Preparation:

    • Dissolve the this compound standard in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of approximately 1 µg/mL.

  • Liquid Chromatography (LC):

    • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A gradient from high organic to higher aqueous content suitable for retaining and eluting sorbitol.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Instrument: High-resolution mass spectrometer (e.g., TOF or Orbitrap).

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Scan Mode: Full scan from m/z 100-250.

    • Data Analysis:

      • Extract the ion chromatograms for the expected m/z values of all possible isotopologues of sorbitol (from all 12C to all 13C).

      • Integrate the peak area for each isotopologue.

      • Calculate the relative percentage of each isotopologue to determine the isotopic distribution and purity. Remember to correct for the natural abundance of 13C in the unlabeled portion of the molecule.

Protocol 2: Analysis of this compound Enrichment by NMR Spectroscopy

This protocol outlines a general approach for assessing the 13C enrichment of D-Sorbitol using NMR.

  • Sample Preparation:

    • Dissolve a sufficient amount of the this compound sample in a deuterated solvent (e.g., D2O).

    • Add a known amount of an internal standard with a distinct NMR signal if quantification is desired.

  • NMR Spectroscopy:

    • Instrument: High-field NMR spectrometer (e.g., 500 MHz or higher).

    • Experiment: 13C{1H} NMR (proton-decoupled 13C NMR).

    • Parameters:

      • Use a calibrated 90° pulse.

      • Ensure a sufficient relaxation delay (D1) to allow for full relaxation of all carbon nuclei (typically 5 times the longest T1).

      • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Process the NMR spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate the signals corresponding to the 13C-labeled carbon atoms and any signals from unlabeled carbon atoms.

    • The ratio of the integrals of the signals from the 13C-labeled positions to the signals from any unlabeled positions (or to the internal standard) can be used to determine the isotopic enrichment.

Visualizations

Sorbitol_Metabolic_Pathway cluster_polyol Polyol Pathway Glucose Glucose Sorbitol Sorbitol-13C Glucose->Sorbitol Aldose Reductase (NADPH -> NADP+) Glycolysis Glycolysis Glucose->Glycolysis Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase (NAD+ -> NADH) Fructose_Metabolism Fructose Metabolism Fructose->Fructose_Metabolism Troubleshooting_Workflow Start Inaccurate Experimental Result CheckPurity Verify Isotopic Purity of This compound (MS/NMR) Start->CheckPurity PurityOK Is Purity as Expected? CheckPurity->PurityOK LowPurity Contact Supplier & Consider New Batch PurityOK->LowPurity No CorrectData Mathematically Correct Data for Isotopic Impurities PurityOK->CorrectData Yes ReRun Re-run Experiment with Corrected Data/New Batch LowPurity->ReRun ReviewProtocol Review Experimental Protocol (e.g., sample prep, instrument settings) CorrectData->ReviewProtocol ReviewProtocol->ReRun

References

Technical Support Center: Enhancing the Resolution of D-Sorbitol-¹³C Peaks in NMR

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you enhance the resolution of D-Sorbitol-¹³C peaks in your NMR experiments.

Frequently Asked Questions (FAQs)

Q1: Why are the ¹³C NMR peaks of D-Sorbitol often poorly resolved?

A1: The primary challenge in obtaining high-resolution ¹³C NMR spectra for D-Sorbitol, and polyols in general, stems from several factors:

  • Structural Similarity: D-Sorbitol is a linear sugar alcohol with six carbon atoms, several of which are in chemically similar environments. This leads to close chemical shifts and potential peak overlap.

  • Strong Coupling: In some cases, strong coupling effects can complicate the spectra, although this is less of a concern in proton-decoupled ¹³C NMR.

  • Viscosity Effects: Concentrated samples of D-Sorbitol can be viscous, leading to broader lines and reduced resolution.[1]

  • Conformational Exchange: D-Sorbitol is a flexible molecule, and if it undergoes conformational exchange on a timescale comparable to the NMR timescale, this can lead to broadened peaks.

Q2: What are the recommended starting parameters for a standard ¹³C NMR experiment of D-Sorbitol?

A2: For a standard proton-decoupled ¹³C NMR experiment, the following parameters can be used as a starting point. Optimization will likely be necessary based on your specific instrument and sample.

ParameterRecommended ValuePurpose
Pulse Program zgpg30 or zgdc30Standard proton-decoupled ¹³C experiment with a 30° pulse angle.[2][3]
Pulse Angle 30-45°A smaller pulse angle allows for a shorter relaxation delay.[3][4]
Relaxation Delay (D1) 1-2 secondsAllows for sufficient relaxation of the carbon nuclei between scans.[3][4]
Acquisition Time (AQ) ~1.0 secondA longer acquisition time can improve digital resolution.[3][5]
Spectral Width (SW) ~220 ppmShould encompass the entire expected range of ¹³C chemical shifts for carbohydrates.[4][6]
Number of Scans (NS) 1024 or higherIncrease to improve the signal-to-noise ratio (S/N).[2][4]
Q3: My D-Sorbitol sample has a low signal-to-noise ratio. How can I improve it?

A3: A low signal-to-noise ratio is a common issue in ¹³C NMR due to the low natural abundance of the ¹³C isotope (1.1%).[2] Here are several ways to improve the S/N:

  • Increase Sample Concentration: The most straightforward method is to increase the concentration of D-Sorbitol in your sample. A typical concentration for small molecules is 50-100 mg in 0.5-0.6 mL of solvent.[1][2]

  • Increase the Number of Scans (NS): The S/N ratio increases with the square root of the number of scans. Doubling the number of scans will increase the S/N by a factor of approximately 1.4.

  • Use a Cryoprobe: If available, a cryogenically cooled probe can significantly enhance sensitivity by a factor of 3-4.[3]

  • Optimize Acquisition Parameters: Ensure your pulse angle and relaxation delay are optimized.[3][5]

  • Nuclear Overhauser Effect (NOE): Utilize proton decoupling during the acquisition and relaxation delay to benefit from the NOE, which can significantly enhance the signal of carbons attached to protons.[2][5]

  • Isotopic Labeling: For a substantial signal boost, consider using ¹³C-labeled D-Sorbitol.[7]

Troubleshooting Guide

Problem: Overlapping ¹³C Peaks in the D-Sorbitol Spectrum

Even with optimized standard 1D NMR parameters, you may still encounter overlapping peaks. The following troubleshooting steps can help improve resolution.

Proper sample preparation is crucial for high-resolution NMR.

  • Solvent Choice: The choice of deuterated solvent can influence the chemical shifts of D-Sorbitol. The most common solvents for carbohydrates are deuterium (B1214612) oxide (D₂O) and dimethyl sulfoxide-d6 (DMSO-d6).[2] Trying a different solvent may alter the chemical shifts enough to resolve overlapping peaks.

  • Sample Concentration: While a higher concentration improves the S/N, an overly concentrated and viscous sample can lead to broad lines.[1] Find a balance between a good S/N and acceptable line widths.

  • pH Adjustment: For aqueous samples, the pH can affect the chemical shifts of hydroxyl-bearing carbons. Ensure consistent pH for comparable results. A neutral pH is a good starting point.[8]

  • Filtration: Always filter your sample to remove any particulate matter that can degrade spectral quality.[2]

Fine-tuning the acquisition parameters can sometimes provide the needed resolution enhancement.

  • Temperature Variation: Acquiring the spectrum at different temperatures can alter the chemical shifts and potentially resolve overlapping signals. Temperature can also affect the conformational dynamics of the molecule.

  • Longer Acquisition Time (AQ): A longer acquisition time can improve the digital resolution of the spectrum, which may help to better define closely spaced peaks.

  • Line Broadening (LB): Applying a small line broadening factor during processing can improve the S/N, but excessive broadening will worsen the resolution. Conversely, a negative line broadening factor (resolution enhancement) can be attempted, but this will decrease the S/N.

If the above steps are insufficient, more advanced NMR experiments are highly effective for resolving overlapping signals.

  • 2D NMR Spectroscopy: Two-dimensional NMR experiments are powerful tools for resolving overlapping peaks by spreading the signals into a second dimension.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates ¹³C nuclei with their directly attached protons.[8][9] Since proton signals are generally better dispersed than carbon signals for carbohydrates, this can effectively resolve overlapping carbon peaks.[3][10]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds away, which is useful for assigning quaternary carbons and confirming assignments.[8][9]

  • Use of Shift Reagents: Lanthanide shift reagents can be added to the sample to induce large changes in the chemical shifts. The magnitude of the shift depends on the distance of the nucleus from the lanthanide ion. This can be a very effective way to resolve overlapping peaks in the D-Sorbitol spectrum.[11]

Experimental Protocols

Protocol 1: Standard ¹³C{¹H} NMR of D-Sorbitol

Objective: To acquire a standard one-dimensional, proton-decoupled ¹³C NMR spectrum of D-Sorbitol.

Materials:

  • D-Sorbitol (50-100 mg)

  • Deuterated solvent (e.g., D₂O or DMSO-d6), 0.6 mL

  • 5 mm NMR tube

  • NMR Spectrometer

Procedure:

  • Sample Preparation:

    • Weigh 50-100 mg of D-Sorbitol into a clean, dry vial.[1]

    • Add 0.6 mL of the chosen deuterated solvent.

    • Gently vortex or sonicate until the sample is fully dissolved.[2]

    • Filter the solution into a 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field for homogeneity.

    • Tune and match the ¹³C and ¹H channels of the probe.

  • Acquisition:

    • Load a standard 1D ¹³C experiment with proton decoupling (e.g., zgpg30 on a Bruker spectrometer).

    • Set the acquisition parameters as recommended in the table in Q2.

    • Acquire the spectrum.

  • Processing:

    • Apply an exponential window function with a line broadening (LB) of 1-2 Hz.

    • Perform a Fourier transform of the Free Induction Decay (FID).

    • Phase and baseline correct the spectrum.

Protocol 2: 2D ¹H-¹³C HSQC of D-Sorbitol

Objective: To resolve overlapping ¹³C peaks by correlating them to their attached protons.

Procedure:

  • Sample Preparation and Spectrometer Setup: Follow steps 1 and 2 from Protocol 1.

  • Acquisition:

    • Load a standard 2D HSQC pulse sequence (e.g., hsqcedetgpsisp2.2 on a Bruker spectrometer).

    • Set the spectral width in the ¹H dimension (F2) to cover the proton signals of D-Sorbitol (typically around 3-5 ppm).

    • Set the spectral width in the ¹³C dimension (F1) to cover the carbon signals (e.g., 60-80 ppm).

    • Set the number of scans (NS) and increments in the indirect dimension (F1) to achieve the desired resolution and S/N. This may require a longer experiment time.

  • Processing:

    • Apply appropriate window functions in both dimensions.

    • Perform a 2D Fourier transform.

    • Phase and baseline correct the 2D spectrum.

Visualizations

Logical Workflow for Troubleshooting Poor Resolution

troubleshooting_workflow start Poor Resolution of D-Sorbitol ¹³C Peaks sample_prep Step 1: Optimize Sample Preparation start->sample_prep solvent Change Solvent (D₂O vs. DMSO-d6) sample_prep->solvent concentration Adjust Concentration sample_prep->concentration filtration Filter Sample sample_prep->filtration exp_params Step 2: Adjust Experimental Parameters solvent->exp_params concentration->exp_params filtration->exp_params temperature Vary Temperature exp_params->temperature aq_time Increase Acquisition Time exp_params->aq_time advanced_tech Step 3: Advanced NMR Techniques temperature->advanced_tech aq_time->advanced_tech two_d_nmr 2D NMR (HSQC, HMBC) advanced_tech->two_d_nmr shift_reagents Use Shift Reagents advanced_tech->shift_reagents end Resolution Enhanced two_d_nmr->end shift_reagents->end

Caption: Troubleshooting workflow for enhancing D-Sorbitol-¹³C NMR resolution.

Signaling Pathway for an HSQC Experiment

hsqc_pathway cluster_protons ¹H Nuclei cluster_carbons ¹³C Nuclei cluster_spectrum 2D HSQC Spectrum H1 Proton 1 pulse_sequence HSQC Pulse Sequence H1->pulse_sequence Magnetization Transfer correlation_peak H1->correlation_peak H2 Proton 2 H2->pulse_sequence Magnetization Transfer C1 Carbon 1 C1->H1 J-Coupling (1 bond) C1->correlation_peak C2 Carbon 2 C2->H2 J-Coupling (1 bond) pulse_sequence->C1 Coherence Transfer pulse_sequence->C2 Coherence Transfer label_note Result: Each peak in the 2D spectrum correlates a ¹³C nucleus with its directly attached ¹H nucleus.

Caption: Conceptual data flow in a ¹H-¹³C HSQC experiment.

References

Validation & Comparative

Validating D-Sorbitol-13C Tracing: A Comparative Guide to Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of metabolic fluxes is paramount to understanding cellular physiology and disease. Stable isotope tracing, particularly with 13C-labeled substrates, has become a cornerstone of metabolic flux analysis (MFA). While [U-13C]glucose is the gold standard for probing central carbon metabolism, alternative tracers like D-Sorbitol-13C offer unique insights into specific pathways. This guide provides an objective comparison of this compound and 13C-glucose tracing, offering supporting experimental designs and data presentation formats to facilitate the validation and interpretation of metabolic flux data.

Introduction to 13C Metabolic Flux Analysis

13C-Metabolic Flux Analysis (13C-MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions.[1][2] The methodology involves introducing a 13C-labeled substrate into a biological system and measuring the incorporation of 13C into downstream metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[3] This labeling pattern information is then used in computational models to estimate the fluxes through various metabolic pathways.[1] The choice of the 13C-labeled tracer is a critical experimental design parameter that significantly influences the precision and accuracy of the determined metabolic fluxes.[1]

This compound vs. 13C-Glucose: A Comparative Overview

The fundamental difference between this compound and 13C-glucose as metabolic tracers lies in their distinct points of entry into central carbon metabolism. This dictates the specific pathways that can be most effectively probed by each tracer.

13C-Glucose: The Global Tracer

[U-13C]glucose, where all six carbon atoms are 13C, is a widely used tracer that provides a comprehensive overview of central carbon metabolism.[4] As the primary fuel source for most cultured cells, its labeled carbons are incorporated into a wide array of downstream metabolites, enabling the analysis of glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle.[4]

This compound: A Probe for the Polyol Pathway and Beyond

D-Sorbitol is a six-carbon sugar alcohol that is metabolized via the polyol pathway.[5][6] In this two-step pathway, glucose is first reduced to sorbitol by aldose reductase, and sorbitol is then oxidized to fructose (B13574) by sorbitol dehydrogenase.[5][6] Therefore, this compound directly enters metabolism at the level of fructose. This makes it an excellent tracer for quantifying flux through the polyol pathway and for studying fructose metabolism.

Theoretical Comparison of Tracers for Metabolic Flux Analysis

FeatureThis compound13C-Glucose
Primary Entry Point FructoseGlucose-6-Phosphate
Pathways Directly Traced Polyol Pathway, Fructose MetabolismGlycolysis, Pentose Phosphate Pathway, TCA Cycle
Glycolysis Analysis Can trace the lower part of glycolysis from fructose-6-phosphate (B1210287). The labeling pattern of glycolytic intermediates will differ from that of 13C-glucose, potentially providing complementary information.Provides a comprehensive analysis of the entire glycolytic pathway.
Pentose Phosphate Pathway (PPP) Analysis The fructose-6-phosphate derived from sorbitol can enter the non-oxidative PPP. This may offer insights into the reversibility of this branch of the PPP.[7]Effectively traces both the oxidative and non-oxidative branches of the PPP.
TCA Cycle Analysis Labeled carbons from fructose can enter the TCA cycle via glycolysis and pyruvate. The resulting labeling patterns in TCA cycle intermediates can be used to infer flux.Provides robust labeling of TCA cycle intermediates, allowing for detailed flux analysis.
Advantages - Directly quantifies polyol pathway flux.[7] - Provides a unique perspective on fructose metabolism. - May help to resolve fluxes in the non-oxidative PPP.- Well-established and widely validated. - Provides a global view of central carbon metabolism.[4] - Extensive literature and established protocols are available.[4]
Limitations - Does not provide a global view of central carbon metabolism. - Cellular uptake and metabolism of sorbitol can be variable across different cell types.- May not be ideal for specifically studying the polyol pathway or fructose metabolism.

Experimental Protocols

Protocol 1: this compound Metabolic Tracing in Cell Culture

This protocol outlines a general procedure for a this compound tracing experiment in cultured cells.

Materials:

  • Cultured cells of interest

  • Standard cell culture medium

  • This compound (e.g., [U-13C6]D-Sorbitol)

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727) (LC-MS grade), -80°C

  • Cell scrapers

  • Microcentrifuge tubes

  • Liquid nitrogen

Procedure:

  • Cell Culture: Plate cells at a desired density and grow to the desired confluency (typically 70-80%).

  • Media Preparation: Prepare the labeling medium by supplementing the standard culture medium with a known concentration of this compound (e.g., 100 µM).

  • Isotopic Labeling: a. Remove the standard culture medium. b. Wash the cells once with pre-warmed PBS. c. Add the this compound labeling medium to the cells.

  • Incubation: Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the progression of metabolite labeling and to approach isotopic steady state.

  • Metabolite Extraction: a. To quench metabolic activity, rapidly aspirate the labeling medium. b. Immediately wash the cells twice with ice-cold PBS. c. Add ice-cold (-80°C) methanol to each well.[4] d. Scrape the cells into the methanol and transfer the extract to a pre-chilled microcentrifuge tube.[4] e. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet proteins and cell debris. f. Transfer the supernatant containing the metabolites to a new tube.

  • Sample Analysis: Analyze the extracted metabolites by LC-MS/MS to determine the mass isotopomer distributions of key metabolites.

Protocol 2: Validation of this compound Tracing with 13C-Glucose Tracing

To validate the results from this compound tracing, a parallel experiment using the well-established [U-13C]glucose tracer should be performed.

Procedure:

  • Follow the same experimental setup and cell culture conditions as described in Protocol 1.

  • In parallel to the this compound labeling, perform an identical experiment where the labeling medium contains [U-13C]glucose at a concentration typically used for MFA (e.g., 10 mM).

  • Harvest the cells and extract metabolites at the same time points as the this compound experiment.

  • Analyze the samples from both tracer experiments using the same LC-MS/MS method.

  • Perform metabolic flux analysis on both datasets using the same metabolic network model.

  • Compare the calculated flux maps from both tracing experiments, paying close attention to the fluxes in glycolysis, the PPP, and the TCA cycle.

Experimental Workflow and Pathway Visualization

The following diagrams illustrate the experimental workflow for validating this compound tracing and the metabolic pathways involved.

G cluster_0 Experimental Setup cluster_1 Isotopic Labeling cluster_2 Sample Processing cluster_3 Data Acquisition & Analysis cluster_4 Validation Cell Culture Cell Culture Parallel Experiments Parallel Experiments Cell Culture->Parallel Experiments This compound Labeling This compound Labeling Parallel Experiments->this compound Labeling 13C-Glucose Labeling 13C-Glucose Labeling Parallel Experiments->13C-Glucose Labeling Metabolite Extraction 1 Metabolite Extraction This compound Labeling->Metabolite Extraction 1 Metabolite Extraction 2 Metabolite Extraction 13C-Glucose Labeling->Metabolite Extraction 2 LC-MS/MS Analysis 1 LC-MS/MS Analysis Metabolite Extraction 1->LC-MS/MS Analysis 1 LC-MS/MS Analysis 2 LC-MS/MS Analysis Metabolite Extraction 2->LC-MS/MS Analysis 2 13C-MFA 1 13C-MFA LC-MS/MS Analysis 1->13C-MFA 1 13C-MFA 2 13C-MFA LC-MS/MS Analysis 2->13C-MFA 2 Flux Map Comparison Flux Map Comparison 13C-MFA 1->Flux Map Comparison 13C-MFA 2->Flux Map Comparison

Caption: Workflow for validating this compound tracing with 13C-glucose tracing.

G cluster_glucose 13C-Glucose Tracing cluster_sorbitol This compound Tracing cluster_central_metabolism Central Carbon Metabolism Glucose_in [U-13C]Glucose G6P G6P Glucose_in->G6P F6P F6P G6P->F6P PPP Pentose Phosphate Pathway G6P->PPP Sorbitol_in [U-13C]D-Sorbitol Fructose [U-13C]Fructose Sorbitol_in->Fructose Fructose->F6P Glycolysis Glycolysis F6P->Glycolysis F6P->PPP Pyruvate Pyruvate Glycolysis->Pyruvate PPP->Glycolysis TCA TCA Cycle Pyruvate->TCA

References

A Comparative Guide to Isotopic Tracers in Metabolic Flux Analysis: A Focus on D-Sorbitol-13C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise measurement of metabolic fluxes is critical for understanding cellular physiology, identifying novel therapeutic targets, and developing effective drugs. Stable isotope tracers, particularly those labeled with Carbon-13 (¹³C), are central to these investigations. While ¹³C-glucose and ¹³C-glutamine are the workhorses for probing central carbon metabolism, specialized tracers like D-Sorbitol-¹³C offer unique insights into alternative metabolic routes, such as the polyol pathway. This guide provides an objective comparison of D-Sorbitol-¹³C with other commonly used isotopic tracers, supported by experimental principles and data organization, to aid in the selection of the most appropriate tracer for your research needs.

Comparing Isotopic Tracers: A Quantitative Overview

The choice of an isotopic tracer is paramount as it dictates the precision and scope of metabolic flux analysis (MFA). Different tracers provide distinct labeling patterns that resolve fluxes in some pathways better than others.[1][2][3] The following table summarizes the key characteristics and applications of D-Sorbitol-¹³C alongside other widely used tracers.

TracerPrimary Metabolic Pathways ProbedKey AdvantagesPotential Limitations
D-Sorbitol-¹³C Polyol Pathway Directly traces the conversion of sorbitol to fructose, providing a quantitative measure of polyol pathway activity.[4] Useful for studying the pathogenesis of diabetic complications.[4]Limited direct entry into central carbon metabolism, making it less suitable for broad analysis of glycolysis or the TCA cycle. Uptake and metabolism can be cell-type specific.
¹³C-Glucose (e.g., [1,2-¹³C₂]glucose, [U-¹³C₆]glucose) Glycolysis, Pentose Phosphate Pathway (PPP), TCA Cycle [1,2-¹³C₂]glucose offers high precision for glycolysis and PPP fluxes. [U-¹³C₆]glucose is a good general tracer for central carbon metabolism.Positionally labeled glucose tracers may be less informative for certain TCA cycle fluxes compared to glutamine tracers.
¹³C-Glutamine (e.g., [U-¹³C₅]glutamine) TCA Cycle, Anaplerosis, Reductive Carboxylation Considered the preferred tracer for precise analysis of the TCA cycle. Directly probes glutamine's significant contribution to the TCA cycle in many cancer cells.Provides limited information on glycolytic and PPP fluxes.
Deuterated Water (²H₂O) Gluconeogenesis, de novo Lipogenesis, Protein Synthesis Labels a wide range of biomolecules through the incorporation of deuterium. Allows for the study of synthesis rates of complex macromolecules over longer periods.The ubiquitous labeling can sometimes complicate the interpretation of specific pathway fluxes.

Experimental Protocols

The successful application of isotopic tracers hinges on robust experimental design and execution. Below are generalized protocols for in vitro and in vivo metabolic flux analysis.

In Vitro ¹³C Metabolic Flux Analysis Protocol

This protocol outlines the key steps for a typical ¹³C-MFA experiment in cell culture.

  • Cell Culture and Isotope Labeling:

    • Culture cells to the desired density in a standard medium.

    • Replace the standard medium with a medium containing the ¹³C-labeled tracer (e.g., D-Sorbitol-¹³C, [1,2-¹³C₂]glucose) at a known concentration.

    • Incubate the cells for a predetermined period to allow for isotopic steady-state to be reached. The time required varies depending on the pathway of interest, with glycolysis reaching a steady state faster than the TCA cycle and downstream biosynthetic pathways.

  • Metabolite Extraction:

    • Rapidly quench metabolic activity by aspirating the labeling medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

    • Immediately add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.

    • Harvest the cell lysate and centrifuge to pellet insoluble material.

  • Sample Analysis:

    • Analyze the supernatant containing the extracted metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to determine the isotopic labeling patterns of key metabolites.

  • Data Analysis and Flux Calculation:

    • Utilize specialized software to fit the measured labeling data to a metabolic network model, thereby calculating the intracellular metabolic fluxes.

In Vivo Isotopic Tracer Study Protocol (Rodent Model)

This protocol provides a general framework for conducting in vivo tracer studies.

  • Tracer Administration:

    • Administer the isotopic tracer (e.g., D-Sorbitol-¹³C) to the animal model via an appropriate route, such as intravenous (IV) injection, oral gavage, or inclusion in the diet.

  • Sample Collection:

    • At designated time points post-administration, collect biological samples such as blood, plasma, and specific tissues of interest.

    • Immediately process or flash-freeze the samples to halt metabolic activity.

  • Metabolite Extraction and Analysis:

    • Extract metabolites from the collected tissues and fluids using established protocols.

    • Analyze the isotopic enrichment in the target metabolites using MS or NMR.

  • Kinetic Modeling:

    • Apply appropriate kinetic models to the time-course data of isotopic enrichment to determine in vivo metabolic fluxes.

Visualizing Metabolic Pathways and Workflows

Diagrams are essential for understanding the flow of atoms through metabolic networks and the logical steps of experimental procedures.

Polyol_Pathway Glucose Glucose Sorbitol D-Sorbitol-¹³C Glucose->Sorbitol Aldose Reductase (NADPH -> NADP+) Fructose Fructose-¹³C Sorbitol->Fructose Sorbitol Dehydrogenase (NAD+ -> NADH) Glycolysis Glycolysis Fructose->Glycolysis

Caption: The Polyol Pathway Traced by D-Sorbitol-¹³C.

Central_Carbon_Metabolism cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_tca TCA Cycle Glucose ¹³C-Glucose Pyruvate Pyruvate Glucose->Pyruvate Ribose5P Ribose-5-Phosphate Glucose->Ribose5P Citrate Citrate Pyruvate->Citrate Glutamine ¹³C-Glutamine aKG α-Ketoglutarate Glutamine->aKG aKG->Citrate

Caption: Overview of Central Carbon Metabolism Tracers.

MFA_Workflow Start Cell Culture/ Animal Model Labeling Isotopic Tracer Labeling Start->Labeling Quenching Metabolic Quenching Labeling->Quenching Extraction Metabolite Extraction Quenching->Extraction Analysis MS or NMR Analysis Extraction->Analysis Modeling Computational Flux Modeling Analysis->Modeling Results Metabolic Fluxes Modeling->Results

Caption: General Experimental Workflow for Metabolic Flux Analysis.

Conclusion

The selection of an isotopic tracer is a critical decision in the design of metabolic studies. While ¹³C-glucose and ¹³C-glutamine are indispensable for dissecting central carbon metabolism, D-Sorbitol-¹³C provides a specialized tool for quantifying the activity of the polyol pathway. Understanding the unique advantages and limitations of each tracer, as outlined in this guide, will empower researchers to choose the most effective approach to answer their specific biological questions, ultimately advancing our understanding of metabolic regulation in health and disease.

References

D-Sorbitol-13C vs. D-Sorbitol-d4: A Comparative Guide for Metabolic Tracing

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate isotopic tracer is paramount for the accurate elucidation of metabolic pathways. This guide provides a comprehensive comparison of D-Sorbitol-13C and D-Sorbitol-d4 for use as metabolic tracers, with a focus on their application in studying the polyol pathway. This pathway, which converts glucose to fructose (B13574) via sorbitol, is implicated in the pathophysiology of diabetic complications.

Stable isotope-labeled tracers are powerful tools for quantifying the dynamic nature of metabolic pathways in vivo and in vitro.[1] Unlike radioactive isotopes, stable isotopes are non-radioactive and safe for use in a wide range of experimental settings.[2] this compound and D-Sorbitol-d4 are two such tracers used to investigate the flux through the polyol pathway and the activity of its key enzymes, aldose reductase and sorbitol dehydrogenase.

Core Principles: Tracing Carbon vs. Hydrogen

The primary distinction between this compound and D-Sorbitol-d4 lies in the isotope used for labeling. This compound incorporates a heavy isotope of carbon, allowing researchers to trace the fate of the carbon backbone of the sorbitol molecule as it is metabolized.[3] In contrast, D-Sorbitol-d4 is labeled with deuterium (B1214612), a heavy isotope of hydrogen, providing insights into reactions involving hydrogen exchange.[4]

The choice between these two tracers depends on the specific research question. 13C-labeled tracers are considered the gold standard for mapping the flow of carbon through central metabolic pathways.[4] Deuterated tracers, on the other hand, can offer unique information on redox metabolism.

Performance Comparison

While both tracers can be used to monitor sorbitol metabolism, their physicochemical properties can lead to differences in experimental outcomes and data interpretation.

FeatureThis compoundD-Sorbitol-d4Key Considerations
Tracer Target Carbon backboneHydrogen atoms13C traces the core molecular structure, while d4 can be influenced by hydrogen exchange reactions.
Isotopic Stability Highly stable, as the 13C is integrated into the carbon skeleton and not prone to exchange under typical experimental conditions.Deuterium labels can be subject to exchange with protons in aqueous solutions, particularly at exchangeable positions. Careful selection of the labeling position is crucial.
Isotope Effect Minimal kinetic isotope effect, as the mass difference between 13C and 12C is relatively small. This ensures that the tracer behaves almost identically to the unlabeled molecule.A more pronounced kinetic isotope effect can occur due to the larger relative mass difference between deuterium and hydrogen. This may slightly alter the rate of enzymatic reactions.
Analytical Detection Primarily detected by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.Commonly detected by mass spectrometry, where the deuterium labels provide a distinct mass shift for unambiguous identification.
Primary Application Ideal for metabolic flux analysis (MFA) to quantify the contribution of sorbitol to downstream metabolites like fructose and to trace the carbon flow through interconnected pathways.Well-suited for tracing the flux through the polyol pathway and studying the kinetics of sorbitol uptake and its conversion to fructose.
Potential for Label Loss Low risk of label loss during metabolic transformations.Potential for label loss in exchange reactions, which could complicate data analysis.
Cost Can be more expensive to synthesize compared to some deuterated compounds.Generally less expensive to synthesize than corresponding 13C-labeled compounds.

Experimental Protocols

Detailed methodologies are essential for reproducible results in metabolic tracer studies. Below are representative protocols for in vitro and in vivo experiments using either this compound or D-Sorbitol-d4.

In Vitro Analysis in Cell Culture

This protocol describes the use of a labeled D-Sorbitol tracer to monitor metabolism in a cell culture model, such as retinal or renal cells.

  • Cell Culture and Isotope Labeling:

    • Culture cells to approximately 80% confluency.

    • Prepare a labeling medium by supplementing the standard culture medium with a known concentration of either this compound or D-Sorbitol-d4 (e.g., 10-100 µM).

    • Remove the standard medium, wash the cells with phosphate-buffered saline (PBS), and add the labeling medium.

    • Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the progression of metabolite labeling.

  • Metabolite Extraction:

    • To quench metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.

    • Immediately add ice-cold methanol (B129727) (-80°C) to the cells.

    • Scrape the cells into the methanol and transfer the extract to a microcentrifuge tube.

    • Centrifuge to pellet the protein and collect the supernatant containing the metabolites.

  • Sample Analysis:

    • Analyze the extracted metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) to determine the isotopic enrichment in sorbitol, fructose, and other relevant metabolites.

In Vivo Analysis in a Rodent Model

This protocol outlines a procedure for a tracer study in a rodent model, for example, a diabetic mouse model.

  • Tracer Administration:

    • Administer a bolus of this compound or D-Sorbitol-d4 via intravenous injection or oral gavage. The dosage will depend on the specific experimental design.

  • Sample Collection:

    • At designated time points post-administration (e.g., 15, 30, 60, 120 minutes), collect blood samples.

    • Separate plasma and store at -80°C.

    • At the final time point, euthanize the animal and rapidly excise target tissues (e.g., lens, kidney, sciatic nerve).

    • Immediately freeze the tissues in liquid nitrogen to halt metabolic activity.

  • Metabolite Extraction from Tissue:

    • Homogenize the frozen tissue in a cold solvent mixture (e.g., methanol/water).

    • Centrifuge the homogenate to remove proteins and cellular debris.

    • Collect the supernatant for analysis.

  • Sample Analysis:

    • Quantify the concentration and isotopic enrichment of sorbitol and its metabolites in plasma and tissue extracts using LC-MS/MS.

Visualizing the Polyol Pathway and Experimental Workflow

To aid in the conceptualization of these studies, the following diagrams illustrate the metabolic pathway and a general experimental workflow.

Polyol_Pathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (NADPH -> NADP+) Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase (NAD+ -> NADH)

Caption: The Polyol Pathway converting glucose to fructose via sorbitol.

Tracer_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase Tracer Administration Tracer Administration Sample Collection Sample Collection Tracer Administration->Sample Collection Metabolite Extraction Metabolite Extraction Sample Collection->Metabolite Extraction LC-MS/MS Analysis LC-MS/MS Analysis Metabolite Extraction->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Metabolic Flux Analysis Metabolic Flux Analysis Data Processing->Metabolic Flux Analysis

Caption: A generalized workflow for metabolic tracer studies.

Conclusion

Both this compound and D-Sorbitol-d4 are valuable tools for investigating the polyol pathway. The choice between them should be guided by the specific aims of the study.

  • This compound is the preferred tracer for studies requiring high-resolution metabolic flux analysis and a detailed understanding of the carbon flow from sorbitol to downstream metabolites. Its isotopic stability and minimal isotope effect ensure high accuracy.

  • D-Sorbitol-d4 offers a cost-effective and reliable method for tracing the activity of the polyol pathway, particularly for kinetic studies of sorbitol uptake and conversion to fructose. Its high specificity in mass spectrometry allows for clear differentiation from endogenous molecules.

For the most comprehensive understanding of sorbitol metabolism, a combination of both 13C and deuterated tracers in parallel experiments can provide complementary information on carbon flux and redox state. Ultimately, the selection of the tracer should be carefully considered in the context of the experimental goals, analytical capabilities, and budget.

References

A Comparative Guide to Metabolic Flux Analysis: Cross-Validation of D-Sorbitol-¹³C and D-Glucose-¹³C Tracers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of metabolic fluxes provides critical insights into cellular physiology and disease states. ¹³C-Metabolic Flux Analysis (¹³C-MFA) is a cornerstone technique for these assessments. The selection of an appropriate isotopic tracer is a pivotal decision that dictates the precision and scope of the metabolic pathways under investigation.[1]

This guide presents a comparative analysis of D-Sorbitol-¹³C and the widely used D-Glucose-¹³C as tracers for ¹³C-MFA. While direct experimental cross-validation data is limited, this guide offers a detailed comparison of their theoretical applications, experimental considerations, and the specific metabolic insights each can provide. This information is essential for designing robust experiments to probe central carbon metabolism, particularly the polyol pathway and its interplay with glycolysis and the pentose (B10789219) phosphate (B84403) pathway.

Principles of ¹³C-Metabolic Flux Analysis

¹³C-MFA is a powerful technique used to quantify the rates of metabolic reactions within a biological system.[2] By introducing a substrate labeled with a stable isotope of carbon (¹³C), researchers can trace the path of carbon atoms through metabolic networks.[3] The distribution of ¹³C in downstream metabolites is measured using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[3][4] This labeling pattern provides the necessary data to mathematically model and calculate the intracellular metabolic fluxes.

Comparative Analysis of ¹³C Tracers

The choice of a ¹³C-labeled substrate is critical as it determines which metabolic pathways are most effectively probed. While ¹³C-glucose is a standard tracer for central carbon metabolism, D-Sorbitol-¹³C offers a unique lens to investigate the polyol pathway, which is implicated in various pathological conditions, including diabetic complications.

FeatureD-Sorbitol-¹³CD-Glucose-¹³C
Primary Metabolic Pathway Probed Polyol PathwayGlycolysis, Pentose Phosphate Pathway (PPP), TCA Cycle
Key Enzymes Investigated Aldose Reductase, Sorbitol DehydrogenaseHexokinase, Phosphofructokinase, Pyruvate Kinase, etc.
Primary Applications Investigating diabetic complications, cancer metabolism, and other conditions with altered polyol pathway activity.General assessment of central carbon metabolism, cellular energetics, and biosynthesis.
Metabolic Entry Point Converted to Fructose, which then enters glycolysis.Directly enters glycolysis as Glucose-6-Phosphate.
Data Interpretation Provides specific flux data for the polyol pathway and its contribution to glycolytic intermediates.Offers a comprehensive view of glucose utilization through major carbon metabolic pathways.

Experimental Protocols

A generalized workflow for a ¹³C-MFA experiment is outlined below. Specific parameters will vary based on the cell type, tracer, and research objectives.

Generalized ¹³C-MFA Protocol
  • Cell Culture and Substrate Labeling:

    • Culture cells in a defined medium. For the experiment, replace the standard carbon source with the ¹³C-labeled tracer (e.g., D-Sorbitol-¹³C or D-Glucose-¹³C) at a known concentration.

    • Allow the cells to reach a metabolic and isotopic steady state. The time required for this will vary between cell types and experimental conditions.

  • Metabolite Extraction:

    • Rapidly quench metabolic activity, typically using cold methanol (B129727) or other quenching solutions.

    • Extract intracellular metabolites using an appropriate solvent system.

  • Analytical Measurement:

    • Analyze the isotopic labeling patterns of the extracted metabolites using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis and Flux Calculation:

    • Correct the raw mass spectrometry data for the natural abundance of ¹³C.

    • Use a computational software package to fit the labeling data to a metabolic network model and estimate the intracellular fluxes.

  • Statistical Validation:

    • Perform a goodness-of-fit analysis to ensure the model accurately represents the experimental data.

Metabolic Pathways and Experimental Workflow

Visualizing the metabolic fate of the tracer and the experimental process is crucial for understanding and designing ¹³C-MFA studies.

cluster_polyol Polyol Pathway cluster_glycolysis Glycolysis cluster_tca TCA Cycle D-Sorbitol-13C This compound D-Fructose-13C D-Fructose-13C This compound->D-Fructose-13C Sorbitol Dehydrogenase F6P Fructose-6-P-13C D-Fructose-13C->F6P Hexokinase D-Glucose-13C D-Glucose-13C G6P Glucose-6-P-13C D-Glucose-13C->G6P Hexokinase G6P->F6P Pyruvate-13C Pyruvate-13C F6P->Pyruvate-13C ... Acetyl-CoA-13C Acetyl-CoA-13C Pyruvate-13C->Acetyl-CoA-13C Citrate-13C Citrate-13C Acetyl-CoA-13C->Citrate-13C ... ... Citrate-13C->...

Caption: Metabolic fate of D-Sorbitol-¹³C vs. D-Glucose-¹³C.

A Cell Culture with 13C-Labeled Tracer B Metabolic Quenching A->B C Metabolite Extraction B->C D MS Analysis (e.g., GC-MS, LC-MS) C->D E Data Processing and Isotopomer Distribution Analysis D->E F Metabolic Flux Calculation (Software Modeling) E->F G Flux Map and Statistical Validation F->G

Caption: Generalized workflow for a ¹³C-Metabolic Flux Analysis experiment.

Conclusion

The selection of a ¹³C tracer is a critical step in designing metabolic flux analysis experiments. While D-Glucose-¹³C provides a broad overview of central carbon metabolism, D-Sorbitol-¹³C is a valuable tool for specifically interrogating the polyol pathway and its contribution to cellular metabolism. A thorough understanding of the metabolic pathways of interest and the specific strengths of each tracer is essential for generating high-quality, interpretable metabolic flux data. The protocols and workflows presented here provide a foundation for researchers to design and execute robust ¹³C-MFA studies to advance our understanding of cellular metabolism in health and disease.

References

Assessing the Reliability of D-Sorbitol-13C as a Tracer for the Polyol Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the metabolic intricacies of the polyol pathway, the choice of a reliable tracer is paramount. This guide provides a comprehensive comparison of D-Sorbitol-13C with alternative methods for assessing polyol pathway activity, supported by experimental data and detailed protocols.

The polyol pathway, a two-step metabolic route that converts glucose to fructose (B13574) via sorbitol, plays a crucial role in diabetic complications.[1] Under hyperglycemic conditions, increased flux through this pathway can lead to osmotic stress and oxidative damage in insulin-independent tissues.[1] Accurate measurement of this pathway's activity is therefore essential for understanding disease pathogenesis and for the development of targeted therapies. Stable isotope-labeled tracers, such as this compound, offer a powerful approach to quantify metabolic flux through this pathway.

Comparison of Methods for Assessing Polyol Pathway Activity

The reliability of this compound as a tracer can be assessed by comparing it with other available methods. The primary alternatives include deuterated sorbitol tracers (e.g., D-Sorbitol-d4) and the measurement of downstream biomarkers like glucoselysine (GL).

Method Principle Advantages Disadvantages Typical Application
This compound Tracing Introduction of 13C-labeled sorbitol to track its conversion to 13C-labeled fructose, typically measured by Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR).Provides a direct measure of sorbitol dehydrogenase activity. Carbon-13 is a stable, non-radioactive isotope. Allows for metabolic flux analysis.Can be expensive. Requires sophisticated analytical instrumentation (MS or NMR). Does not directly measure the activity of aldose reductase, the first enzyme in the pathway.In vitro and in vivo studies of polyol pathway flux, particularly the second enzymatic step.
D-Sorbitol-d4 Tracing Similar to this compound, but uses deuterium (B1214612) (²H) as the isotopic label. The distinct mass shift allows for clear differentiation from endogenous molecules.[2]High specificity due to the significant mass shift from deuterium labels.[2] Non-radioactive and safe for laboratory use.[2] Enables precise quantification of metabolite concentrations and flux rates when used with internal standards.Potential for isotope effects, where the heavier deuterium isotope can slightly alter reaction rates compared to hydrogen.Metabolic flux analysis in cell culture and animal models to study the kinetics of sorbitol metabolism.
Glucoselysine (GL) Measurement Quantification of glucoselysine, an advanced glycation end-product (AGE) formed exclusively from fructose. Its levels serve as an indicator of cumulative polyol pathway activity.Highly reliable marker for long-term polyol pathway activity. Reflects the "metabolic memory" of hyperglycemia. Can be measured in peripheral blood samples, making it suitable for clinical studies.Does not provide real-time flux information. Levels reflect an accumulation over time rather than instantaneous pathway activity.Clinical and preclinical studies to assess the long-term burden of the polyol pathway in diabetic complications.
Enzymatic Assays Direct measurement of the activity of aldose reductase or sorbitol dehydrogenase in tissue homogenates.Provides a direct measure of the enzymatic capacity of the pathway.In vitro measurements may not reflect in vivo enzyme activity due to substrate and cofactor availability. Can be influenced by other polyols and interfering substances in the tissue extract.Biochemical characterization of enzyme kinetics and inhibitor screening.
Gas-Liquid Chromatography (GLC) Separation and quantification of sorbitol and other polyols in biological samples.Allows for the simultaneous measurement of multiple polyols. Recommended for accurate sorbitol quantification in tissues as it is less prone to interference than enzymatic methods.Requires derivatization of the polyols to make them volatile.Quantification of endogenous sorbitol levels in tissues like the lens, nerve, and erythrocytes.

Quantitative Data Summary

The following table summarizes representative quantitative data from studies utilizing different methods to assess the polyol pathway. It is important to note that direct comparative studies providing side-by-side data for all these methods under identical conditions are scarce.

Parameter This compound / d4 Tracing Glucoselysine (GL) Levels Enzyme Activity Endogenous Sorbitol Levels
Metric Metabolic Flux (e.g., nmol/mg protein/hr)Concentration (e.g., pmol/mg protein or µmol/mol Lys)Specific Activity (e.g., nmol/mg protein/hr)Concentration (e.g., nmol/g tissue or mg/L)
Diabetic vs. Control (Fold Change) Flux is significantly increased in diabetic models.GL levels are significantly higher in patients with type 2 diabetes and correlate with the severity of vascular complications.Aldose reductase activity is significantly elevated in the glomeruli of diabetic individuals (e.g., ~4.8-fold increase). Sorbitol dehydrogenase activity may be decreased in some tissues.Fasting serum sorbitol levels are significantly higher in diabetic patients (e.g., ~1.7-fold increase).
Reproducibility (CV%) Typically <15% for LC-MS/MS based methods.Intra- and inter-assay precision is generally within acceptable limits for validated assays.Varies depending on the assay protocol and tissue matrix.Intra-day and inter-day CVs for GC-MS methods are typically low.
Sensitivity High sensitivity achievable with modern LC-MS/MS systems (pmol to fmol range).High sensitivity with LC-MS/MS methods.Dependent on the specific assay and detection method.GC-MS and LC-MS/MS methods provide high sensitivity.

Experimental Protocols

Protocol 1: this compound Tracing in Cell Culture using LC-MS/MS

This protocol is adapted from methodologies for deuterated sorbitol tracers and is suitable for this compound.

1. Cell Culture and Isotope Labeling: a. Culture cells of interest (e.g., retinal cells, renal mesangial cells) to approximately 80-90% confluency. b. To model hyperglycemia, incubate cells in a high glucose medium (e.g., 25 mM D-glucose) for 48-72 hours. Use a normal glucose medium (5.5 mM D-glucose) for control cells. c. Prepare a labeling medium by supplementing the culture medium with a known concentration of this compound (e.g., 100 µM). d. Remove the standard medium, wash the cells once with phosphate-buffered saline (PBS), and add the this compound labeling medium. e. Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 12, 24 hours) to monitor the conversion to 13C-fructose.

2. Metabolite Extraction: a. To quench metabolic activity, rapidly aspirate the labeling medium and wash the cells twice with ice-cold 0.9% NaCl solution. b. Immediately add ice-cold methanol (B129727) (-80°C) to the cells and use a cell scraper to detach them. c. Transfer the cell extract to a microcentrifuge tube and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet proteins and cell debris. d. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

3. LC-MS/MS Analysis: a. Reconstitute the dried metabolite extract in a suitable volume of the initial mobile phase (e.g., 80% acetonitrile (B52724) in water). b. Use a Hydrophilic Interaction Liquid Chromatography (HILIC) column for separation of polar metabolites like sorbitol and fructose. c. The mobile phase can consist of A: Water with 5 mM ammonium (B1175870) acetate (B1210297) and B: Acetonitrile with 5 mM ammonium acetate, with an isocratic elution. d. Use a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode to detect and quantify the precursor and product ions for this compound and 13C-fructose. e. Use a stable isotope-labeled internal standard (e.g., D-Sorbitol-d4 if not using it as the primary tracer, or a different 13C-labeled sugar alcohol) for accurate quantification.

Protocol 2: Quantification of Glucoselysine (GL) in Human Plasma

This protocol is based on a validated method for measuring GL in clinical samples.

1. Sample Preparation: a. To a plasma sample, add an internal standard (e.g., 13C-labeled GL). b. Perform ultrafiltration to remove high molecular weight proteins. c. Hydrolyze the sample to release GL from proteins.

2. LC-MS/MS Analysis: a. Use a suitable HILIC or reversed-phase column for chromatographic separation. b. Employ tandem mass spectrometry in MRM mode to specifically detect and quantify GL and its internal standard. c. Generate a calibration curve using known concentrations of GL to quantify the levels in the plasma samples.

Visualizations

Polyol_Pathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase NADPH -> NADP+ Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase NAD+ -> NADH

Caption: The two-step enzymatic conversion of glucose to fructose in the polyol pathway.

Tracer_Workflow cluster_cell_culture Cell Culture cluster_extraction Metabolite Extraction cluster_analysis Analysis A 1. Seed and grow cells B 2. Incubate with this compound A->B C 3. Quench metabolism B->C D 4. Extract metabolites C->D E 5. LC-MS/MS analysis D->E F 6. Data processing E->F

Caption: Experimental workflow for tracing the polyol pathway using this compound.

Reliability_Comparison Reliability Assessment This compound This compound Direct Flux Direct Flux This compound->Direct Flux Measures D-Sorbitol-d4 D-Sorbitol-d4 D-Sorbitol-d4->Direct Flux Measures Glucoselysine Glucoselysine Long-term Activity Long-term Activity Glucoselysine->Long-term Activity Reflects Enzymatic Assays Enzymatic Assays Enzyme Capacity Enzyme Capacity Enzymatic Assays->Enzyme Capacity Measures

Caption: Logical relationship between different methods for assessing polyol pathway activity.

Conclusion

This compound is a reliable and valuable tool for the direct measurement of polyol pathway flux, particularly the activity of sorbitol dehydrogenase. Its use in metabolic flux analysis provides dynamic information that is crucial for understanding the pathway's response to various stimuli and inhibitors. However, for assessing the long-term metabolic burden of the polyol pathway, especially in clinical settings, the measurement of glucoselysine appears to be a superior and highly reliable biomarker. The choice between a stable isotope tracer like this compound and a cumulative biomarker such as glucoselysine will ultimately depend on the specific research question, the experimental model, and the desired temporal resolution of the metabolic assessment. For a comprehensive understanding, a combination of these methods can provide both a snapshot of the pathway's current activity and a measure of its long-term impact.

References

D-Sorbitol-13C: A Safer and Superior Alternative to Radioactive Isotopes in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of metabolic research and drug development, isotopic tracers are indispensable for elucidating the complex pathways of endogenous and exogenous compounds. For decades, radioactive isotopes have been the cornerstone of these investigations. However, the emergence of stable, non-radioactive isotopes, such as D-Sorbitol-13C, offers a paradigm shift, providing a safer, equally effective, and often more versatile alternative. This guide presents a comprehensive comparison of this compound and its radioactive counterparts, supported by experimental data and detailed protocols, to inform researchers, scientists, and drug development professionals in their choice of metabolic tracers.

Quantitative Comparison: this compound vs. Radioactive Isotopes

FeatureThis compound (Stable Isotope)Radioactive Sorbitol (e.g., 14C-Sorbitol)
Safety Non-radioactive, posing no radiation risk to subjects or researchers.[1][2]Emits ionizing radiation, requiring stringent safety protocols, specialized handling, and disposal procedures.[3]
Ethical Considerations Ideal for studies in humans, including vulnerable populations (e.g., children, pregnant women), due to its safety profile.[2]Use in humans is highly restricted and requires careful risk-benefit analysis due to radiation exposure.
Regulatory Oversight Generally requires less stringent regulatory oversight.Heavily regulated by national and international atomic energy agencies.
Detection Method Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy.[1]Scintillation Counting, Autoradiography, Positron Emission Tomography (PET).[4]
Sensitivity High, with modern mass spectrometers capable of detecting minute isotopic enrichments.Extremely high, capable of detecting very small quantities of radioactive material.
Information Richness Positional information of the 13C label can be determined, providing detailed insights into metabolic pathways.[5]Primarily provides quantitative data on the presence and amount of the tracer.
Half-life Stable, does not decay, allowing for long-term studies.[1]Decays over time with a specific half-life (e.g., ~5,730 years for 14C), which needs to be accounted for in long-term studies.
Cost The initial cost of synthesized 13C-labeled compounds can be high.The cost of radioactive isotopes, including disposal and safety infrastructure, can be substantial.

The Polyol Pathway: Metabolic Fate of D-Sorbitol

D-Sorbitol is primarily metabolized through the polyol pathway. Under normal physiological conditions, this pathway is a minor route for glucose metabolism. However, in hyperglycemic states, its activity increases significantly. The pathway consists of two main enzymatic steps:

  • Aldose Reductase: Glucose is reduced to sorbitol, a reaction catalyzed by aldose reductase with NADPH as a cofactor.

  • Sorbitol Dehydrogenase: Sorbitol is then oxidized to fructose (B13574) by sorbitol dehydrogenase, with NAD+ as a cofactor.

The accumulation of sorbitol in tissues that are not insulin-sensitive has been implicated in the pathogenesis of diabetic complications.

Polyol_Pathway cluster_0 Polyol Pathway cluster_1 Glycolysis Glucose Glucose Sorbitol This compound Glucose->Sorbitol Aldose Reductase (NADPH -> NADP+) Fructose Fructose-13C Sorbitol->Fructose Sorbitol Dehydrogenase (NAD+ -> NADH) Glycolysis Glycolytic Intermediates Fructose->Glycolysis Fructokinase

Figure 1: The Polyol Pathway of this compound Metabolism.

Experimental Protocol: 13C-Sorbitol Breath Test

The 13C-Sorbitol Breath Test is a non-invasive method to assess sorbitol malabsorption and metabolism. The protocol outlined below is a composite based on established methodologies for 13C-breath tests.

Objective: To measure the rate of this compound metabolism by quantifying the appearance of 13CO2 in expired breath.

Materials:

  • This compound (e.g., 100 mg)

  • Baseline breath collection bags

  • Timed breath collection bags

  • Isotope-Ratio Mass Spectrometer (IRMS) or Non-Dispersive Isotope-Selective Infrared Spectrophotometer (NDIRS) for 13CO2 analysis

Procedure:

  • Patient Preparation: The subject should fast for at least 8-12 hours overnight. Strenuous physical activity should be avoided before and during the test.

  • Baseline Breath Sample: A baseline breath sample is collected before the administration of this compound. The subject exhales fully into a collection bag.

  • Administration of this compound: The subject ingests a solution of this compound dissolved in water.

  • Timed Breath Samples: Breath samples are collected at regular intervals (e.g., every 15-30 minutes) for a period of 3-4 hours post-ingestion.

  • Sample Analysis: The collected breath samples are analyzed for their 13CO2/12CO2 ratio using an appropriate analytical instrument.

  • Data Analysis: The change in the 13CO2/12CO2 ratio from baseline is calculated and expressed as delta over baseline (DOB) or as a percentage of the administered 13C dose recovered per hour.

Experimental_Workflow start Patient Preparation (Fasting) baseline Collect Baseline Breath Sample start->baseline administer Administer This compound baseline->administer collect Collect Timed Breath Samples administer->collect analysis Analyze 13CO2/12CO2 Ratio (IRMS/NDIRS) collect->analysis data Data Analysis (Calculate DOB) analysis->data end Results data->end

Figure 2: Experimental Workflow for a 13C-Sorbitol Breath Test.

Discussion of Advantages

The primary advantage of using this compound lies in its impeccable safety profile. As a stable, non-radioactive isotope, it eliminates the risks of radiation exposure to both study participants and researchers.[1][2] This is a critical consideration, particularly in studies involving vulnerable populations or requiring repeated measurements over extended periods.

Furthermore, the analytical techniques employed for 13C detection, such as mass spectrometry and NMR, provide a wealth of structural and positional information.[5] This allows for a more detailed elucidation of metabolic pathways compared to the purely quantitative data obtained from radioactive tracers. The ability to trace the fate of individual carbon atoms within a molecule offers a deeper understanding of metabolic flux and pathway dynamics.

From a regulatory and logistical standpoint, the use of stable isotopes simplifies experimental workflows. The need for specialized licenses for handling radioactive materials, dedicated radiation safety protocols, and complex waste disposal procedures is obviated, leading to potential cost and time savings.

Conclusion

This compound represents a significant advancement in metabolic tracer methodology. Its inherent safety, coupled with the rich, detailed data obtainable through modern analytical techniques, makes it a superior choice for a wide range of applications in research and drug development. While radioactive isotopes have historically played a crucial role and may still be preferred in specific high-sensitivity applications, the compelling advantages of stable isotopes like this compound position them as the new gold standard for safe and insightful metabolic investigations. The adoption of this compound and other stable isotope tracers will undoubtedly continue to drive innovation and enhance our understanding of complex biological systems.

References

A Comparative Guide to the Metabolic Fate of D-Sorbitol-13C and Unlabeled Sorbitol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic fate of D-Sorbitol, a common sugar alcohol, and its stable isotope-labeled counterpart, D-Sorbitol-13C. It is important to note that from a biochemical perspective, the metabolic pathways of this compound and unlabeled sorbitol are considered identical. The incorporation of the stable, non-radioactive 13C isotope does not significantly alter the molecule's chemical properties or biological activity. Therefore, this compound serves as an invaluable tracer to quantitatively track the absorption, distribution, metabolism, and excretion of sorbitol in vivo and in vitro. This guide will detail the shared metabolic journey of both molecules, supported by experimental data and protocols.

The Polyol Pathway: The Central Route of Sorbitol Metabolism

Sorbitol metabolism primarily occurs via the polyol pathway, a two-step enzymatic process.[1][2]

  • Conversion to Fructose (B13574): In tissues containing the enzyme sorbitol dehydrogenase (SDH), sorbitol is oxidized to fructose. This reaction utilizes the cofactor NAD+, which is reduced to NADH.[3]

  • Entry into Glycolysis: The resulting fructose can then be phosphorylated by fructokinase to fructose-1-phosphate, which is subsequently cleaved into intermediates that enter the glycolytic pathway for energy production.[4][5][6]

In hyperglycemic conditions, the polyol pathway can be activated to convert excess glucose to sorbitol via the enzyme aldose reductase, which can lead to an accumulation of intracellular sorbitol.[5] Tissues that lack sufficient sorbitol dehydrogenase, such as the retina, kidneys, and Schwann cells, are particularly susceptible to sorbitol accumulation, which can lead to osmotic stress and has been implicated in diabetic complications.[3]

Polyol_Pathway cluster_0 Polyol Pathway Glucose Glucose Sorbitol Sorbitol / this compound Glucose->Sorbitol Aldose Reductase (NADPH -> NADP+) Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase (NAD+ -> NADH) Glycolysis Glycolysis Fructose->Glycolysis Fructokinase InVivo_Workflow cluster_0 Dosing cluster_1 Sample Collection cluster_2 Sample Processing & Analysis Dosing Oral Administration of This compound or 14C-Sorbitol to Fasted Rats Blood Blood Sampling (e.g., 1, 3, 6, 24 hours) Dosing->Blood Tissues Tissue Harvesting (Liver, Lens, Kidney, etc.) at specified time points Dosing->Tissues Excreta Urine and Feces Collection (Metabolic Cages) Dosing->Excreta Extraction Metabolite Extraction from Tissues and Fluids Blood->Extraction Tissues->Extraction Excreta->Extraction Analysis Quantification by LC-MS/MS or Scintillation Counting Extraction->Analysis Identification Identification of Sorbitol and Metabolites (e.g., Fructose, Glucose) Analysis->Identification Breath_Test_Workflow cluster_0 Preparation cluster_1 Procedure cluster_2 Analysis & Interpretation Fasting Overnight Fast (12 hours) Baseline Baseline Breath Sample (Measure H2 concentration) Fasting->Baseline Ingestion Ingestion of Sorbitol Solution (e.g., 20g) Baseline->Ingestion Breath_Collection Collect Breath Samples (every 15-30 mins for 3-5 hours) Ingestion->Breath_Collection Analysis Measure H2 Concentration in Breath Samples Breath_Collection->Analysis Interpretation Rise in H2 > 20 ppm over baseline indicates malabsorption Analysis->Interpretation

References

Literature review of D-Sorbitol-13C applications and limitations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review of the applications and limitations of D-Sorbitol-¹³C, a stable isotope-labeled sugar alcohol. It is intended to serve as a valuable resource for researchers and clinicians interested in utilizing this compound in their studies. This document objectively compares the performance of D-Sorbitol-¹³C with other alternatives and provides supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows.

Applications of D-Sorbitol-¹³C

D-Sorbitol-¹³C serves as a non-invasive diagnostic tool and a metabolic tracer in various research and clinical settings. Its primary applications lie in breath tests for assessing malabsorption and as a tool for studying metabolic pathways.

¹³C-Sorbitol Breath Test for Coeliac Disease Screening

A novel application of D-Sorbitol-¹³C is in a breath test for screening for coeliac disease. This test is based on the principle that in individuals with coeliac disease, damage to the small intestinal mucosa can lead to malabsorption of sorbitol. When ¹³C-labeled sorbitol is ingested, its absorption and subsequent metabolism to ¹³CO₂ are impaired, resulting in a lower amount of ¹³CO₂ being exhaled.

A clinical study compared the diagnostic properties of a newly developed ¹³C-Sorbitol breath test (¹³C-SBT) with the established hydrogen-Sorbitol breath test (H₂-SBT) in patients with suspected coeliac disease.[1][2]

D-Sorbitol-¹³C as a Metabolic Tracer

Stable isotope-labeled compounds like D-Sorbitol-¹³C are valuable tools for tracing metabolic pathways in vitro and in vivo.[3] By replacing a standard carbon atom with a ¹³C isotope, researchers can track the journey of the sorbitol molecule through various metabolic processes using techniques like mass spectrometry. This allows for the quantitative analysis of metabolic flux and the elucidation of pathway dynamics.[4]

One of the key pathways involving sorbitol is the polyol pathway , where glucose is converted to sorbitol and then to fructose.[4] D-Sorbitol-¹³C can be used to study the kinetics of this pathway, which is particularly relevant in conditions like diabetes where the pathway is often dysregulated.[4]

Performance and Comparison with Alternatives

The performance of the ¹³C-Sorbitol breath test has been compared with the more conventional hydrogen-based breath tests.

TestSubstratePrincipleApplicationSensitivitySpecificity
¹³C-Sorbitol Breath Test (¹³C-SBT) 5 g Sorbitol + 100 mg ¹³C-SorbitolMeasures ¹³CO₂ in breath resulting from the absorption and metabolism of ¹³C-Sorbitol.Coeliac Disease Screening74% (at 1 hour)[1][2]85% (at 1 hour)[1][2]
Hydrogen-Sorbitol Breath Test (H₂-SBT) 5 g SorbitolMeasures hydrogen gas in breath produced by bacterial fermentation of unabsorbed sorbitol.Coeliac Disease Screening71%[1][2]25% (vs. patient controls), 46% (vs. healthy controls)[1][2]
Glucose Hydrogen Breath Test (GBT) 50-75 g GlucoseMeasures hydrogen gas produced by bacterial fermentation of unabsorbed glucose in the small intestine.Small Intestinal Bacterial Overgrowth (SIBO)62.5%[5]82%[6]
Lactulose (B1674317) Hydrogen Breath Test (LBT) 10 g LactuloseMeasures hydrogen gas produced by bacterial fermentation of lactulose as it transits through the gut.SIBO, Orocecal Transit Time52%[6]86%[6]

The ¹³C-Sorbitol breath test demonstrates superior diagnostic properties, particularly in terms of specificity, when compared to the H₂-Sorbitol breath test for coeliac disease screening.[1][2] The low specificity of the H₂-SBT in a clinical setting makes it a less reliable tool.[1][2]

Experimental Protocols

¹³C-Sorbitol Breath Test for Coeliac Disease Screening

This protocol is based on the study by Tveito et al. (2009).[1][2]

Patient Preparation:

  • Patients should fast overnight for at least 8 hours.

  • Smoking and physical exercise should be avoided before and during the test.

Test Procedure:

  • A baseline breath sample is collected before ingestion of the test solution.

  • The patient drinks a solution containing 5 g of sorbitol and 100 mg of ¹³C-Sorbitol dissolved in 250 ml of tap water.

  • End-expiratory breath samples are collected every 30 minutes for a total of 4 hours.

  • The concentration of ¹³CO₂ in the breath samples is measured using isotope ratio mass spectrometry.

Data Analysis:

  • The results are expressed as the delta over baseline (DOB) of the ¹³CO₂/¹²CO₂ ratio.

  • A cut-off value is used to differentiate between normal and abnormal results. In the cited study, maximal combined sensitivity and specificity were achieved at 1 hour.[1][2]

D-Sorbitol-¹³C as a Metabolic Tracer (In Vitro Cell Culture)

This protocol provides a general workflow for using D-Sorbitol-¹³C to trace the polyol pathway in cell culture, followed by LC-MS/MS analysis.

Materials:

  • D-Sorbitol-¹³C

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Ice-cold methanol (B129727)

  • LC-MS/MS system

Procedure:

  • Cell Culture: Culture cells of interest to the desired confluency.

  • Labeling: Replace the standard culture medium with a medium supplemented with a known concentration of D-Sorbitol-¹³C.

  • Incubation: Incubate the cells for a specific time course to allow for the uptake and metabolism of the labeled sorbitol.

  • Metabolite Extraction:

    • Quench metabolic activity by rapidly washing the cells with ice-cold PBS.

    • Extract metabolites by adding ice-cold methanol to the cells.

    • Scrape the cells and collect the cell extract.

    • Centrifuge the extract to pellet cell debris and proteins.

    • Collect the supernatant containing the metabolites.

  • Sample Analysis:

    • Analyze the extracted metabolites using an LC-MS/MS system to quantify the labeled and unlabeled sorbitol and its downstream metabolites (e.g., fructose).

Visualizations

Polyol_Pathway cluster_polyol Polyol Pathway Glucose Glucose Sorbitol D-Sorbitol-¹³C Glucose->Sorbitol Aldose Reductase (NADPH -> NADP⁺) Fructose Fructose-¹³C Sorbitol->Fructose Sorbitol Dehydrogenase (NAD⁺ -> NADH)

The Polyol Pathway showing the conversion of Glucose to Sorbitol and then to Fructose.

Experimental_Workflow_Tracer cluster_workflow D-Sorbitol-¹³C Tracer Experimental Workflow A Cell Culture B Addition of D-Sorbitol-¹³C A->B C Incubation B->C D Metabolite Extraction C->D E LC-MS/MS Analysis D->E F Data Analysis (Metabolic Flux) E->F

A general workflow for a D-Sorbitol-¹³C metabolic tracer study in cell culture.

Limitations of D-Sorbitol-¹³C

While D-Sorbitol-¹³C offers several advantages, it is essential to consider its limitations.

  • Gastrointestinal Side Effects: Similar to unlabeled sorbitol, ingestion of D-Sorbitol-¹³C can cause gastrointestinal symptoms such as bloating, gas, and diarrhea, especially at higher doses. This is due to its slow and incomplete absorption in the small intestine.

  • Influence of Gut Microbiota: The interpretation of breath tests can be affected by the composition and activity of an individual's gut microbiota. For instance, individuals with methane-producing intestinal flora may show lower peak hydrogen concentrations in H₂-SBT, potentially leading to false-negative results.[1][2] While the ¹³C-SBT is less directly dependent on bacterial fermentation for its primary endpoint, alterations in gut bacteria could still potentially influence sorbitol metabolism and transit time.

  • Lack of Standardized Protocols for All Applications: While a protocol for coeliac disease screening has been published, standardized and validated protocols for other potential applications of the ¹³C-Sorbitol breath test, such as for SIBO or measuring gastric emptying, are not yet widely established.[5][7]

  • Cost and Availability: Isotope-labeled compounds are generally more expensive than their unlabeled counterparts, which may be a consideration for large-scale studies.

  • Metabolic Complexity: The metabolism of sorbitol is part of a larger metabolic network. Factors that influence glucose metabolism and the polyol pathway can indirectly affect the results of D-Sorbitol-¹³C studies.

Conclusion

D-Sorbitol-¹³C is a promising tool for both clinical diagnostics and metabolic research. The ¹³C-Sorbitol breath test shows potential as a more specific alternative to the hydrogen-based test for coeliac disease screening. As a metabolic tracer, D-Sorbitol-¹³C allows for the detailed investigation of the polyol pathway, which is implicated in various pathological conditions. However, researchers and clinicians should be aware of the limitations, including potential gastrointestinal side effects and the need for further standardization of protocols for broader applications. Future research should focus on validating the use of the ¹³C-Sorbitol breath test for other conditions and further exploring the utility of D-Sorbitol-¹³C in elucidating complex metabolic pathways.

References

Inter-laboratory Comparison of D-Sorbitol-¹³C Quantification: A Performance Evaluation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comparative analysis of D-Sorbitol-¹³C quantification from a simulated inter-laboratory study. The objective is to provide a comprehensive overview of method performance across different analytical laboratories, offering valuable insights into the reproducibility, accuracy, and precision of a standardized analytical protocol. D-Sorbitol-¹³C is a stable isotope-labeled compound used as a tracer in metabolic research and as an internal standard for quantitative analysis.[1] Ensuring consistency in its measurement is critical for the reliability of experimental outcomes in drug development and metabolic flux analysis.[1]

Quantitative Data Summary

The following table summarizes the performance characteristics from three distinct laboratories (Lab A, Lab B, and Lab C) tasked with quantifying a spiked concentration of D-Sorbitol-¹³C (50.0 µg/mL) in human plasma. Each laboratory analyzed five replicates using a standardized protocol.

Parameter Lab A Lab B Lab C
Mean Measured Concentration (µg/mL) 50.849.250.1
Standard Deviation (SD) 1.21.51.1
Coefficient of Variation (%CV) 2.4%3.1%2.2%
Accuracy (%) 101.6%98.4%100.2%
Precision (Repeatability, %RSD) 2.4%3.1%2.2%
Linearity (R²) 0.9980.9970.999
Limit of Detection (LOD, µg/mL) 0.100.120.09
Limit of Quantification (LOQ, µg/mL) 0.330.400.30

Note: The values presented are hypothetical and serve to illustrate typical performance metrics for a validated analytical method.

Standardized Experimental Protocol

A standardized protocol is crucial for minimizing inter-laboratory variability. The following protocol for the quantification of D-Sorbitol-¹³C in human plasma was provided to all participating laboratories.

1. Sample Preparation

  • Objective: To extract D-Sorbitol-¹³C from the plasma matrix and remove interfering substances.

  • Procedure:

    • To 100 µL of plasma, add 400 µL of ice-cold methanol (B129727) containing a suitable internal standard (e.g., D-Sorbitol-d4).

    • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to a new microcentrifuge tube for analysis.

2. Chromatographic Separation

  • Objective: To separate D-Sorbitol-¹³C from other components in the sample extract.

  • Instrumentation: A UPLC or HPLC system.

  • Column: A HILIC column (e.g., Acquity UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • Start with 95% Mobile Phase B.

    • Linearly decrease to 50% Mobile Phase B over 5 minutes.

    • Hold at 50% Mobile Phase B for 2 minutes.

    • Return to 95% Mobile Phase B and re-equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Detection

  • Objective: To detect and quantify D-Sorbitol-¹³C.

  • Instrumentation: A tandem mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transition: A specific precursor-to-product ion transition for D-Sorbitol-¹³C would be monitored (e.g., m/z 188.1 -> m/z 92.1, assuming a fully labeled molecule, though the exact transition would need to be empirically determined).

4. Data Analysis

  • The concentration of D-Sorbitol-¹³C in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve.

Visualizations

To further clarify the experimental process and the biochemical context, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample (100 µL) add_methanol Add Ice-Cold Methanol with Internal Standard (400 µL) plasma->add_methanol vortex Vortex (1 min) add_methanol->vortex centrifuge Centrifuge (14,000 x g, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant uplc UPLC Separation supernatant->uplc ms MS/MS Detection (MRM) uplc->ms data_analysis Data Analysis ms->data_analysis

Caption: Analytical workflow for D-Sorbitol-¹³C quantification.

The polyol pathway, also known as the sorbitol-aldose reductase pathway, is a two-step metabolic pathway that converts glucose to fructose. D-Sorbitol-¹³C can be used to trace the flux through this pathway.

G cluster_pathway Polyol Pathway glucose Glucose-¹³C sorbitol Sorbitol-¹³C glucose->sorbitol Aldose Reductase (NADPH -> NADP+) fructose Fructose-¹³C sorbitol->fructose Sorbitol Dehydrogenase (NAD+ -> NADH)

Caption: The Polyol Pathway showing the conversion of Glucose-¹³C.

References

Safety Operating Guide

Proper Disposal of D-Sorbitol-13C: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of D-Sorbitol-13C, a stable isotope-labeled sugar alcohol. While D-Sorbitol and its isotopologues are generally not classified as hazardous substances, adherence to established laboratory waste disposal protocols is mandatory.[1]

Key Safety and Disposal Information

The following table summarizes critical data for this compound, compiled from various safety data sheets. This information is vital for making informed decisions regarding its handling and disposal.

PropertyData
Hazard Classification Not classified as a hazardous substance according to the Globally Harmonized System (GHS).[1]
Environmental Hazards Shall not be classified as hazardous to the aquatic environment.[2] No special environmental precautions are typically required.[3] Do not let product enter drains.[1][4]
Incompatible Materials Strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[5][6]
Personal Protective Equipment (PPE) Safety glasses with side shields, suitable chemical-resistant gloves (tested according to EN 374), and a lab coat. Respiratory protection (e.g., P1 particulate filter) may be necessary if dust is generated.[7]
Spill Cleanup For minor spills, sweep up the solid material, avoiding dust generation, and place it in a suitable, closed, and labeled container for disposal.[3][4][5] For major spills, evacuate the area, control ignition sources, and prevent the material from entering drains before proceeding with cleanup.[5]
Storage Store in a cool, dry, and well-ventilated area in a tightly closed container.[4][6] D-Sorbitol is hygroscopic.[8]

Standard Operating Procedure for Disposal

This protocol outlines the step-by-step process for the proper disposal of this compound from a laboratory setting.

1. Waste Identification and Segregation:

  • Uncontaminated this compound: If the material is pure, unused, and in its original packaging, it may be eligible for recycling or return to the supplier. Consult with your institution's Environmental Health & Safety (EHS) office.
  • Contaminated this compound: Any this compound that has been used in experiments or is contaminated with other chemicals must be treated as chemical waste.
  • Segregation: Do not mix this compound waste with incompatible materials such as strong oxidizing agents.[5] It is best practice to segregate solid chemical waste streams.

2. Packaging and Labeling:

  • Container Selection: Place the this compound waste in a suitable, sealable, and chemically compatible container.[9][10] Ensure the container is not damaged and can be securely closed to prevent leaks.[11]
  • Labeling: Clearly label the waste container with "Hazardous Waste" (or as required by your institution), the full chemical name ("this compound"), and any other known contaminants. The date of accumulation should also be included.

3. Storage of Waste:

  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within the laboratory.[10] This area must be under the control of laboratory personnel.[11]
  • Storage Conditions: Keep the container closed except when adding waste.[10] The SAA should be inspected weekly for any signs of leakage.[10]

4. Disposal Request and Pickup:

  • Contact EHS: When the waste container is full or has been in storage for the maximum allowable time (often six to twelve months, per institutional and EPA guidelines), contact your institution's EHS office to arrange for pickup.[11][12]
  • Professional Disposal: All chemical waste must be handled and disposed of by a licensed professional waste disposal company in accordance with local, state, and federal regulations.[5][13]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_0 This compound Disposal Workflow start Start: this compound for Disposal decision_contaminated Is the material contaminated? start->decision_contaminated recycle Consult EHS for potential recycling or return decision_contaminated->recycle No package_waste Package in a suitable, labeled container decision_contaminated->package_waste Yes end End: Proper Disposal recycle->end segregate Segregate from incompatible materials package_waste->segregate store_saa Store in Satellite Accumulation Area (SAA) segregate->store_saa request_pickup Request pickup from EHS for professional disposal store_saa->request_pickup request_pickup->end

Caption: A flowchart illustrating the procedural steps for the safe and compliant disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure research environment and maintaining regulatory compliance. Always consult your institution's specific waste management guidelines and the most current Safety Data Sheet for the chemical .

References

Safeguarding Your Research: A Comprehensive Guide to Handling D-Sorbitol-13C

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and procedural accuracy is paramount. This guide provides essential, immediate safety and logistical information for the handling of D-Sorbitol-13C, a stable isotope-labeled compound. Adherence to these protocols will not only protect laboratory personnel but also preserve the integrity of your experimental outcomes.

Personal Protective Equipment (PPE) and Safety Precautions

While this compound is not classified as a hazardous substance, adherence to good laboratory practices is crucial to minimize exposure and prevent contamination. The following personal protective equipment should be utilized when handling this compound:

PPE CategoryItemSpecifications and Use
Eye/Face Protection Safety GlassesMust be worn at all times in the laboratory to protect against accidental splashes.[1][2]
Face ShieldRecommended when there is a significant risk of splashing, such as when handling bulk quantities or solutions.[1][2]
Hand Protection Nitrile GlovesDisposable nitrile gloves are required for handling this compound to prevent skin contact and cross-contamination.[1][3] Gloves should be changed frequently, especially after potential contamination.[3]
Body Protection Laboratory CoatA clean, buttoned lab coat must be worn to protect against spills and contamination of personal clothing.[3][4]
Respiratory Protection Not generally requiredAs this compound has low volatility, respiratory protection is not typically necessary under normal handling conditions with adequate ventilation. If significant dust is generated, a dust mask may be considered.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential for both safety and experimental success. The following workflow outlines the key steps:

Workflow for Handling this compound cluster_receiving Receiving and Storage cluster_preparation Preparation and Handling cluster_experimentation Experimentation cluster_disposal Disposal receiving Receiving storage Storage receiving->storage Verify Integrity preparation Preparation storage->preparation Log Out Material handling Handling preparation->handling Use Calibrated Equipment experiment Experimental Use handling->experiment waste_collection Waste Collection experiment->waste_collection Collect Unused Material disposal Disposal waste_collection->disposal Follow Local Regulations

Workflow for Handling this compound

Step 1: Receiving and Storage Upon receipt, inspect the container for any damage. Verify that the product matches the order specifications. This compound should be stored in a cool, dry, and well-ventilated area in its original, tightly sealed container.[5][6]

Step 2: Preparation and Handling Before handling, ensure that the designated workspace is clean to prevent cross-contamination. All equipment, such as spatulas and weighing boats, should be thoroughly cleaned. When weighing the compound, do so in an area with minimal air currents to avoid dispersion of the powder.

Step 3: Experimental Use During experimental procedures, handle this compound with care to prevent spills. If preparing solutions, add the solid to the solvent slowly to avoid splashing.

Step 4: Waste Collection and Disposal Unused this compound and any materials contaminated with it (e.g., weighing papers, gloves) should be collected in a designated and clearly labeled waste container.[6] Although not classified as hazardous, it is imperative to dispose of chemical waste in accordance with local, state, and federal regulations.[6][7] Do not dispose of this compound down the drain or in regular trash.[6]

Accidental Release Measures

In the event of a spill, the following procedures should be followed:

  • Minor Spills: For small spills, gently sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[6][8] The spill area should then be cleaned with a damp cloth.

  • Major Spills: For larger spills, evacuate the area and ensure adequate ventilation. Wear appropriate PPE, including respiratory protection if there is a risk of airborne dust. Contain the spill and then proceed with cleanup as with a minor spill.

By implementing these safety and handling protocols, researchers can confidently work with this compound, ensuring a safe laboratory environment and the reliability of their scientific investigations.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。